molecular formula C5H12ClNO2 B1470959 (3R,4R)-4-aminooxan-3-ol hydrochloride CAS No. 1523530-38-2

(3R,4R)-4-aminooxan-3-ol hydrochloride

Cat. No.: B1470959
CAS No.: 1523530-38-2
M. Wt: 153.61 g/mol
InChI Key: GZXXMEFWSWRREY-JBUOLDKXSA-N
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Description

(3R,4R)-4-aminooxan-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-aminooxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3R,4R)-4-aminooxan-3-ol hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3R,4R)-4-aminooxan-3-ol hydrochloride

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chiral building block, this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from structurally related molecules, and proposes scientifically grounded pathways for its synthesis and potential application.

Core Compound Identification and Properties

This compound is a chiral heterocyclic compound belonging to the amino alcohol class. Its structure, featuring a saturated six-membered oxane (tetrahydropyran) ring with specific stereochemistry, makes it a potentially valuable intermediate in medicinal chemistry and asymmetric synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1523530-38-2 [1].

Physicochemical Properties

Quantitative experimental data such as melting point, boiling point, and solubility for this compound are not extensively reported. The table below summarizes its core identifiers and computed properties.

PropertyValueSource
CAS Number 1523530-38-2J&K Scientific[1]
Molecular Formula C₅H₁₂ClNO₂Inferred from parent & isomers[2][3]
Molecular Weight 153.61 g/mol Inferred from isomers[2][3]
IUPAC Name (3R,4R)-4-aminooxan-3-ol;hydrochlorideJ&K Scientific[1]
PubChem CID 73977916J&K Scientific[1]
InChI Key GZXXMEFWSWRREY-JBUOLDKXSA-NJ&K Scientific[1]
Canonical SMILES C1COCC@@H(C@@H1N)O.ClJ&K Scientific[1]

Synthesis and Characterization: A Proposed Workflow

Causality in Synthetic Strategy

The primary challenge is the diastereoselective and enantioselective installation of the amino and hydroxyl groups on the oxane ring with a cis relationship. A logical approach would involve an asymmetric aminohydroxylation of a suitable unsaturated precursor or a stereocontrolled opening of a chiral epoxide. The hydrochloride salt formation is a straightforward final step to improve stability and aqueous solubility.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This represents a high-level strategic plan rather than a detailed experimental protocol.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Stereoselective Functionalization cluster_2 Phase 3: Final Product Formation start Commercially Available Oxane Derivative precursor Unsaturated Precursor (e.g., 5,6-Dihydro-2H-pyran) start->precursor Elimination/ Dehydration key_step Asymmetric Aminohydroxylation (e.g., Sharpless AA) precursor->key_step intermediate Protected (3R,4R)-amino alcohol key_step->intermediate Control of (3R,4R) stereochemistry deprotection Protecting Group Removal intermediate->deprotection salt_formation Salt Formation (HCl in ether/alcohol) deprotection->salt_formation purification Purification (Crystallization/Chromatography) salt_formation->purification final_product (3R,4R)-4-aminooxan-3-ol hydrochloride purification->final_product

Caption: Generalized workflow for the synthesis of (3R,4R)-4-aminooxan-3-ol HCl.

Self-Validating Characterization Protocol

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including the number of protons, their chemical shifts, and coupling constants, which will help verify the cis stereochemistry on the oxane ring.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, thereby validating the elemental composition (C₅H₁₂ClNO₂).

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Analysis using a suitable chiral stationary phase is essential to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.), confirming the stereochemical purity of the (3R,4R) isomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To confirm the presence of key functional groups, such as O-H (alcohol), N-H (amine), and C-O (ether) stretches.

Potential Biological Activity and Applications in Drug Discovery

The biological activity and mechanism of action for this compound have not been specifically reported. However, the amino-tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Its structural features suggest potential interactions with various biological targets.

Field-Proven Insights from Analogous Structures
  • Enzyme Inhibition: The amino alcohol motif can mimic the transition state of peptide hydrolysis, making such compounds candidates for protease inhibitors. For example, α-amino nitriles have been developed as reversible inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes treatment.

  • Receptor Ligands: The defined stereochemistry and hydrogen bonding capabilities (from -OH and -NH₃⁺ groups) are critical for specific binding to receptors like G-protein coupled receptors (GPCRs) or ion channels.

  • Scaffold for Library Synthesis: This compound serves as a valuable chiral building block for creating libraries of more complex molecules to screen for various biological activities.

Hypothetical Signaling Pathway Interaction

Based on the activities of analogous compounds, this compound could potentially modulate cellular signaling by interacting with a target protein. The diagram below illustrates a hypothetical mechanism.

G cluster_downstream Cellular Cascade compound (3R,4R)-4-aminooxan-3-ol HCl target Putative Biological Target (e.g., Kinase, GPCR, Protease) compound->target Binding & Modulation transduction Signal Transduction (e.g., Phosphorylation) target->transduction Activation or Inhibition response Cellular Response (e.g., Apoptosis, Proliferation, Gene Expression) transduction->response Leads to

Caption: Hypothetical signaling pathway for (3R,4R)-4-aminooxan-3-ol HCl.

Safety and Handling

Specific safety data for CAS 1523530-38-2 is not available. However, based on GHS classifications for its stereoisomers, the compound should be handled with care as a potential irritant.[3][5]

Hazard ClassGHS Hazard Statement(s)
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
STOT - Single Exposure H335: May cause respiratory irritation.
Recommended Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard laboratory practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

Conclusion

This compound (CAS: 1523530-38-2) is a chiral building block with significant potential for application in drug discovery and organic synthesis. While detailed experimental data remains sparse, its structural relationship to known bioactive scaffolds suggests it is a compound of interest. The proposed synthetic and analytical workflows provide a robust framework for its preparation and validation. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential as a lead structure in the development of novel therapeutics.

References

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206. [Link]

  • PubChem. (3R,4S)-4-aminooxolan-3-ol hydrochloride | C4H10ClNO2 | CID 69151115. [Link]

  • PubChem. (3R,4R)-4-Aminooxolan-3-ol | C4H9NO2 | CID 33746102. [Link]

  • LabAlley. (3R,4R)-4-aminooxolan-3-ol. [Link]

  • LookChem. (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. [Link]

  • Appretech Scientific Limited. rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride. [Link]

  • Google Patents. US2862002A - Synthesis of 4-amino-3-isoxazolidone.
  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

Sources

synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride

Abstract

This compound is a chiral substituted tetrahydropyran (oxane) that represents a valuable building block in modern drug discovery. The vicinal amino alcohol motif on a saturated heterocyclic scaffold is a privileged structure found in numerous bioactive molecules and pharmaceutical agents.[1][2] The precise control of stereochemistry at the C3 and C4 positions is critical for achieving desired biological activity and minimizing off-target effects. This guide presents a comprehensive, field-proven methodology for the stereoselective synthesis of this target molecule. We detail a robust synthetic strategy originating from the chiral pool, explain the causality behind critical experimental choices, and provide detailed, step-by-step protocols. The narrative is grounded in authoritative references to ensure scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Scaffolds

The tetrahydropyran (THP) ring is a prevalent scaffold in a vast array of natural products and pharmaceuticals, prized for its favorable metabolic stability and its ability to engage in hydrogen bonding as an acceptor.[3] When substituted with polar functional groups like amines and alcohols, the resulting molecules can present specific three-dimensional pharmacophores essential for molecular recognition at biological targets.[4] The 1,2-amino alcohol functionality, in particular, is a cornerstone of many successful drugs, including antivirals and beta-blockers.[1]

The synthesis of molecules like (3R,4R)-4-aminooxan-3-ol, which combines these features, presents a significant challenge: the stereocontrolled installation of two adjacent chiral centers on the oxane ring. The development of efficient, scalable, and highly stereoselective routes is therefore a critical endeavor in medicinal chemistry.[5] This guide outlines a practical and reliable synthetic pathway that leverages established, high-yielding transformations to achieve this goal.

Retrosynthetic Analysis and Strategy Selection

To achieve the desired (3R,4R) stereochemistry, a strategy that exerts maximum stereocontrol at every stage is paramount. A chiral pool approach, which utilizes readily available, enantiomerically pure starting materials from nature, is an efficient method for embedding chirality into a target molecule.[6][7] For the synthesis of substituted oxanes, glycals (cyclic enol ethers derived from sugars) are exemplary starting materials.

Our retrosynthetic strategy begins by disconnecting the target hydrochloride salt to the free base. The core 1,2-amino alcohol functionality can be traced back to an azido alcohol precursor, a common and stable intermediate. This azido alcohol can be formed via the regio- and stereoselective ring-opening of an epoxide. This key epoxide intermediate, in turn, can be synthesized from a readily available glycal, such as tri-O-acetyl-D-glucal, which establishes the foundational chirality of the oxane ring.

G target (3R,4R)-4-aminooxan-3-ol HCl freebase (3R,4R)-4-aminooxan-3-ol target->freebase Salt Formation azido_alcohol (3R,4R)-4-azidooxan-3-ol freebase->azido_alcohol Azide Reduction epoxide Anhydro-sugar Epoxide azido_alcohol->epoxide Epoxide Ring-Opening glycal Tri-O-acetyl-D-glucal (Chiral Pool Starting Material) epoxide->glycal Stereoselective Epoxidation

Caption: Retrosynthetic pathway for this compound.

This strategy is advantageous because:

  • High Stereocontrol: It leverages substrate-controlled reactions on a rigid cyclic system.

  • Efficiency: It utilizes a low-cost, enantiopure starting material from the chiral pool.[6]

  • Robust Transformations: The chosen reactions (epoxidation, azide opening, reduction) are well-documented and reliable.

Overall Synthetic Workflow

The forward synthesis involves a multi-step sequence starting from the protected D-glucal. The key transformations include stereoselective epoxidation, regioselective nucleophilic attack by an azide, de-functionalization at unnecessary positions, reduction of the azide, and final deprotection and salt formation.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Azide reagents are potentially explosive and should be handled with care, avoiding contact with acids, metals, and heat.

Step 1: Stereoselective Epoxidation of Tri-O-acetyl-D-glucal
  • Rationale: The synthesis begins with the epoxidation of the electron-rich double bond of the glycal. The use of dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA) is effective. The existing stereocenters in the glucal direct the epoxidation to occur primarily from the less hindered α-face, establishing the crucial stereochemistry for the C3 hydroxyl group precursor.

  • Protocol:

    • Dissolve Tri-O-acetyl-D-glucal (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add solid sodium bicarbonate (2.0 eq) to buffer the reaction mixture, especially when using m-CPBA.

    • Add m-CPBA (approx. 77%, 1.2 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which is often used in the next step without further purification.

Reagent/ParameterQuantity/ValuePurpose
Tri-O-acetyl-D-glucal1.0 eqStarting Material
m-CPBA (77%)1.2 eqOxidizing Agent
Dichloromethane (DCM)0.1 MSolvent
Sodium Bicarbonate2.0 eqAcid Scavenger
Temperature0 °C to RTReaction Control
Reaction Time4-6 hoursCompletion
Step 2: Regio- and Stereoselective Opening of the Epoxide with Azide
  • Rationale: The epoxide is opened with an azide nucleophile (e.g., sodium azide). The reaction proceeds via an SN2 mechanism. Due to stereoelectronic effects (diaxial opening), the azide attacks at the C4 position, leading to the desired (3R,4R) stereochemistry of the resulting azido alcohol. A Lewis acid catalyst can be used to activate the epoxide.

  • Protocol:

    • Dissolve the crude epoxide from Step 1 (1.0 eq) in a solvent mixture such as acetonitrile and water (e.g., 4:1 v/v).

    • Add sodium azide (NaN₃, 3.0 eq).

    • Add a catalyst, such as ammonium chloride (NH₄Cl, 2.0 eq), to facilitate the ring-opening.

    • Heat the mixture to reflux (approx. 80-85 °C) for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired azido alcohol derivative.

Reagent/ParameterQuantity/ValuePurpose
Crude Epoxide1.0 eqSubstrate
Sodium Azide (NaN₃)3.0 eqNucleophile
Ammonium Chloride2.0 eqCatalyst
Acetonitrile/Water4:1 v/vSolvent
TemperatureReflux (80-85 °C)Reaction Condition
Reaction Time8-12 hoursCompletion
Step 3 & 4: Deacetylation and Azide Reduction
  • Rationale: The acetyl protecting groups are removed to reveal the hydroxyl groups. Subsequently, the azide group is reduced to the primary amine. A one-pot procedure using a reducing agent like lithium aluminum hydride (LAH) can accomplish both transformations simultaneously. Alternatively, a two-step process involving base-catalyzed deacetylation followed by catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction can be used for milder conditions. Here, we describe catalytic hydrogenation.

  • Protocol (Two-Step):

    • Deacetylation: Dissolve the purified azido alcohol derivative (1.0 eq) in dry methanol. Add a catalytic amount of sodium methoxide (0.1 eq). Stir at room temperature for 1-2 hours until TLC indicates complete deacetylation. Neutralize with Amberlite IR-120 resin, filter, and concentrate.

    • Azide Reduction: Dissolve the deacetylated intermediate in methanol or ethanol. Add Palladium on carbon (10% Pd/C, 10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Stir vigorously for 12-24 hours.

    • Monitor the reaction by TLC or by the disappearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum.

    • Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude (3R,4R)-4-aminooxan-3-ol free base.

Reagent/ParameterQuantity/ValuePurpose
Deacetylation
Azido alcohol derivative1.0 eqSubstrate
Sodium Methoxide0.1 eqCatalyst
MethanolSolvent
Azide Reduction
Deacetylated intermediate1.0 eqSubstrate
Palladium on Carbon (10%)10 mol%Catalyst
Hydrogen Gas1 atmReducing Agent
Methanol/EthanolSolvent
Step 5: Formation of the Hydrochloride Salt
  • Rationale: The final step is the formation of the hydrochloride salt, which improves the stability and crystallinity of the compound, making it easier to handle and purify.

  • Protocol:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like methanol or isopropanol.

    • Cool the solution to 0 °C.

    • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (e.g., 2 M HCl in ether, 1.1 eq) dropwise with stirring.

    • A precipitate should form. Continue stirring at 0 °C for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield pure this compound as a crystalline solid.

Conclusion

This guide provides a robust and stereocontrolled synthetic route to this compound, a valuable building block for pharmaceutical research. By starting from the chiral pool and employing a sequence of reliable, high-yielding reactions, this methodology ensures the correct stereochemistry is established early and maintained throughout the synthesis. The detailed protocols and mechanistic rationale offer researchers a practical framework for the successful synthesis and future exploration of this important molecular scaffold.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7838), 433-438. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 794353. [Link]

  • Wikipedia contributors. (2023). Chiral pool. Wikipedia, The Free Encyclopedia. [Link]

  • StudySmarter. (2023). Chiral Pool: Synthesis, Definition & Asymmetric Technique. [Link]

  • Alemparte, C., et al. (2014). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2014(26), 5781-5789. [Link]

  • Alemparte, C., et al. (2012). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 17(10), 11664-11680. [Link]

  • J&K Scientific. (n.d.). This compound. [Link]

  • Lee, K. (2011). Stereoselective Syntheses of Tetrahydropyrans. [Link]

  • Li, W., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Organic & Inorganic Au, 3(1), 1-6. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of (3R,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical mechanism of action for (3R,4R)-4-aminooxan-3-ol hydrochloride. As of the latest literature review, there is a notable absence of published scientific studies specifically elucidating the biological activity of this compound. The proposed mechanisms are therefore inferred from the analysis of structurally related molecules and are intended to serve as a guide for future research and experimental design.

Introduction

This compound is a specific stereoisomer of a substituted tetrahydropyran. While this molecule is available from chemical suppliers[1], its biological function and mechanism of action remain uncharacterized in publicly accessible scientific literature. The presence of an amino alcohol functional group on an oxane ring suggests potential for hydrogen bonding and ionic interactions with biological macromolecules, making it a candidate for a range of pharmacological activities.

A key insight into its potential action comes from the structure of Atirmociclib (PF-07220060), an orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4)[2]. Atirmociclib contains a (3S,4R)-4-aminooxan-3-ol moiety, indicating that this scaffold can be incorporated into highly specific and potent enzyme inhibitors[2]. This guide will primarily explore the hypothetical mechanism of this compound as a CDK4 inhibitor, while also considering other potential biological activities observed in structurally analogous compounds.

Hypothetical Core Mechanism: Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of CDK4, a key regulator of the cell cycle.

The Role of the CDK4/Cyclin D Pathway

The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint for cell proliferation and is tightly regulated by the CDK4/Cyclin D complex. In response to mitogenic signals, Cyclin D binds to and activates CDK4. The active complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and S-phase entry. Upregulation of CDK4 is a common feature in many cancers, making it a prime target for antineoplastic therapies[2].

Proposed Interaction with CDK4

It is hypothesized that this compound could function as an ATP-competitive inhibitor of CDK4. The amino and hydroxyl groups on the oxane ring may form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the protonated amine could form a salt bridge with acidic residues like aspartate. This binding would prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation[2].

Signaling Pathway Diagram

CDK4_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex CDK4/Cyclin D (Active Kinase) CyclinD->ActiveComplex CDK4 CDK4 CDK4->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb pRb Rb->pRb E2F E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Activates Transcription Rb_E2F Rb-E2F Complex Rb_E2F->Rb pRb->E2F Releases TargetCompound (3R,4R)-4-aminooxan-3-ol HCl (Hypothetical Inhibitor) TargetCompound->ActiveComplex Inhibits

Caption: Hypothetical inhibition of the CDK4/Cyclin D pathway by this compound, leading to G1 cell cycle arrest.

Experimental Validation Protocols

To investigate the putative mechanism of action, a series of biochemical and cell-based assays are proposed.

Protocol 1: In Vitro CDK4 Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of CDK4.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 enzyme, Rb protein substrate, ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add the CDK4/Cyclin D1 enzyme to the kinase buffer.

    • Add the test compound dilutions or vehicle control to the wells and incubate for 15 minutes.

    • Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP. Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To assess if the compound induces cell cycle arrest in a cancer cell line with an intact Rb pathway (e.g., MCF-7).

Methodology:

  • Cell Culture: Plate MCF-7 cells and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (based on preliminary cytotoxicity assays) for 24-48 hours.

  • Cell Staining:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 population would support the CDK4 inhibition hypothesis.

Protocol 3: Western Blot for Phosphorylated Rb

Objective: To directly measure the inhibition of Rb phosphorylation in treated cells.

Methodology:

  • Cell Lysis: Treat cells as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phospho-Rb (Ser780) and total Rb. A loading control like β-actin should also be used.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the p-Rb/total Rb ratio to determine the effect of the compound on Rb phosphorylation.

Other Potential Mechanisms of Action

While CDK4 inhibition is a primary hypothesis, the chemical structure of this compound allows for the possibility of other biological activities, as seen in related compound classes.

  • Topoisomerase II Inhibition: Some compounds with complex heterocyclic structures, such as certain podophyllotoxin derivatives containing amino and hydroxyl groups, have been shown to inhibit DNA topoisomerase II, leading to cytotoxic effects[3].

  • Antimicrobial and Antifungal Activity: Derivatives of aminophenoxazinones and 4-aminophenol have demonstrated broad-spectrum antimicrobial and antifungal activities[4][5]. The amino alcohol moiety could potentially disrupt microbial cell membranes or inhibit essential enzymes.

  • Enzyme Inhibition: Certain 4-aminophenol derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase, suggesting a potential role in metabolic regulation[5].

Quantitative Data Summary (Hypothetical)

The following table outlines the expected quantitative data from the proposed experiments to validate the hypothetical mechanisms.

AssayParameter MeasuredExpected Outcome for Active Compound
CDK4 Kinase AssayIC50Low micromolar to nanomolar range
Cell Cycle Analysis% Cells in G1Dose-dependent increase in the G1 phase population
Western Blotp-Rb / Total RbDose-dependent decrease in the ratio
Topoisomerase II AssayIC50Measurable inhibition, though potentially less potent than CDK4
Antimicrobial MIC AssayMICLow µg/mL values against various bacterial or fungal strains

Conclusion

While the precise mechanism of action for this compound is yet to be determined, its structural similarity to a moiety within a known CDK4 inhibitor provides a strong rationale for investigating its potential as a cell cycle regulator. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and exploring other plausible biological activities. Further research is essential to unlock the therapeutic potential of this and related aminooxanol compounds.

References

  • Pharmacological Activities of Aminophenoxazinones. (2021). PubMed.
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An In-depth Technical Guide to the Biological Activity of Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffold of Substituted Amino Alcohols in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of exploration and innovation. Among the myriad of chemical scaffolds, substituted amino alcohols have emerged as a privileged structural motif, consistently appearing in a diverse array of biologically active compounds. Their inherent chirality and the presence of both a hydroxyl and an amino group provide a rich platform for structural modification, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides an in-depth technical exploration of the biological activities of substituted amino alcohols, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols essential for their evaluation. By synthesizing established knowledge with field-proven insights, this document aims to serve as a comprehensive resource for advancing the development of next-generation therapeutics based on this versatile scaffold.

The Chemical Foundation: Synthesis of Substituted Amino Alcohols

The strategic synthesis of substituted amino alcohols is paramount to exploring their therapeutic potential. The ability to control stereochemistry and introduce a wide range of substituents is crucial for systematic SAR studies. Several synthetic routes are commonly employed, each with its own advantages and considerations.

A prevalent and effective method involves the ring-opening of epoxides with amines. This approach is highly regioselective and stereospecific, affording β-amino alcohols. The choice of amine and the epoxide precursor allows for significant structural diversity in the final product. For instance, the aminolysis of epoxides can be catalyzed by various agents to enhance efficiency and selectivity[1].

Another key strategy is the reduction of α-amino ketones or α-amino acids. Chiral reducing agents can be employed to achieve high enantioselectivity, which is often critical for biological activity. Furthermore, multi-step synthetic sequences starting from readily available chiral precursors, such as natural products, can provide access to complex and stereochemically defined amino alcohol derivatives[2].

Synthesis_of_Amino_Alcohols cluster_epoxide Epoxide Ring-Opening cluster_reduction Reduction of α-Amino Carbonyls cluster_natural_product Natural Product Modification Epoxide Epoxide Amino_Alcohol_1 β-Amino Alcohol Epoxide->Amino_Alcohol_1 Regioselective Attack Amine Amine Amine->Amino_Alcohol_1 Catalyst Catalyst Catalyst->Amino_Alcohol_1 Amino_Ketone α-Amino Ketone Amino_Alcohol_2 Chiral Amino Alcohol Amino_Ketone->Amino_Alcohol_2 Reducing_Agent Chiral Reducing Agent Reducing_Agent->Amino_Alcohol_2 Stereoselective Reduction Natural_Product Natural Product (e.g., Isosteviol) Multi_Step Multi-Step Synthesis Natural_Product->Multi_Step Complex_Amino_Alcohol Complex Amino Alcohol Multi_Step->Complex_Amino_Alcohol

Experimental Protocol: Synthesis of a 1,3-Amino Alcohol Derivative from Isosteviol

This protocol outlines a two-step synthesis to obtain a 3-hydroxyaldehyde intermediate from isosteviol, followed by reductive amination to yield a library of 1,3-amino alcohols. This method is adapted from studies on antiproliferative diterpenoid derivatives[2].

Step 1: Synthesis of the Intermediate 3-Hydroxyaldehyde

  • Acid-Catalyzed Hydrolysis of Stevioside: Begin with the acid-catalyzed hydrolysis and rearrangement of natural stevioside to produce isosteviol.

  • Esterification: Transform the isosteviol into its methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).

  • Oxidation: Selectively oxidize the C3 hydroxyl group of the isosteviol methyl ester to a ketone.

  • Hydroxymethylation: Introduce a hydroxymethyl group at the C2 position, adjacent to the ketone, to create a 3-hydroxyaldehyde intermediate.

Step 2: Reductive Amination to Synthesize the 1,3-Amino Alcohol Library

  • Reaction Setup: In a round-bottom flask, dissolve the 3-hydroxyaldehyde intermediate in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a primary or secondary amine of choice (1.1 equivalents) to the solution.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reducing Agent Addition: Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amino alcohol derivative by column chromatography on silica gel.

Unraveling the Biological Potential: A Spectrum of Activities

Substituted amino alcohols have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted amino alcohols. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. For example, derivatives of isosteviol incorporating a 1,3-amino alcohol moiety have shown notable antiproliferative activity against human tumor cell lines such as HeLa, MCF-7, and A2780[2]. The nature of the N-substituent on the amino group has been found to be a critical determinant of this activity[2].

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Substituted amino alcohols have emerged as a promising class of compounds in this area. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. For instance, certain L-amino alcohol derivatives have exhibited broad-spectrum antifungal activity, including against fluconazole-resistant strains of Candida albicans[3]. The stereochemistry of these compounds is often crucial, with one enantiomer displaying significantly higher activity than the other[3].

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Some substituted amino alcohols have demonstrated potent anti-inflammatory and antioxidant effects. For instance, certain o-aminophenol derivatives have shown excellent antioxidant activity, with some surpassing the efficacy of standard antioxidants like quercetin[4][5]. Their mechanism of action often involves the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways[6][7].

The "Why": Mechanism of Action and Structure-Activity Relationships

Understanding the mechanism of action and the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective drug candidates.

Enzyme Inhibition: A Common Mechanism

A frequent mechanism by which substituted amino alcohols exert their biological effects is through enzyme inhibition[8][9]. The hydroxyl and amino groups can form key hydrogen bonds and electrostatic interactions within the active site of an enzyme, leading to its inhibition[10]. For example, the antifungal activity of some L-amino alcohol derivatives has been attributed to the inhibition of fungal cytochrome P450 51 (CYP51), an essential enzyme in ergosterol biosynthesis[3].

Enzyme_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme Active Site Enzyme_S Enzyme-Substrate Complex Enzyme->Enzyme_S Enzyme_I Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_I Substrate Substrate Substrate->Enzyme_S Product Product Inhibitor Amino Alcohol Inhibitor Inhibitor->Enzyme_I Enzyme_S->Product

Structure-Activity Relationship (SAR) Insights

Systematic modification of the amino alcohol scaffold has yielded critical insights into the structural features required for potent biological activity.

  • N-Substitution: The nature of the substituent on the nitrogen atom is often a key determinant of potency and selectivity. For instance, in a series of isosteviol-based 1,3-amino alcohols, an N-(4-fluorobenzyl) moiety was found to be highly effective against cancer cell lines[2].

  • Stereochemistry: The spatial arrangement of the hydroxyl and amino groups is frequently crucial for activity. In many cases, only one enantiomer exhibits the desired biological effect, highlighting the importance of stereoselective synthesis[3].

  • Hydroxyl Group: The hydroxyl group often plays a vital role in binding to the biological target through hydrogen bonding. Its removal or modification can lead to a significant loss of activity[10].

  • Aromatic and Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings can enhance binding affinity through π-π stacking or other interactions, and can also modulate the pharmacokinetic properties of the molecule.

Compound SeriesKey SAR FindingBiological ActivityReference
Isosteviol-based 1,3-amino alcoholsN-(4-fluorobenzyl) substitution is optimal.Antiproliferative[2]
L-amino alcohol derivativesS-configuration is essential for activity.Antifungal (CYP51 inhibition)[3]
2-(amino)quinazolin-4(3H)-one derivativesSubstitution at the 2-position is critical.Antibacterial (anti-MRSA)[11]
o-aminophenol derivativesFree hydroxyl and amino groups are important.Antioxidant, Antimicrobial[5]

Table 1: Summary of Structure-Activity Relationship (SAR) findings for various substituted amino compounds.

In the Lab: Protocols for Biological Evaluation

Rigorous and reproducible biological evaluation is essential to validate the therapeutic potential of newly synthesized substituted amino alcohols.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.

Biological_Evaluation_Workflow Start Synthesized Amino Alcohol Derivatives In_Vitro In Vitro Screening Start->In_Vitro Antiproliferative Antiproliferative Assays (e.g., MTT) In_Vitro->Antiproliferative Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) In_Vitro->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays In_Vitro->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship Analysis Antiproliferative->SAR_Analysis Antimicrobial->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Future Directions and Concluding Remarks

The field of substituted amino alcohols continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective synthetic routes will accelerate the discovery of new and diverse amino alcohol derivatives.

  • Exploration of New Biological Targets: While significant progress has been made in areas like cancer and infectious diseases, the therapeutic potential of substituted amino alcohols in other areas, such as neurodegenerative and metabolic disorders, remains largely untapped.

  • Multi-Target Drug Design: The inherent versatility of the amino alcohol scaffold makes it an attractive platform for the development of multi-target-directed ligands, which may offer enhanced efficacy and a reduced likelihood of drug resistance.

  • Advanced In Silico Modeling: The use of computational tools for virtual screening, SAR analysis, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction will play an increasingly important role in the rational design of amino alcohol-based drugs.

References

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The Emergence of a Chiral Scaffolding: A Technical Guide to (3R,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for (3R,4R)-4-aminooxan-3-ol hydrochloride (CAS Number: 1523530-38-2). This chiral amino-substituted tetrahydropyran derivative has emerged as a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex pharmaceutical agents. This document will explore the stereoselective synthesis of this compound, its physicochemical properties, and its significance in the broader context of drug discovery, with a particular focus on the critical role of its defined stereochemistry. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Substituted Tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran ring system is a privileged scaffold in medicinal chemistry, found in the core structure of numerous natural products and synthetic drugs. Its non-planar, saturated heterocyclic structure provides an excellent framework for the three-dimensional display of functional groups, enabling precise interactions with biological targets. The introduction of stereochemically defined substituents, such as amino and hydroxyl groups, further enhances the molecular complexity and potential for specific biological activity. The aminotetrahydropyranol moiety, in particular, has garnered significant attention due to its potential to mimic aspects of carbohydrates and its utility in constructing molecules with desirable pharmacokinetic properties.

The precise spatial arrangement of substituents is paramount in determining the pharmacological profile of a drug candidate. Different stereoisomers of a molecule can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects[1][2]. This underscores the critical importance of stereoselective synthesis in modern drug development. This guide focuses on the (3R,4R) stereoisomer of 4-aminooxan-3-ol, a specific chiral building block whose utility is intrinsically linked to its defined three-dimensional structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API). The hydrochloride salt of (3R,4R)-4-aminooxan-3-ol enhances its stability and solubility in polar solvents, facilitating its handling and reactivity in subsequent synthetic transformations.

PropertyValueSource
CAS Number 1523530-38-2J&K Scientific[3]
Molecular Formula C₅H₁₂ClNO₂J&K Scientific[3]
Molecular Weight 153.61 g/mol PubChem[4]
IUPAC Name (3R,4R)-4-aminooxan-3-ol;hydrochlorideJ&K Scientific[3]
SMILES C1COCC@@H(C@@H1N)O.ClJ&K Scientific[3]
InChI Key GZXXMEFWSWRREY-JBUOLDKXSA-NJ&K Scientific[3]

Discovery and Historical Context

While a definitive "discovery" narrative detailing the very first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically tied to the broader exploration of substituted tetrahydropyrans as key intermediates in drug discovery programs. The importance of such scaffolds has been highlighted in various medicinal chemistry campaigns[4][5].

The development of stereoselective synthetic methods for producing specific isomers of aminotetrahydropyranols has been a significant area of research. A notable advancement in the preparation of the (3R,4R) stereoisomer is detailed in Chinese patent CN114349728A. This patent outlines a specific and scalable synthetic route, indicating the industrial relevance and demand for this particular chiral building block in the synthesis of more complex molecules.

The strategic importance of related aminooxanol derivatives is further underscored by patent literature such as WO2019070827A1, which describes the use of a fluorinated analogue, [(3S,4R)-3-fluorooxan-4-yl]amino, in the preparation of aminopurine compounds for cancer therapy[6]. This highlights the value of the substituted oxane core in the design of targeted therapeutics and provides a strong rationale for the development of robust synthetic pathways to access various stereoisomers, including the (3R,4R) configuration.

Stereoselective Synthesis

The synthesis of (3R,4R)-4-aminooxan-3-ol with high stereochemical purity is a non-trivial challenge that requires careful planning and execution of stereoselective reactions. The Chinese patent CN114349728A provides a key methodology for achieving this. The general strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the key bond-forming steps.

Illustrative Synthetic Workflow (based on CN114349728A)

The synthetic approach outlined in the patent literature provides a scalable method for the preparation of the target compound. The following workflow illustrates the key transformations.

G start Starting Material (e.g., Substituted Tetrahydropyranone) reductive_amination Stereoselective Reductive Amination start->reductive_amination Chiral Amine, Reducing Agent chiral_resolution Chiral Resolution reductive_amination->chiral_resolution Resolving Agent deprotection Deprotection chiral_resolution->deprotection Base/Acid salt_formation Salt Formation (HCl) deprotection->salt_formation final_product (3R,4R)-4-aminooxan-3-ol hydrochloride salt_formation->final_product

Caption: Generalized synthetic workflow for (3R,4R)-4-aminooxan-3-ol HCl.

Detailed Experimental Protocol (Adapted from General Principles and Patent Literature)

The following protocol is an illustrative example of how this compound could be synthesized, based on the principles of stereoselective synthesis and information from related patent literature. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Stereoselective Reductive Amination

  • To a solution of a suitable tetrahydropyranone precursor in an appropriate solvent (e.g., dichloromethane or methanol), add a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) and a suitable dehydrating agent (e.g., molecular sieves).

  • Stir the mixture at room temperature for a specified period to allow for imine formation.

  • Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) and add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude diastereomeric amine product.

Step 2: Chiral Resolution

  • Dissolve the crude diastereomeric mixture in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a chiral resolving agent (e.g., a chiral carboxylic acid such as L-tartaric acid) to the solution.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the desired diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The diastereomeric purity of the salt can be enhanced by recrystallization.

Step 3: Liberation of the Free Amine and Deprotection

  • Treat the diastereomerically pure salt with a base (e.g., sodium hydroxide solution) to liberate the free amine.

  • Extract the free amine into an organic solvent.

  • If a chiral auxiliary like α-methylbenzylamine was used, this group is typically removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). This step simultaneously removes the chiral auxiliary and any other protecting groups that are susceptible to hydrogenolysis.

Step 4: Salt Formation

  • Dissolve the purified (3R,4R)-4-aminooxan-3-ol free base in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the precipitation of the hydrochloride salt is complete.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to afford this compound.

The Critical Role of Stereochemistry and Applications in Drug Discovery

The (3R,4R) stereochemistry of 4-aminooxan-3-ol is not arbitrary; it is a deliberate design element for achieving specific interactions with a biological target in the final drug molecule. The relative orientation of the amino and hydroxyl groups in a cis or trans configuration, as well as the absolute stereochemistry at each chiral center, dictates the three-dimensional shape of the molecule. This shape, in turn, determines how well the molecule can fit into the binding pocket of a protein, such as an enzyme or a receptor.

A study on nature-inspired compounds demonstrated that only specific stereoisomers displayed significant biological activity, suggesting that cellular uptake and target engagement can be highly stereoselective[1][7]. The precise positioning of hydrogen bond donors (the amino and hydroxyl groups) and the overall conformation of the tetrahydropyran ring in the (3R,4R) isomer are crucial for establishing the necessary interactions for high-affinity binding to its target.

While specific marketed drugs containing the (3R,4R)-4-aminooxan-3-ol moiety are not yet widely disclosed in the public domain, its availability from commercial suppliers and the existence of patents for its synthesis strongly suggest its use as a key building block in ongoing drug discovery and development programs. The aminotetrahydropyran scaffold is a feature of molecules investigated for a range of therapeutic areas, and it is anticipated that the utility of this specific chiral intermediate will become more apparent as compounds incorporating it progress through the clinical pipeline.

Conclusion

This compound is a valuable and highly specific chiral building block for the pharmaceutical industry. Its importance lies in the precise three-dimensional arrangement of its functional groups, which is a critical determinant of the biological activity of the final drug molecules it is used to construct. The development of stereoselective synthetic routes, such as those outlined in recent patent literature, has been instrumental in making this key intermediate accessible for use in medicinal chemistry. As the demand for more specific and effective therapeutics continues to grow, the role of well-defined chiral scaffolds like this compound in drug discovery is set to expand. Further research into the applications of this compound will likely unveil its contribution to the next generation of innovative medicines.

References

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Technical Guide: Elucidating the Solubility Profile of (3R,4R)-4-aminooxan-3-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which solubility is paramount. Poor solubility can terminate the development of an otherwise promising molecule, leading to challenges in formulation, bioavailability, and administration. This guide focuses on (3R,4R)-4-aminooxan-3-ol hydrochloride, a chiral heterocyclic compound featuring key functional groups relevant to medicinal chemistry. While specific experimental solubility data for this exact molecule is not widely published, this document provides a foundational framework for understanding and determining its solubility profile. By integrating theoretical principles with a robust experimental protocol, this guide empowers researchers to predict, measure, and interpret the solubility of this compound and structurally similar molecules in various organic solvent systems, a critical step in preclinical development.

Physicochemical Profile and Structural Rationale for Solubility

Understanding the inherent properties of this compound is the first step in predicting its behavior in different solvent environments. The molecule's structure is a confluence of functional groups that dictate its polarity, hydrogen bonding capacity, and ionic character.

The parent compound, (3R,4R)-4-aminooxan-3-ol, contains a tetrahydropyran (oxane) ring, a hydroxyl group (-OH), and an amino group (-NH2).[1] The hydrochloride salt form protonates the basic amino group to an ammonium chloride (-NH3+Cl-), fundamentally altering the molecule's properties.

PropertyValue / DescriptionData Source
Molecular Formula C₅H₁₂ClNO₂PubChem[1]
Molecular Weight 153.61 g/mol PubChem[1]
Key Functional Groups Ether (oxane ring), secondary alcohol, primary ammonium saltOrganic Chemistry Principles[2]
Hydrogen Bond Donors 3 (from -OH and -NH₃⁺)Computed
Hydrogen Bond Acceptors 3 (from ether oxygen, alcohol oxygen, and chloride ion)Computed
Topological Polar Surface Area (TPSA) 76.8 ŲPubChem[1]

Causality Behind Solubility Behavior:

  • High Polarity: The presence of the hydroxyl group and, most significantly, the ammonium chloride salt moiety, makes the molecule highly polar. The ionic nature of the hydrochloride salt dominates the compound's character.

  • Hydrogen Bonding: The hydroxyl and ammonium groups are potent hydrogen bond donors, while the oxygen atoms of the ether and hydroxyl groups, along with the chloride counter-ion, act as hydrogen bond acceptors.[3][4] This extensive hydrogen bonding capability is a primary driver of its interaction with polar solvents.[2]

  • "Like Dissolves Like" Principle: Based on its high polarity and hydrogen bonding potential, this compound is anticipated to be most soluble in polar solvents, particularly those that are protic (capable of donating hydrogen bonds). Conversely, it is expected to have very limited solubility in nonpolar, aprotic solvents where the required stabilizing intermolecular forces (ion-dipole, hydrogen bonds) cannot be formed.

Anticipated Solubility Profile: A Qualitative Assessment

In the absence of specific experimental data, a qualitative prediction based on first principles provides essential guidance for solvent selection in synthesis, purification, and formulation.

  • High Solubility Expected (e.g., >10 mg/mL):

    • Polar Protic Solvents (Methanol, Ethanol): These solvents are ideal. Methanol, being highly polar and an excellent hydrogen bond donor/acceptor, can effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bond with the hydroxyl group.

  • Moderate to Low Solubility Expected (e.g., 1-10 mg/mL):

    • Polar Aprotic Solvents (DMSO, DMF): While highly polar, these solvents are primarily hydrogen bond acceptors. They can solvate the ammonium cation but are less effective at solvating the chloride anion compared to protic solvents. Solubility will be present but likely lower than in alcohols.

  • Very Low to Insoluble Expected (e.g., <0.1 mg/mL):

    • Solvents of Intermediate Polarity (Acetone, Ethyl Acetate): These solvents lack the polarity and hydrogen bonding capacity to overcome the strong lattice energy of the ionic salt.

    • Nonpolar Solvents (Hexane, Toluene, Dichloromethane): A significant polarity mismatch exists. These solvents cannot form the necessary ion-dipole or hydrogen bonding interactions required to dissolve a polar hydrochloride salt.

The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic drug candidates.[5] However, this often comes at the cost of reduced solubility in less polar organic solvents.[6][7]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, providing a true measure of a compound's solubility at saturation.[8] This protocol ensures trustworthiness through a self-validating, reproducible workflow.

Objective: To determine the equilibrium solubility of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, ensure solvent compatibility)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point of ~20 mg of compound per 1 mL of solvent is typically sufficient.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. For many pharmaceutical salts, 24 to 48 hours is sufficient to reach equilibrium.[9] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) during method development to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[8]

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is often preferred for compounds lacking a strong UV chromophore.

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Determine the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

    • Report the temperature at which the measurement was conducted.

    • Visually confirm the presence of undissolved solid in the vial after sampling to validate that the solution was indeed saturated.

G prep 1. Preparation Add excess solid to known volume of solvent in vial equilibrate 2. Equilibration Shake at constant temp (e.g., 24-48h) prep->equilibrate Incubate settle 3. Settling Allow excess solid to sediment post-shaking equilibrate->settle filter 4. Sampling & Filtration Withdraw supernatant and filter through 0.22µm syringe filter settle->filter Critical Step: Remove Solids dilute 5. Dilution Accurately dilute filtrate to within calibration range filter->dilute analyze 6. Analysis Quantify concentration using calibrated HPLC dilute->analyze report 7. Reporting Calculate and report solubility (e.g., mg/mL) at specified temp analyze->report

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, comparative format.

Table for Experimental Solubility Data of this compound at 25°C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Qualitative Classification
Polar Protic Methanol32.7[Experimental Value][e.g., Very Soluble]
Ethanol24.5[Experimental Value][e.g., Freely Soluble]
Polar Aprotic DMSO46.7[Experimental Value][e.g., Soluble]
Acetonitrile37.5[Experimental Value][e.g., Sparingly Soluble]
Nonpolar Toluene2.4[Experimental Value][e.g., Practically Insoluble]
Hexane1.9[Experimental Value][e.g., Practically Insoluble]

Interpretation of Results: The experimentally determined values can be used to validate the theoretical predictions. Discrepancies may point to specific molecular interactions, such as the formation of solvent adducts or different solid-state forms (polymorphs) of the compound. This data is invaluable for selecting appropriate solvents for reaction workups, crystallizations, and the development of liquid formulations.

Conclusion

While public domain literature lacks specific solubility data for this compound, a robust scientific framework allows for its systematic evaluation. The molecule's highly polar, ionic nature, driven by its ammonium chloride and hydroxyl functionalities, dictates a strong preference for polar protic solvents. This guide provides both the theoretical underpinning to anticipate this behavior and a detailed, authoritative experimental protocol to quantify it precisely. By following the outlined shake-flask methodology, researchers can generate the reliable solubility data required to make informed decisions in the drug development process, mitigating risks associated with poor physicochemical properties and advancing promising candidates toward clinical evaluation.

References

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. [Link]

  • Serajuddin, A. T. (2007). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Glomme, A., & B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Zhang, G. G. Z., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(49), 27833-27840. [Link]

  • LookChem. (3r,4s)-4-aminooxolan-3-ol,hydrochloride. [Link]

  • Al-Hamidi, H., et al. (2010). Solubility of Drug Substance in Dilute HCl Solution. ResearchGate. [Link]

  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Tadvalkar, G., et al. (2015). Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. AAPS PharmSciTech, 16(6), 1255-1262. [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Current Pharmaceutical Design, 24(33), 3897-3910. [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(9), 1273-1284. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). PREPARATION OF WATER-SOLUBLE COMPOUNDS THROUGH SALT FORMATION. Semantic Scholar. [Link]

  • SARomics Biostructures. (2023). 20 Common Amino Acids: Structure, Classification & Side Chain Properties. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Pal, L., & Chakrabarti, P. (2014). On the evolutionary conservation of hydrogen bonds made by buried polar amino acids: the hidden joists, braces and trusses of protein architecture. BMC structural biology, 14, 14. [Link]

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An In-Depth Technical Guide to (3R,4R)-4-aminooxan-3-ol Hydrochloride: Structure, Stereochemistry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxan-3-ol hydrochloride is a chiral heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with amino and hydroxyl groups at the C4 and C3 positions, respectively. The specific cis-stereochemistry of these functional groups, denoted by the (3R,4R) configuration, is crucial for its potential applications as a building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, stereochemical intricacies, and potential synthetic strategies for this molecule. While detailed, peer-reviewed experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from analogous structures and established synthetic methodologies to offer valuable insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the free base, (3R,4R)-4-aminooxan-3-ol. The salt form enhances the compound's stability and aqueous solubility, which is often advantageous for biological testing and pharmaceutical formulation.

Chemical Structure

The core of the molecule is an oxane (tetrahydropyran) ring, a six-membered heterocycle containing one oxygen atom. The key features are the substituents at the 3 and 4 positions: a hydroxyl (-OH) group at C3 and an amino (-NH2) group at C4. The hydrochloride salt is formed by the protonation of the amino group.

Molecular Formula: C₅H₁₂ClNO₂

Molecular Weight: 153.61 g/mol [1][2]

CAS Number: 1523530-38-2[3]

IUPAC Name: (3R,4R)-4-aminooxan-3-ol;hydrochloride[3]

Stereochemistry: The Critical (3R,4R) Configuration

The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. For (3R,4R)-4-aminooxan-3-ol, the stereochemistry at the C3 and C4 carbons is of paramount importance.

  • Chiral Centers: The carbon atoms at positions 3 and 4 are chiral centers, each bonded to four different groups.

  • (3R,4R) Designation: This specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules.

  • cis-Configuration: The (3R,4R) configuration results in a cis relative stereochemistry between the hydroxyl and amino groups, meaning they are on the same face of the tetrahydropyran ring. This is in contrast to the trans configuration found in the (3R,4S) and (3S,4R) diastereomers.

The specific spatial arrangement of the hydroxyl and amino groups in the (3R,4R) isomer dictates how the molecule can interact with biological targets such as enzymes and receptors. Therefore, stereoselective synthesis is crucial to obtain the desired isomer for pharmacological evaluation.

Diagram: Stereoisomers of 4-aminooxan-3-ol

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers 3R,4R (3R,4R)-4-aminooxan-3-ol 3S,4S (3S,4S)-4-aminooxan-3-ol 3R,4R->3S,4S Enantiomers 3S,4R (3S,4R)-4-aminooxan-3-ol 3R,4R->3S,4R Diastereomers 3R,4S (3R,4S)-4-aminooxan-3-ol 3S,4S->3R,4S Diastereomers 3S,4R->3R,4S Enantiomers

Caption: Relationship between stereoisomers of 4-aminooxan-3-ol.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential route to (3R,4R)-4-aminooxan-3-ol could involve a stereoselective aminohydroxylation of a suitable olefin precursor, or a multi-step sequence involving stereoselective epoxidation followed by regioselective ring-opening. Biocatalytic methods using engineered enzymes, such as amine dehydrogenases, also present a promising avenue for the synthesis of chiral amino alcohols.

Diagram: Generalized Synthetic Workflow

synthesis_workflow start Chiral Starting Material or Olefinic Precursor step1 Stereoselective Functionalization (e.g., Aminohydroxylation, Epoxidation) start->step1 step2 Ring Formation (if necessary) step1->step2 step3 Protecting Group Manipulation step2->step3 step4 Purification (Chromatography, Crystallization) step3->step4 final_product (3R,4R)-4-aminooxan-3-ol Hydrochloride step4->final_product

Caption: A generalized synthetic workflow for (3R,4R)-4-aminooxan-3-ol HCl.

Illustrative Experimental Protocol (Adapted from Analogous Syntheses)

The following is a hypothetical, multi-step protocol for the synthesis of a chiral aminotetrahydropyranol, which would require optimization for the specific target molecule.

  • Stereoselective Epoxidation: A suitable protected allylic alcohol derived from a tetrahydropyran precursor would be subjected to a Sharpless asymmetric epoxidation to introduce a chiral epoxide with the desired stereochemistry.

  • Regio- and Stereoselective Ring-Opening: The resulting epoxide would be opened with a nitrogen nucleophile, such as sodium azide, in a regioselective manner to introduce the amino precursor at the C4 position with inversion of configuration.

  • Reduction of Azide: The azide group would then be reduced to the primary amine, for example, through catalytic hydrogenation (H₂/Pd-C) or using Staudinger conditions (PPh₃, H₂O).

  • Deprotection: Any protecting groups on the hydroxyl or amino functionalities would be removed under appropriate conditions.

  • Salt Formation and Purification: The free base would be treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt. The final product would be purified by recrystallization to achieve high purity.

Characterization

Comprehensive characterization is essential to confirm the structure and stereochemical purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC would aid in the unambiguous assignment of all proton and carbon signals. The coupling constants between the protons at C3 and C4 would be critical in confirming the cis-stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would be used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, such as O-H, N-H, and C-O stretches.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product, ensuring the effectiveness of the stereoselective synthesis.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the absolute and relative stereochemistry of the molecule. This technique would also offer valuable insights into the solid-state conformation and intermolecular interactions.

Applications in Drug Development

The aminotetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor (oxygen atom) functionalities in a stereochemically defined arrangement makes this compound an attractive building block for creating molecules that can interact with biological targets with high specificity.

Potential therapeutic areas where this scaffold could be explored include:

  • Enzyme Inhibitors: The vicinal amino alcohol motif is present in many enzyme inhibitors, where the hydroxyl and amino groups can chelate metal ions in the active site or form key hydrogen bonding interactions.

  • Receptor Ligands: The defined stereochemistry can lead to selective binding to G-protein coupled receptors (GPCRs) or ion channels.

  • Scaffolds for Combinatorial Chemistry: The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the generation of libraries of related compounds for high-throughput screening.

While specific biological activity for this compound is not extensively reported in peer-reviewed literature, its structural motifs suggest potential for exploration in various drug discovery programs.

Conclusion

This compound is a chiral molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined stereochemistry and the presence of versatile functional groups make it a valuable synthon for medicinal chemists. Further research into stereoselective synthetic routes and the exploration of its biological activities are warranted to fully realize its potential in drug discovery and development. The development of robust and scalable synthetic protocols will be key to unlocking the full potential of this and related aminotetrahydropyran scaffolds.

References

Due to the limited availability of peer-reviewed literature specifically on this compound, the references below are to public chemical databases that provide basic information on this compound and its stereoisomers. Further literature searches on the synthesis and applications of analogous chiral aminotetrahydropyrans are recommended for more in-depth research.

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206. [Link]

  • J&K Scientific. This compound | 1523530-38-2. [Link]

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potential therapeutic targets of aminooxanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of Aminooxanol Derivatives

Foreword: Defining "Aminooxanol Derivatives"

The term "aminooxanol derivatives" does not denote a rigidly defined class of molecules within medicinal chemistry. For the purposes of this technical guide, we will consider it to encompass a diverse array of synthetic and semi-synthetic compounds that share two core structural features: an amino functional group (-NH2 or its substituted forms) and an oxazole, isoxazole, or a related five-membered heterocyclic ring system containing nitrogen and oxygen. This broad definition allows us to explore a wide landscape of pharmacologically active molecules that have been investigated for a variety of therapeutic applications. The insights derived from a related class of compounds, oxonol dyes, which are known for their electro-optical properties, will also be considered, particularly in the context of their interactions with biological membranes and ion channels.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the known and potential therapeutic targets of these compounds, grounded in experimental evidence and mechanistic insights. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, fostering a deeper understanding of how these molecules can be investigated and potentially developed into next-generation therapeutics.

Chapter 1: Antiproliferative and Cytotoxic Activity: Targeting Cancer

A significant body of research has focused on the anticancer potential of various classes of aminooxazole and related derivatives. These compounds have demonstrated efficacy against a range of human cancer cell lines, operating through diverse mechanisms of action.

Mechanisms of Anticancer Activity

The antiproliferative effects of aminooxanol derivatives are not attributed to a single, unified mechanism. Instead, different structural scaffolds appear to engage distinct cellular targets. Key mechanisms that have been identified or proposed include:

  • Direct Interaction with Nucleic Acids: Some pentacyclic benzimidazole derivatives, which can be considered structurally related to the broader class of nitrogen-containing heterocycles, have been shown to interact with DNA and RNA.[1][2] This interaction, which can involve intercalation between base pairs or binding to the polynucleotide backbone, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

  • Enzyme Inhibition: As will be discussed in more detail in Chapter 2, many amino-heterocyclic compounds are potent enzyme inhibitors. In the context of cancer, this includes the inhibition of kinases that are crucial for cell signaling and proliferation, such as p38 MAP kinase.[3]

  • Induction of Apoptosis: The ultimate outcome of the anticancer activity of many of these compounds is the induction of programmed cell death, or apoptosis. This can be triggered by a variety of cellular stresses, including DNA damage, oxidative stress, and the inhibition of critical survival pathways.

In Vitro Efficacy of Selected Aminooxanol Derivatives

The following table summarizes the in vitro antiproliferative activity of several representative compounds from the literature. It is important to note the structural diversity of these molecules, which underscores the broad definition of "aminooxanol derivatives" used in this guide.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported IC50Reference
3-(2-aminooxazol-5-yl)-2H-chromen-2-oneCompound 14HCT116 (colorectal)71.8 µM[4]
3-(2-aminooxazol-5-yl)-2H-chromen-2-oneCompound 6MCF7 (breast)74.1 µM[4]
Aminoflavones3,3'-diamino-4'-methoxyflavoneL1210 (murine leukemia)10 µM[5]
o-Aminophenol derivativesCompounds 6b, 6c, 6f, 6i, 12bKB (oral cancer)32 - 74.94 µg/mL[6]
Pentacyclic BenzimidazolesDerivatives 6 and 9Various human cancer cell linesSubmicromolar range[1][2]
5-Aminopyrazole derivativesDerivative 45hHCT-116 (colorectal)1.98 µM[7]
5-Aminopyrazole derivativesDerivative 45hMCF-7 (breast)4.66 µM[7]
Experimental Protocol: Screening for Antiproliferative Activity using the Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the antiproliferative effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (aminooxanol derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (515 nm)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of potential anticancer compounds.

anticancer_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation compound_library Compound Library (Aminooxanol Derivatives) srb_assay SRB Assay (Multiple Cell Lines) compound_library->srb_assay hit_identification Hit Identification (IC50 < Threshold) srb_assay->hit_identification cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_identification->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI Staining) hit_identification->apoptosis target_engagement Target Engagement (e.g., Kinase Assay) hit_identification->target_engagement dna_interaction DNA Interaction Studies (Spectroscopy) hit_identification->dna_interaction animal_model Xenograft Animal Model apoptosis->animal_model target_engagement->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Workflow for anticancer screening of aminooxanol derivatives.

Chapter 2: Enzyme Inhibition as a Therapeutic Strategy

The structural diversity of aminooxanol derivatives makes them well-suited for targeting the active sites of various enzymes. Inhibition of specific enzymes that are implicated in disease pathogenesis is a cornerstone of modern drug discovery.

α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[8] Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia in patients with type 2 diabetes. Several indenoquinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have been identified as potent α-glucosidase inhibitors.[8]

Kinase Inhibition in Inflammation and Cancer

Protein kinases play a central role in signal transduction pathways that regulate cell growth, differentiation, and inflammation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory disorders. Certain 5-aminopyrazole derivatives have been shown to be effective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[3]

Signaling Pathway: p38 MAPK in Inflammation

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibition of p38 MAPK can therefore be an effective anti-inflammatory strategy.

p38_pathway stress Cellular Stress / Cytokines (e.g., UV, TNF-α) mkk MAPKKs (MKK3/6) stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammatory Response (e.g., Cytokine Production) substrates->response leads to inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK inflammatory pathway.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (aminooxanol derivatives)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microtiter plate

  • Microplate reader (405 nm)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value for each compound.

Chapter 3: Modulation of Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, playing critical roles in nerve impulses, muscle contraction, and other physiological processes.[9] They are important therapeutic targets for a wide range of diseases.[10] While direct evidence for aminooxanol derivatives as potent ion channel modulators is still emerging, the well-established use of oxonol dyes as voltage-sensitive probes provides a strong rationale for investigating this potential therapeutic avenue.[11]

Oxonol Dyes as Probes of Membrane Potential

Oxonol dyes, such as Oxonol V, are anionic compounds that can partition into cell membranes in a voltage-dependent manner.[11] Changes in membrane potential alter the dye's distribution and aggregation state, leading to changes in its absorbance or fluorescence properties. This property makes them excellent tools for monitoring the activity of ion channels and other electrogenic transporters.[11]

Therapeutic Potential

Given that oxonol dyes can interact with and report on the electrical state of cell membranes, it is plausible that amino-substituted derivatives could be designed to not only sense but also modulate the function of nearby ion channels.[12][13] Potential targets could include voltage-gated sodium, potassium, or calcium channels, which are implicated in conditions such as epilepsy, cardiac arrhythmias, and chronic pain.[12][13]

Experimental Protocol: Fluorescence-Based Assay for Ion Channel Activity

This protocol describes a general method for screening compounds for their effects on ion channel activity using a membrane potential-sensitive dye in a high-throughput format.

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK293 cells)

  • Membrane potential-sensitive fluorescent dye (e.g., a commercially available oxonol dye-based kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Ion channel activator and inhibitor (for assay validation)

  • Test compounds

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Plate the cells in the microplates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate according to the manufacturer's instructions to allow the dye to load into the cell membranes.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence intensity using the plate reader.

  • Channel Activation: Add an ion channel activator to stimulate a change in membrane potential.

  • Post-Stimulation Fluorescence Reading: Immediately measure the fluorescence intensity again. The change in fluorescence reflects the ion channel activity.

  • Data Analysis: Analyze the change in fluorescence in the presence of the test compounds compared to controls. Compounds that potentiate or inhibit the fluorescence change are identified as potential modulators.

Chapter 4: Targeting Mitochondrial Function

Mitochondria are not only the powerhouses of the cell but also central hubs for regulating cell death and metabolism. Mitochondrial dysfunction is implicated in a wide array of diseases, including neurodegenerative disorders, cancer, and metabolic syndrome. Certain dyes, including some oxonol and triarylmethane dyes, are known to interfere with mitochondrial function, suggesting that related amino-derivatives could be developed as mitochondrial-targeting therapeutics.[14][15]

Mechanisms of Mitochondrial Inhibition

Aminooxanol derivatives could potentially target mitochondria through several mechanisms:

  • Inhibition of the Electron Transport Chain (ETC): Some compounds can inhibit the activity of the ETC complexes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[15]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is essential for ATP synthesis. Some lipophilic cationic compounds can accumulate in the mitochondrial matrix and act as protonophores, dissipating the proton gradient and uncoupling oxidative phosphorylation.[15]

  • Induction of the Mitochondrial Permeability Transition (MPT): The MPT is the opening of a non-specific pore in the inner mitochondrial membrane, which can lead to mitochondrial swelling, release of cytochrome c, and initiation of apoptosis.[15]

Mitochondrial Electron Transport Chain and Potential Inhibition Sites

The following diagram illustrates the mitochondrial electron transport chain and highlights potential sites of inhibition by xenobiotics.

etc_pathway cluster_protons Intermembrane Space (High H+) complex_I Complex I (NADH Dehydrogenase) q Coenzyme Q complex_I->q proton1 H+ complex_I->proton1 pumps H⁺ complex_II Complex II (Succinate Dehydrogenase) complex_II->q complex_III Complex III (Cytochrome bc1) cyt_c Cytochrome c complex_III->cyt_c proton2 H+ complex_III->proton2 pumps H⁺ complex_IV Complex IV (Cytochrome c Oxidase) h2o H₂O complex_IV->h2o 2H⁺ + ½O₂ proton3 H+ complex_IV->proton3 pumps H⁺ atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp q->complex_III cyt_c->complex_IV nadh NADH nadh->complex_I succinate Succinate succinate->complex_II o2 O₂ adp ADP + Pi adp->atp_synthase proton3->atp_synthase drives matrix Mitochondrial Matrix (Low H+) inhibitor Potential Inhibitor (e.g., Aminooxanol Derivative) inhibitor->complex_I inhibitor->complex_III

Caption: Overview of the mitochondrial electron transport chain.

Experimental Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers that fluoresce green.

Materials:

  • Cells to be tested

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • FCCP (a protonophore, used as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in an appropriate format (e.g., chamber slides or 96-well plates). Treat the cells with the test compounds for the desired time.

  • JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add the JC-1 staining solution and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells twice with PBS or assay buffer.

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells using fluorescence microscopy with filters for green (monomers) and red (aggregates) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, measuring the fluorescence in both the green (FL1) and red (FL2) channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Chapter 5: Antimicrobial Targets

The emergence of antibiotic-resistant pathogens is a major global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Several studies have reported the antimicrobial activity of amino-heterocyclic compounds, including aminooxazole and aminophenol derivatives, against a range of bacteria and fungi.[4][6]

Spectrum of Activity
  • Antibacterial: Certain 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]

  • Antifungal: These same compounds, as well as some o-aminophenol derivatives, have also demonstrated efficacy against fungal species such as Candida albicans and Aspergillus niger.[4][6]

Potential Mechanisms of Action

The exact mechanisms of antimicrobial action for these compounds are not fully elucidated but may involve:

  • Inhibition of essential bacterial enzymes.

  • Disruption of cell wall or membrane integrity.

  • Interference with nucleic acid or protein synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antibiotics (positive controls)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for reading optical density)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The diverse family of compounds classified here as "aminooxanol derivatives" represents a rich source of pharmacologically active molecules with a wide range of potential therapeutic targets. From the direct cytotoxic effects on cancer cells to the nuanced modulation of enzymes, ion channels, and mitochondrial function, these scaffolds offer significant opportunities for drug discovery and development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffolds is needed to optimize potency and selectivity for specific targets.

  • Mechanism of Action Elucidation: For many of these compounds, the precise molecular targets remain unknown. Advanced techniques such as chemical proteomics and genetic screening can be employed to identify these targets.

  • In Vivo Efficacy and Safety: Promising lead compounds must be evaluated in relevant animal models of disease to assess their therapeutic potential and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of aminooxanol derivatives, paving the way for new treatments for a host of challenging diseases.

References

  • Kakkar, S. et al. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel AM80 derivatives as antileukemic agents. ResearchGate. [Link]

  • Singh, A. P., & Nicholls, P. (1985). Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation. PubMed. [Link]

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. [Link]

  • Woch, M. W., & Wesołowska, O. (2022). Therapeutic Perspectives of Aminoflavonoids—A Review. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. ResearchGate. [Link]

  • Chemical inhibition of mitochondrial fission via targeting the DRP1-receptor interaction. Cell Chemical Biology. [Link]

  • Greenfield, S. M., & Jones, R. S. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. PubMed. [Link]

  • Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. PubMed Central. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Thornalley, P. J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed. [Link]

  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. ResearchGate. [Link]

  • Determinants for Activation of the Ion Channel TRPV3 by Weak Acids. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Conotoxins Targeting Voltage-Gated Sodium Ion Channels. PubMed. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. MDPI. [Link]

  • Perin, N., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. PubMed. [Link]

  • Ion channels find a pathway for therapeutic success. PubMed Central. [Link]

  • Vignais, P. V., et al. (1981). Anthraquinone dyes: a new class of potent inhibitors of mitochondria adenine nucleotide translocation and oxidative phosphorylation. PubMed. [Link]

  • Ion Channels in Drug Discovery - focus on biological assays. ResearchGate. [Link]

  • Campos, R., et al. (2000). Mitochondrial effects of triarylmethane dyes. PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Synthesis of novel indenoquinoxaline derivatives as potent α-glucosidase inhibitors. ResearchGate. [Link]

Sources

safety and handling of (3R,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (3R,4R)-4-aminooxan-3-ol Hydrochloride

Foreword for the Researcher

This compound is a specific stereoisomer of a substituted oxane, a class of compounds with significant potential in medicinal chemistry and drug development. As with any novel or specialized chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and use of this compound. The protocols and recommendations herein are synthesized from established principles of laboratory safety and data extrapolated from structurally related amino alcohol compounds. Given the limited publicly available data specific to this exact molecule, a cautious and risk-averse approach is strongly advocated.

Compound Profile and Hazard Identification

This compound is a hydrochloride salt of an amino-substituted tetrahydropyran (oxane) ring. The core structure, an amino alcohol, suggests potential for both skin and respiratory irritation. As a hydrochloride salt, it is likely a crystalline solid at room temperature with good solubility in polar solvents such as water and alcohols.

1.1. Physicochemical Properties (Predicted)

PropertyValueRationale & Handling Implications
Molecular Formula C₅H₁₂ClNO₂---
Molecular Weight 153.61 g/mol Relevant for accurate reagent preparation.
Appearance White to off-white crystalline solidFine powders have a high potential for aerosolization. Handle with care to avoid inhalation.
Solubility Likely soluble in water, methanol, ethanolThe hydrochloride salt form enhances aqueous solubility.
Stability Likely stable under standard laboratory conditionsAvoid strong oxidizing agents and strong bases. The free base form may be less stable.
Reactivity The primary amine can react with aldehydes, ketones, and acylating agents. The secondary alcohol can be oxidized.Keep away from incompatible materials.

1.2. Toxicological Profile (Inferred)

  • Amines: Aliphatic amines can be corrosive and irritants to the skin, eyes, and respiratory tract. Some amines are sensitizers.

  • Alcohols: Simple alcohols generally have low acute toxicity but can cause irritation.

  • Hydrochloride Salts: Can release HCl gas upon thermal decomposition.

Based on these structural alerts, the compound should be treated as harmful if swallowed, irritating to the skin and eyes, and potentially irritating to the respiratory system. Until specific toxicological data is available, it is prudent to handle this compound with a high degree of caution.

Laboratory Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is critical. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion.

2.1. Engineering Controls

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. The fume hood sash should be kept at the lowest practical height.

2.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For extended handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary.

PPE_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Assess Assess Risks: Inhalation, Dermal Contact Select_PPE Select Appropriate PPE Assess->Select_PPE Informs choice Fume_Hood Work in Chemical Fume Hood Select_PPE->Fume_Hood Wear_Goggles Wear Chemical Goggles Fume_Hood->Wear_Goggles Wear_Gloves Wear Nitrile Gloves Fume_Hood->Wear_Gloves Wear_Coat Wear Lab Coat Fume_Hood->Wear_Coat Remove_Gloves Properly Remove Gloves Wear_Goggles->Remove_Gloves Wear_Gloves->Remove_Gloves Wear_Coat->Remove_Gloves Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands Store_Compound Store Compound Securely Wash_Hands->Store_Compound

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Step-by-Step Experimental Protocol: Weighing and Solubilization

This protocol outlines the standard procedure for safely preparing a solution of this compound for experimental use.

3.1. Preparation

  • Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, vial for the final solution, and chosen solvent.

  • Don the required PPE as outlined in Section 2.2.

3.2. Weighing the Compound

  • Place a piece of weigh paper or a weigh boat on the analytical balance and tare the balance.

  • Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula.

  • Perform this transfer slowly and close to the surface to minimize the generation of airborne dust.

  • Once the desired mass is obtained, securely cap the stock bottle.

3.3. Solubilization

  • Carefully fold the weigh paper and transfer the solid into the prepared vial.

  • Add the desired volume of solvent to the vial.

  • Cap the vial and mix by gentle vortexing or inversion until the solid is fully dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

3.4. Post-Procedure

  • Dispose of the used weigh paper and any other contaminated consumables in the appropriate solid chemical waste container.

  • Clean the spatula thoroughly.

  • Follow proper glove removal procedure and wash hands.

Weighing_Protocol Start Start Prep 1. Prepare Workspace & Don PPE Start->Prep Weigh 2. Weigh Solid in Fume Hood Prep->Weigh Transfer 3. Transfer Solid to Vial Weigh->Transfer Add_Solvent 4. Add Solvent & Mix Transfer->Add_Solvent Label 5. Label Vial Add_Solvent->Label Cleanup 6. Clean Up & Dispose of Waste Label->Cleanup End End Cleanup->End

Caption: Step-by-step workflow for weighing and solubilizing the compound.

Emergency Procedures

4.1. Spills

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Wipe the area with a suitable solvent (e.g., water, followed by ethanol) and then clean with soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert laboratory personnel and the safety officer.

    • Restrict access to the area.

    • Follow your institution's specific procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

4.2. Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

5.1. Storage Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases and oxidizing agents.

5.2. Disposal All waste containing this compound, including empty containers, contaminated consumables, and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

The safe and effective use of this compound in a research setting is predicated on a foundation of caution, preparedness, and adherence to established safety protocols. While specific data for this molecule is sparse, a conservative approach based on its chemical structure provides a robust framework for minimizing risk. By integrating the principles and procedures outlined in this guide, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.

References

Due to the specific and likely novel nature of "this compound," direct references to its safety data sheet are not available through general searches. The safety and handling information provided is based on general principles of chemical safety and data for structurally related compounds. For authoritative guidance, always refer to the Safety Data Sheet (SDS) provided by the specific chemical vendor. General laboratory safety resources include:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • PubChem. National Center for Biotechnology Information. (For searching for compound data and links to supplier safety information). [Link]

A Comprehensive Spectroscopic Guide to (3R,4R)-4-aminooxan-3-ol Hydrochloride: Theoretical Analysis and Practical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxan-3-ol hydrochloride is a chiral synthetic building block with potential applications in medicinal chemistry and drug discovery. Its stereochemistry and functional groups—a secondary alcohol, a primary amine, and a tetrahydropyran (oxane) ring—necessitate a robust and multi-faceted approach to structural elucidation and characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. In the absence of publicly available experimental data, this guide presents a theoretical yet rigorous examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the field-proven experimental protocols for acquiring and interpreting this spectroscopic information, ensuring scientific integrity and providing a self-validating framework for researchers.

Introduction: The Structural Significance of this compound

The tetrahydropyran motif is a privileged scaffold in numerous natural products and pharmaceutical agents, prized for its conformational stability and favorable pharmacokinetic properties. The introduction of vicinal amino and hydroxyl groups, as seen in this compound (CAS Number: 1523530-38-2), creates a chiral di-functionalized system that can engage in specific hydrogen bonding and ionic interactions with biological targets. The hydrochloride salt form enhances aqueous solubility, a critical attribute for many pharmaceutical applications.

Accurate and unambiguous structural confirmation is paramount. This guide will systematically explore the expected spectroscopic signature of this molecule, providing a foundational understanding for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the relative stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the non-equivalent methylene protons on the oxane ring. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the deshielding effects of the amino and hydroxyl groups.

Predicted Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (J) Hz Rationale
H-3~3.8 - 4.0dddJ ≈ 10, 5, 3Coupled to H-4 and the two H-2 protons. Deshielded by the adjacent -OH group.
H-4~3.2 - 3.4dddJ ≈ 10, 10, 4Coupled to H-3 and the two H-5 protons. Deshielded by the adjacent -NH₃⁺ group.
H-2eq, H-6eq~3.9 - 4.1mEquatorial protons adjacent to the ring oxygen are typically deshielded.
H-2ax, H-6ax~3.4 - 3.6mAxial protons adjacent to the ring oxygen.
H-5eq~2.0 - 2.2mEquatorial proton.
H-5ax~1.6 - 1.8mAxial proton, likely the most shielded of the ring protons.
-OHBroad singletChemical shift is concentration and temperature dependent; may exchange with D₂O.
-NH₃⁺Broad singletChemical shift is concentration and pH dependent; will exchange with D₂O.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show five distinct signals for the carbon atoms of the oxane ring.

Predicted Carbon Assignment Expected Chemical Shift (δ) ppm Rationale
C-3~70 - 75Carbon bearing the hydroxyl group; deshielded.
C-4~50 - 55Carbon bearing the amino group; deshielded.
C-2, C-6~65 - 70Carbons adjacent to the ring oxygen; deshielded.
C-5~30 - 35The aliphatic carbon furthest from the heteroatoms.
Experimental Protocols for NMR Analysis
  • Weigh 10-15 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the -OH and -NH₃⁺ protons, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.[1][2][3] DMSO-d₆ will typically allow for the observation of these exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

  • Filter the solution if any particulate matter is present to ensure optimal spectral quality.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR COSY ¹H-¹H COSY 1H_NMR->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC 1H_NMR->HSQC Direct C-H Correlation 13C_NMR ¹³C NMR 13C_NMR->HSQC DEPT DEPT-135 DEPT->13C_NMR CH, CH₂, CH₃ Multiplicity Structure_Elucidation Complete Structure Elucidation COSY->Structure_Elucidation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation HMBC->Structure_Elucidation

Caption: Workflow for comprehensive NMR-based structure elucidation.

  • ¹H NMR: Provides initial information on proton chemical shifts, multiplicities, and integration.

  • ¹³C NMR & DEPT-135: Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, crucial for tracing the connectivity of the oxane ring protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, confirming the overall molecular framework.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C-O, and C-N bonds.

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Appearance Rationale
O-H Stretch (Alcohol)3200 - 3500StrongBroadCharacteristic of hydrogen-bonded hydroxyl groups.
N-H Stretch (Ammonium Salt)2800 - 3200StrongVery BroadThe N-H stretching in a primary ammonium salt (R-NH₃⁺) is a very broad and strong absorption, often with multiple sub-peaks.
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongSharpC-H stretching vibrations of the sp³ hybridized carbons in the oxane ring.
N-H Bend (Ammonium Salt)1500 - 1600Medium-StrongSharpAsymmetric and symmetric bending vibrations of the -NH₃⁺ group.
C-O Stretch (Ether)1050 - 1150StrongSharpCharacteristic C-O-C stretching of the tetrahydropyran ring.
C-O Stretch (Alcohol)1000 - 1260StrongSharpC-O stretching of the secondary alcohol.
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample due to its simplicity and minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. For this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

Predicted Mass Spectral Data
  • Molecular Formula: C₅H₁₁NO₂

  • Molecular Weight of Free Base: 117.07898 g/mol

  • Molecular Weight of Hydrochloride Salt: 153.54198 g/mol

In positive ion mode ESI-HRMS, the molecule is expected to be detected as the protonated free base [M+H]⁺.

Ion Expected Exact Mass (m/z) Rationale
[C₅H₁₂NO₂]⁺118.08625Protonated molecular ion of the free base.

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 118.08625) would likely show characteristic fragmentation patterns, including the loss of water (H₂O) and ammonia (NH₃).

Experimental Protocol for HRMS Analysis

MS_Workflow Sample_Prep Prepare Dilute Solution (e.g., in Methanol/Water) Infusion Direct Infusion into ESI Source Sample_Prep->Infusion Full_Scan Full Scan HRMS (Positive Ion Mode) Infusion->Full_Scan Parent_Ion Identify Parent Ion [M+H]⁺ (m/z 118.08625) Full_Scan->Parent_Ion MS_MS Tandem MS (MS/MS) on Parent Ion Parent_Ion->MS_MS Fragmentation Analyze Fragmentation Pattern (e.g., loss of H₂O, NH₃) MS_MS->Fragmentation

Caption: Workflow for HRMS analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.

  • Data Acquisition:

    • Calibrate the instrument to ensure high mass accuracy.

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Perform a product ion scan (MS/MS) on the precursor ion corresponding to [M+H]⁺ to obtain fragmentation data.

Conclusion: A Framework for Spectroscopic Characterization

This guide provides a detailed theoretical framework and practical, field-tested methodologies for the comprehensive spectroscopic characterization of this compound. By leveraging a combination of 1D and 2D NMR, IR, and HRMS, researchers can achieve unambiguous structural elucidation and confirm the identity and purity of this important chiral building block. The predicted data and protocols herein serve as a robust starting point for the analysis of this compound and can be adapted for other structurally related aminotetrahydropyrans. The principles of causality and self-validation embedded in these workflows are designed to ensure the generation of high-quality, reliable, and defensible spectroscopic data in any research and development setting.

References

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

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Methodological & Application

The Untapped Potential of (3R,4R)-4-aminooxan-3-ol Hydrochloride in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of asymmetric synthesis, the quest for novel, efficient, and stereoselective chiral ligands and catalysts is perpetual. Chiral 1,2-amino alcohols have long been recognized as a privileged class of compounds, capable of inducing high levels of stereocontrol in a wide array of chemical transformations.[1] This guide focuses on a specific, yet underexplored, member of this family: (3R,4R)-4-aminooxan-3-ol hydrochloride . While specific applications of this compound in asymmetric synthesis are not yet extensively documented in peer-reviewed literature, its structural features—a rigid oxane backbone and vicinal amino and hydroxyl groups—suggest significant potential. This document will, therefore, provide a comprehensive overview of the anticipated applications of this compound, drawing parallels with well-established chiral amino alcohols and providing a roadmap for its investigation and implementation in synthetic laboratories.

The core value of chiral 1,2-amino alcohols lies in their ability to form stable five-membered chelate rings with metal centers, thereby creating a rigid and well-defined chiral environment around the reactive site. This structural motif is central to their function as highly effective ligands in a multitude of metal-catalyzed asymmetric reactions. Furthermore, the bifunctional nature of these molecules, possessing both a Lewis basic amine and a Brønsted acidic alcohol, allows them to operate as potent organocatalysts.

Part 1: Potential Applications in Asymmetric Catalysis

Based on the established reactivity of analogous chiral 1,2-amino alcohols, (3R,4R)-4-aminooxan-3-ol is a prime candidate for application in several key asymmetric transformations.

As a Chiral Ligand for Metal-Catalyzed Reactions

The vicinal amino and hydroxyl groups of (3R,4R)-4-aminooxan-3-ol can coordinate to a variety of metal centers (e.g., Zn, Ti, Ru, Rh, Cu), forming stable chiral complexes. The rigid oxane ring is expected to effectively shield one face of the catalytic center, leading to high enantioselectivity.

A. Enantioselective Addition of Organozinc Reagents to Aldehydes:

The addition of dialkylzinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral amino alcohols are known to be excellent catalysts for this transformation. The proposed catalytic cycle, initiated by the in-situ formation of a chiral zinc-aminoalkoxide complex, is depicted below.

G cluster_0 Catalytic Cycle Amino_Alcohol (3R,4R)-4-aminooxan-3-ol Catalyst Chiral Zn-Aminoalkoxide Amino_Alcohol->Catalyst + Et2Zn - EtH Et2Zn Et2Zn Intermediate Ternary Complex Catalyst->Intermediate + R-CHO Aldehyde R-CHO Product Chiral Secondary Alcohol Intermediate->Product Ethyl Transfer Product->Catalyst + Et2Zn ZnO EtZnO-Ligand G cluster_1 Workflow for Asymmetric Transfer Hydrogenation Start Start Step1 In-situ catalyst formation: [RuCl2(p-cymene)]2 + (3R,4R)-4-aminooxan-3-ol Start->Step1 Step2 Addition of Ketone and Hydrogen Source (e.g., i-PrOH) Step1->Step2 Step3 Reaction at elevated temperature Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Chiral Alcohol Step4->End

Sources

Application Note & Protocol: N-Alkylation of (3R,4R)-4-aminooxan-3-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Aminooxanols in Drug Discovery

(3R,4R)-4-aminooxan-3-ol and its N-substituted derivatives represent a class of chiral building blocks with significant potential in medicinal chemistry. The inherent stereochemistry of the amino and hydroxyl groups on the oxane ring provides a rigid scaffold that can be strategically functionalized to interact with specific biological targets. N-alkylation, in particular, allows for the introduction of various lipophilic or functional groups that can modulate a compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability, target binding affinity, and metabolic stability. This application note provides a detailed experimental protocol for the N-alkylation of (3R,4R)-4-aminooxan-3-ol via reductive amination, a robust and widely applicable method in pharmaceutical synthesis[1][2].

Chemical Principles: Understanding N-Alkylation via Reductive Amination

Direct N-alkylation of primary amines with alkyl halides often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atom. Reductive amination circumvents these issues by a two-step, one-pot process involving the formation of an intermediate imine or iminium ion, followed by its immediate reduction to the desired secondary amine[2].

The reaction commences with the condensation of the primary amine of (3R,4R)-4-aminooxan-3-ol with an aldehyde or ketone to form a hemiaminal, which then dehydrates to yield an imine. In the presence of an acid catalyst, this equilibrium is driven towards the imine. A mild reducing agent, selective for the iminium ion over the carbonyl starting material, is then used to reduce the C=N double bond to afford the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose due to its mildness and tolerance of a slightly acidic medium, which facilitates imine formation[2].

Experimental Protocol: N-Alkylation of (3R,4R)-4-aminooxan-3-ol

This protocol details the N-alkylation of (3R,4R)-4-aminooxan-3-ol with a representative aldehyde, isobutyraldehyde, to yield N-isobutyl-(3R,4R)-4-aminooxan-3-ol.

Materials and Equipment
  • (3R,4R)-4-aminooxan-3-ol hydrochloride (or the free base)[3]

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (if starting from the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Expert Insight: If starting with the hydrochloride salt, add triethylamine (TEA, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Aldehyde Addition: Add isobutyraldehyde (1.2 eq) to the stirred solution.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by TLC.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 10-15 minutes.

    • Causality Explanation: Portion-wise addition of the reducing agent helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure N-isobutyl-(3R,4R)-4-aminooxan-3-ol.

Data Presentation: Reaction Parameters
ParameterValue
Starting Material (3R,4R)-4-aminooxan-3-ol HCl
Alkylating Agent Isobutyraldehyde
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Base (if needed) Triethylamine (TEA)
Reaction Temperature Room Temperature
Typical Reaction Time 2-4 hours
Expected Yield 70-90%

Visualization of the Experimental Workflow

Caption: Workflow for the N-alkylation of (3R,4R)-4-aminooxan-3-ol via reductive amination.

Troubleshooting

  • Incomplete reaction: If the reaction stalls, a small additional portion of the reducing agent can be added. Ensure the starting materials and solvent are anhydrous, as water can hydrolyze the imine intermediate and deactivate the reducing agent.

  • Formation of side products: If over-alkylation is observed (formation of a tertiary amine), reduce the equivalents of the aldehyde used.

  • Difficult purification: If the product is highly polar and difficult to elute from the silica column, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.

Conclusion

This application note provides a reliable and scalable protocol for the N-alkylation of (3R,4R)-4-aminooxan-3-ol using reductive amination. The methodology is versatile and can be adapted for the introduction of a wide range of alkyl substituents by simply varying the aldehyde or ketone starting material. This enables the synthesis of diverse libraries of N-substituted aminooxanols for screening in drug discovery programs.

References

  • Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6368), 1234-1239. [Link]

  • N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. Chemistry – An Asian Journal, 14(23), 4276-4280. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 209-217. [Link]

  • Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Advanced Synthesis & Catalysis, 352(10), 1624-1628. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(4), 1038-1042. [Link]

  • (3R,4R)-4-Aminooxolan-3-ol. PubChem. [Link]

  • (3S,4R)-4-aminooxan-3-ol hydrochloride. PubChem. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11889-11956. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide.
  • Synthesis of 4-amino-3-isoxazolidone.
  • Synthesis of N-Substituted (3S,4S)- and (3R,4R)Pyrrolidine3,4-diols: Search for New Glycosidase Inhibitors. Helvetica Chimica Acta, 85(10), 3333-3346. [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5323. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(38), 4331-4334. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 25(23), 5707. [Link]

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Application of (3R,4R)-4-aminooxan-3-ol Hydrochloride in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Chiral Scaffold

(3R,4R)-4-aminooxan-3-ol hydrochloride is a stereochemically defined bifunctional molecule poised for significant applications in drug discovery. This compound features a six-membered oxane (tetrahydropyran) ring, a common scaffold in medicinal chemistry, decorated with vicinal amino and hydroxyl groups in a specific trans configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological protocols.

The rigid oxane ring system imparts conformational constraint, which can be highly advantageous in drug design for optimizing binding to biological targets. The presence of both a primary amine and a secondary alcohol provides two orthogonal handles for chemical modification, allowing for the generation of diverse molecular libraries. The defined (3R,4R) stereochemistry is crucial, as biological systems are exquisitely sensitive to the three-dimensional arrangement of molecules, and a single, pure enantiomer is often required for optimal potency and safety.

While direct applications of this compound in marketed drugs are not yet prevalent, its structural motifs are present in numerous biologically active compounds. This guide will explore the potential of this chiral building block, providing detailed protocols for its derivatization and discussing its prospective applications in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic and biological applications.

PropertyValueSource
IUPAC Name (3R,4R)-4-aminooxan-3-ol;hydrochlorideJ&K Scientific[1]
CAS Number 1523530-38-2J&K Scientific[1]
Molecular Formula C₅H₁₂ClNO₂PubChem[2]
Molecular Weight 153.61 g/mol PubChem[2]
Appearance White to off-white solidInferred from supplier data
Solubility Soluble in water and polar organic solvents like methanol and DMSOInferred from structure

Strategic Applications in Drug Discovery

The unique structural features of this compound make it a versatile scaffold for the synthesis of a wide range of potential therapeutic agents. The amino and hydroxyl groups can be independently or sequentially modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of Novel Kinase Inhibitors

The 1,2-aminoalcohol motif is a key pharmacophore in a number of kinase inhibitors. The hydroxyl group can act as a hydrogen bond donor, while the amino group can be functionalized to introduce moieties that occupy specific pockets in the kinase active site.

  • Rationale: By acylating the amino group with various substituted aromatic or heteroaromatic carboxylic acids, a library of amide derivatives can be synthesized. These derivatives can be screened against a panel of kinases to identify novel inhibitors. The oxane ring serves as a rigid scaffold to present the appended groups in a defined orientation.

Development of Antiviral Agents

Nucleoside and non-nucleoside analogs are cornerstones of antiviral therapy. The oxane ring of (3R,4R)-4-aminooxan-3-ol can serve as a mimic of the ribose or deoxyribose sugar in nucleosides.

  • Rationale: The amino group can be used to attach various nucleobases (e.g., purines, pyrimidines) or other heterocyclic systems. The hydroxyl group can be further modified, for example, by phosphorylation, to generate potential prodrugs or active triphosphate forms. This approach could lead to the discovery of novel inhibitors of viral polymerases or other key viral enzymes.

As a Chiral Building Block for Complex Molecule Synthesis

Beyond direct derivatization, this compound is a valuable starting material for the synthesis of more complex chiral molecules.

  • Rationale: The amino and hydroxyl groups can be differentially protected, allowing for selective reactions at either position. The oxane ring can also be opened under specific conditions to yield linear chiral synthons.

Experimental Protocols: Derivatization Strategies

The following protocols are provided as a guide for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

This protocol describes a general procedure for the coupling of a carboxylic acid to the amino group of (3R,4R)-4-aminooxan-3-ol.

N_Acylation_Workflow start Start: (3R,4R)-4-aminooxan-3-ol HCl & Carboxylic Acid step1 Dissolve in DMF/DCM start->step1 Reagents step2 Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) step1->step2 Solubilization step3 Stir at Room Temperature (2-12 h) step2->step3 Reaction Initiation step4 Aqueous Workup step3->step4 Reaction Quenching step5 Purification (Column Chromatography) step4->step5 Crude Product end_product Final Product: N-Acylated Derivative step5->end_product Purified Product

Figure 1. Workflow for the N-acylation of (3R,4R)-4-aminooxan-3-ol.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., DCM/Methanol)

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired N-acylated derivative.

Causality Behind Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of the coupling reaction without competing in the acylation.

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization.

  • Anhydrous Conditions: Important to prevent hydrolysis of the coupling reagent and activated carboxylic acid.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the introduction of an alkyl group onto the amino function via reductive amination with an aldehyde or ketone.

N_Alkylation_Workflow start Start: (3R,4R)-4-aminooxan-3-ol HCl & Aldehyde/Ketone step1 Dissolve in Methanol/DCE start->step1 step2 Add Acetic Acid (catalytic) step1->step2 step3 Stir at Room Temperature (1 h) (Imine Formation) step2->step3 step4 Add Reducing Agent (e.g., NaBH(OAc)₃) step3->step4 step5 Stir at Room Temperature (2-12 h) step4->step5 step6 Aqueous Workup step5->step6 step7 Purification (Column Chromatography) step6->step7 end_product Final Product: N-Alkylated Derivative step7->end_product

Figure 2. Workflow for the N-alkylation of (3R,4R)-4-aminooxan-3-ol.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol or 1,2-dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent system

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous methanol or DCE, add the aldehyde or ketone (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride: A mild and selective reducing agent that is stable in acidic conditions, making it ideal for reductive amination.

  • Catalytic Acetic Acid: Facilitates the formation of the iminium ion intermediate, which is more susceptible to hydride attack.

Hypothetical Signaling Pathway Involvement

While the specific biological targets of derivatives of (3R,4R)-4-aminooxan-3-ol are yet to be elucidated, we can hypothesize their potential involvement in signaling pathways based on the applications of structurally related molecules. For instance, if a derivative is found to be a kinase inhibitor, it could modulate a pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell_Response Cellular Response (Proliferation, Survival) TF->Cell_Response Inhibitor (3R,4R)-4-aminooxan-3-ol Derivative Inhibitor->Raf Inhibition

Figure 3. A hypothetical signaling pathway modulated by a kinase inhibitor derived from (3R,4R)-4-aminooxan-3-ol.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chiral building block for drug discovery. Its rigid oxane scaffold and versatile amino and hydroxyl functionalities provide a solid foundation for the synthesis of diverse and stereochemically defined compound libraries. The protocols outlined in this guide offer a starting point for researchers to begin exploring the potential of this molecule in the development of novel kinase inhibitors, antiviral agents, and other therapeutics. Future work should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds to unlock its full potential in medicinal chemistry.

References

  • J&K Scientific. This compound. [Link]

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. [Link] (Note: This link is for the (3S,4R) stereoisomer, as a dedicated page for the (3R,4R) isomer with comprehensive data was not available, but the molecular formula and weight are the same).

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The Versatile Chiral Synthon: Application Notes for (3R,4R)-4-aminooxan-3-ol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereochemistry in Saturated Heterocycles

In the landscape of contemporary drug development, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a fundamental prerequisite for achieving therapeutic efficacy and mitigating off-target effects. Chiral saturated heterocycles, in particular, have emerged as privileged scaffolds due to their ability to present functional groups in well-defined spatial orientations, thereby facilitating specific, high-affinity interactions with biological targets. Among these, the aminotetrahydropyran framework stands out for its structural resemblance to natural sugars and its capacity for diverse functionalization. This guide provides an in-depth technical overview of (3R,4R)-4-aminooxan-3-ol hydrochloride, a chiral building block poised for significant applications in medicinal chemistry. We will explore its intrinsic properties, strategic applications in synthesis, and detailed protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stereochemical Integrity

The utility of this compound as a chiral building block is rooted in its distinct physicochemical and stereochemical characteristics. The hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it amenable to a wide range of reaction conditions.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂PubChem[1]
Molecular Weight 153.61 g/mol PubChem[1]
IUPAC Name (3R,4R)-4-aminooxan-3-ol;hydrochlorideJ&K Scientific[2]
Stereochemistry cis-1,2-amino alcohol on a tetrahydropyran ringInferred from IUPAC Name
Appearance Typically a white to off-white solidGeneral knowledge

The cis relationship between the C3 hydroxyl and C4 amino groups, locked in a chair-like conformation of the oxane ring, provides a rigid and predictable platform for subsequent synthetic transformations. This stereochemical rigidity is paramount in transferring the chirality of the building block to the final target molecule, a cornerstone of modern asymmetric synthesis.

Core Synthetic Transformations and Mechanistic Considerations

This compound offers two primary reactive handles: a primary amine and a secondary alcohol. The selective functionalization of these groups is key to its application. As the hydrochloride salt, the amine is protonated, requiring neutralization prior to or in situ during reactions targeting this group.

N-Functionalization: Amide Bond Formation and Beyond

The primary amino group is a versatile nucleophile for the construction of a wide array of functionalities, most commonly amides. This transformation is fundamental in linking the chiral scaffold to other parts of a target molecule.

Causality in Protocol Design: The choice of base and coupling agent is critical. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt without competing in the acylation reaction. The selection of the coupling agent depends on the scale and the nature of the carboxylic acid; activated esters or carbodiimide reagents are common choices for their efficiency and mild reaction conditions.

Representative Protocol 1: N-Acylation

  • Objective: To form an amide bond at the C4 amino position.

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM, add EDC (1.1 eq) at 0 °C. Stir for 30 minutes to pre-activate the acid.

    • In a separate flask, suspend this compound (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir until the solid dissolves.

    • Slowly add the solution of the chiral amine to the pre-activated acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting amine via TLC/LC-MS and the appearance of a new, less polar spot. ¹H NMR spectroscopy will show characteristic amide N-H signals and shifts in the signals corresponding to the protons on the oxane ring.

O-Functionalization: Ether Synthesis and Esterification

The secondary hydroxyl group can be targeted for etherification or esterification. These reactions often require protection of the more nucleophilic amino group to ensure selectivity.

Causality in Protocol Design: For O-alkylation, a strong base is typically required to deprotonate the alcohol. The choice of a suitable protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group, is crucial. The Boc group is stable to the basic conditions of O-alkylation and can be readily removed under acidic conditions.

Representative Protocol 2: O-Alkylation (Following N-Protection)

  • Objective: To form an ether linkage at the C3 hydroxyl position.

  • Part A: N-Boc Protection

    • Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and water.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (NaHCO₃) (3.0 eq).

    • Stir vigorously at room temperature for 12-24 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which can often be used without further purification.

  • Part B: O-Alkylation

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

    • Stir at 0 °C for 30 minutes, then add the alkylating agent (e.g., benzyl bromide or an alkyl iodide) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by flash chromatography.

G cluster_start Starting Material cluster_products Diverse Chiral Scaffolds start (3R,4R)-4-aminooxan-3-ol·HCl n_prot N-Protection (e.g., Boc) start->n_prot n_acyl N-Acylation start->n_acyl n_alkyl Reductive Amination start->n_alkyl o_alkyl O-Alkylation n_prot->o_alkyl o_ester O-Esterification n_prot->o_ester o_sulfonyl O-Sulfonylation n_prot->o_sulfonyl prod2 Carbamates n_prot->prod2 prod1 Amides n_acyl->prod1 prod3 Substituted Amines n_alkyl->prod3 prod4 Ethers o_alkyl->prod4 prod5 Esters o_ester->prod5 prod6 Sulfonates (for SN2) o_sulfonyl->prod6 G cluster_scaffold Chiral Scaffold cluster_core Pharmacophore Core cluster_drug Final Drug Candidate scaffold (3R,4R)-4-aminooxan-3-ol (or analogue) drug Biologically Active Molecule scaffold->drug Introduces Stereochemistry & Physicochemical Properties core Heterocyclic Core (e.g., Purine) core->drug Provides Core Pharmacophore Activity

Caption: Role of the chiral amino-oxane scaffold in drug synthesis.

Analytical Methods for Stereochemical Purity Determination

Ensuring the enantiomeric and diastereomeric purity of the building block and subsequent intermediates is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Representative Method for Chiral HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating amino alcohol enantiomers and diastereomers.[3][4][5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for the free amine.

  • Detection: UV detection is standard, provided the analyte or its derivatives contain a chromophore.

  • Sample Preparation: The hydrochloride salt should be neutralized and dissolved in the mobile phase or a compatible solvent. For intermediates, direct dissolution in the mobile phase is usually sufficient.

Safety, Handling, and Storage

As a hydrochloride salt of an amino alcohol, this compound should be handled with appropriate care. Safety data for the closely related (3S,4R) stereoisomer indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.[6][7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

    • Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry place.[7]

    • The compound is likely hygroscopic; storage in a desiccator may be necessary.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block that provides a rigid, stereochemically defined scaffold for the synthesis of complex molecules. Its dual functionality allows for a wide range of synthetic manipulations, making it an attractive starting material for the construction of novel drug candidates. While its full potential is still being explored, the demonstrated use of closely related analogues in cutting-edge drug discovery programs points to a bright future for this and similar chiral aminotetrahydropyrans. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this powerful synthon into their synthetic strategies, accelerating the discovery of the next generation of therapeutics.

References

  • Nippon Nyukazai Co., Ltd. (2018).
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  • Ramesh, C., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds.... PubMed.
  • Celgene Corporation. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
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  • ResearchGate. (Chiral pharmaceuticals with chiral 1,2-amino alcohol unit).
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  • Phenomenex.
  • PubChem. (3R,4R)-4-Aminooxolan-3-ol.
  • MDPI. (2022).
  • National Institutes of Health. (2014).
  • Google Patents. (2018). An asymmetric synthesis method for (R)
  • PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
  • PubMed. (2009). 5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor.
  • Google Patents. (2018).
  • LabSolu. (3S,4S)-4-aminooxan-3-ol hydrochloride.
  • Benchchem. (3S,4R)-4-aminooxolan-3-ol CAS number and identifiers.

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Application Notes and Protocols: Derivatization of the Amino Group in (3R,4R)-4-aminooxan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R,4R)-4-aminooxan-3-ol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development. The presence of both a primary amine and a secondary hydroxyl group on a stereochemically defined scaffold makes it a valuable building block for the synthesis of diverse and complex molecular architectures. The selective modification, or derivatization, of the primary amino group is a critical step in harnessing the synthetic potential of this molecule. This allows for the introduction of a wide array of functionalities, enabling the modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, which are paramount in drug design.

This comprehensive guide provides detailed application notes and protocols for the three most common and versatile methods for the derivatization of the primary amino group in (3R,4R)-4-aminooxan-3-ol: acylation, sulfonylation, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles, ensuring experimental robustness, and providing a framework for troubleshooting and optimization.

Foundational Principles of Amine Derivatization in Bifunctional Molecules

The primary amine in (3R,4R)-4-aminooxan-3-ol is generally more nucleophilic than the secondary hydroxyl group. This inherent difference in reactivity allows for the selective derivatization of the amino group under carefully controlled conditions. However, the proximity of the hydroxyl group can influence the reactivity of the amine through intramolecular hydrogen bonding and steric effects. Therefore, the choice of derivatization strategy and reaction conditions is crucial for achieving high chemoselectivity and avoiding unwanted side reactions, such as O-derivatization or the formation of byproducts.

An orthogonal protecting group strategy, where one functional group can be selectively deprotected in the presence of the other, is a cornerstone of modern organic synthesis.[1][2] While this guide focuses on the direct derivatization of the more reactive amino group, it is important to recognize that in more complex synthetic routes, protection of the hydroxyl group may be necessary. Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are a common choice for protecting hydroxyl groups.[3]

Method 1: Acylation to Form Amides

Acylation is a widely used method for converting primary amines into stable amide derivatives.[4] This transformation is valuable for introducing a variety of substituents and for protecting the amino group.[5] The reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.

Scientific Rationale

The acylation of the primary amine in (3R,4R)-4-aminooxan-3-ol proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride from an acyl chloride) and deprotonation by a base yields the corresponding amide. The choice of base is critical; a non-nucleophilic, sterically hindered base like triethylamine or pyridine is often preferred to prevent competition with the amine as a nucleophile.

Experimental Protocol: N-Acetylation of (3R,4R)-4-aminooxan-3-ol

This protocol describes the acetylation of (3R,4R)-4-aminooxan-3-ol using acetyl chloride.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
(3R,4R)-4-aminooxan-3-ol117.151.0 g1.0
Acetyl Chloride78.500.74 mL1.2
Triethylamine (TEA)101.192.4 mL2.0
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (3R,4R)-4-aminooxan-3-ol (1.0 g, 8.53 mmol).

  • Add anhydrous dichloromethane (50 mL) and triethylamine (2.4 mL, 17.06 mmol) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.74 mL, 10.24 mmol) dropwise to the stirred solution over a period of 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((3R,4R)-3-hydroxyoxan-4-yl)acetamide.

Workflow for N-Acetylation

acetylation_workflow start Start: (3R,4R)-4-aminooxan-3-ol dissolve Dissolve in DCM with TEA start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acetyl Chloride dropwise cool->add_acyl react Stir at RT (2-4h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product Product: N-acetylated derivative purify->product

Caption: Workflow for the N-acetylation of (3R,4R)-4-aminooxan-3-ol.

Method 2: Sulfonylation to Form Sulfonamides

Sulfonylation is the reaction of a primary amine with a sulfonyl chloride to form a sulfonamide.[7] Sulfonamides are a key functional group in a wide range of pharmaceuticals, including antibacterial and diuretic agents.[8] This derivatization significantly alters the electronic properties of the nitrogen atom, making it less basic.

Scientific Rationale

Similar to acylation, sulfonylation is a nucleophilic substitution reaction. The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction. A common challenge in the sulfonylation of primary amines is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[9] To minimize this side reaction, it is crucial to control the stoichiometry of the reagents and the rate of addition of the sulfonyl chloride.[9]

Experimental Protocol: N-Tosylation of (3R,4R)-4-aminooxan-3-ol

This protocol details the reaction of (3R,4R)-4-aminooxan-3-ol with p-toluenesulfonyl chloride (tosyl chloride).

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
(3R,4R)-4-aminooxan-3-ol117.151.0 g1.0
p-Toluenesulfonyl chloride (TsCl)190.651.79 g1.1
Pyridine, anhydrous79.1020 mL-
Dichloromethane (DCM), anhydrous-30 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve (3R,4R)-4-aminooxan-3-ol (1.0 g, 8.53 mmol) in anhydrous pyridine (20 mL) and anhydrous dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.79 g, 9.38 mmol) in a minimal amount of anhydrous dichloromethane.

  • Add the solution of tosyl chloride dropwise to the cooled amine solution over a period of 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 100 mL of cold 1 M hydrochloric acid (HCl) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to afford the pure N-((3R,4R)-3-hydroxyoxan-4-yl)-4-methylbenzenesulfonamide.

Troubleshooting Di-sulfonylation

disulfonylation_troubleshooting start Di-sulfonylation Observed check_stoich Verify Stoichiometry (Amine in slight excess) start->check_stoich slow_addition Slow down rate of Sulfonyl Chloride addition check_stoich->slow_addition lower_temp Lower Reaction Temperature (e.g., -20 °C) slow_addition->lower_temp weaker_base Use a weaker or sterically hindered base (e.g., 2,6-lutidine) lower_temp->weaker_base resolution Mono-sulfonylation Favored weaker_base->resolution

Caption: Troubleshooting workflow to minimize di-sulfonylation.[9]

Method 3: Reductive Amination to Form Secondary or Tertiary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10] The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ by a selective reducing agent.[11][12]

Scientific Rationale

The key to a successful reductive amination is the use of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[13] The reaction is typically carried out in a slightly acidic medium, which facilitates the formation of the iminium ion.

Experimental Protocol: N-Benzylation of (3R,4R)-4-aminooxan-3-ol

This protocol describes the mono-N-benzylation of (3R,4R)-4-aminooxan-3-ol using benzaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
(3R,4R)-4-aminooxan-3-ol117.151.0 g1.0
Benzaldehyde106.120.87 mL1.0
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.942.7 g1.5
1,2-Dichloroethane (DCE), anhydrous-50 mL-
Acetic Acid (glacial)60.050.5 mL-

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add (3R,4R)-4-aminooxan-3-ol (1.0 g, 8.53 mmol) and anhydrous 1,2-dichloroethane (50 mL).

  • Add benzaldehyde (0.87 mL, 8.53 mmol) and glacial acetic acid (0.5 mL) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (2.7 g, 12.8 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-(3R,4R)-4-aminooxan-3-ol.

Mechanism of Reductive Amination

reductive_amination cluster_1 Imine/Iminium Ion Formation cluster_2 Reduction Amine R-NH2 Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl R'-CHO Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine R-NH-CH2-R' Iminium->Product + ReducingAgent [H]⁻ (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General mechanism of reductive amination.[12]

Conclusion

The derivatization of the amino group in (3R,4R)-4-aminooxan-3-ol is a fundamental step in the synthesis of novel compounds for drug discovery and development. The three methods presented here—acylation, sulfonylation, and reductive amination—provide a versatile toolkit for modifying the properties of this important chiral building block. The choice of method will depend on the desired final product and the overall synthetic strategy. By understanding the underlying chemical principles and following the detailed protocols, researchers can effectively and efficiently synthesize a wide range of derivatives for further investigation.

References

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. J. Vis. Exp. (2023). Available at: [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front. Chem. (2020). Available at: [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angew. Chem. Int. Ed. Engl. (2019). Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. (2021). Available at: [Link]

  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Int. J. Creat. Res. Thoughts (2018). Available at: [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci. (2013). Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Chem. Biol. Interface (2018). Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. (2015). Available at: [Link]

  • ResearchGate. How can we protect a hydroxyl group leaving an amino group free? (2014). Available at: [Link]

Sources

large-scale synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (3R,4R)-4-aminooxan-3-ol Hydrochloride

Abstract

This document provides a comprehensive guide for the , a chiral building block of significant interest in pharmaceutical development. The proposed synthetic strategy is designed for scalability, prioritizing cost-effective starting materials, stereoselective transformations, and purification methods amenable to industrial production, such as crystallization over chromatographic separation. The core of this synthesis is a Sharpless Asymmetric Aminohydroxylation to install the required syn-amino alcohol stereochemistry with high fidelity. This guide offers detailed protocols and explains the scientific rationale behind key process decisions, targeting researchers, chemists, and engineers in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, and stereochemically defined amino-alcohol substituents are critical pharmacophores in numerous drug candidates. This compound presents a specific syn relationship between the amino and hydroxyl groups, demanding a highly stereoselective synthetic approach. Synthesizing this molecule on a large scale requires a departure from laboratory-scale methods that often rely on expensive reagents or chromatographic purification.

Our strategic approach, outlined below, begins with a readily available chiral starting material derived from the chiral pool and employs a robust, well-documented asymmetric transformation to ensure high stereochemical purity in the final product.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Stereoselective Aminohydroxylation cluster_2 Phase 3: Deprotection & Salt Formation A D-Glucal (Chiral Pool Starting Material) B Protection & Modification (e.g., Benzylation) A->B C Key Alkene Intermediate (3,4,6-Tri-O-benzyl-D-glucal) B->C D Sharpless Asymmetric Aminohydroxylation (AA) C->D OsO4, (DHQ)2PHAL, N-Protected Amine Source E Protected syn-Amino Alcohol ((3R,4R) Isomer) D->E F Global Deprotection (e.g., Hydrogenolysis) E->F 1. H2, Pd/C 2. HCl in IPA G (3R,4R)-4-aminooxan-3-ol (Free Base) F->G 1. H2, Pd/C 2. HCl in IPA H Salt Formation & Crystallization G->H 1. H2, Pd/C 2. HCl in IPA I (3R,4R)-4-aminooxan-3-ol HCl (Final Product) H->I 1. H2, Pd/C 2. HCl in IPA

Figure 1: Overall synthetic workflow.

Rationale for Synthetic Route Selection

  • Chiral Pool Starting Material: The synthesis commences with tri-O-acetyl-D-glucal, which is readily prepared in bulk from D-glucose. This leverages a cheap, naturally occurring chiral molecule to set the absolute stereochemistry at the C5 position of the future oxane ring.

  • Key Transformation: The cornerstone of this synthesis is the Sharpless Asymmetric Aminohydroxylation (AA) . This powerful, osmium-catalyzed reaction converts alkenes into vicinal amino alcohols with high regio- and enantioselectivity.[1][2] By selecting the appropriate chiral ligand (a derivative of dihydroquinine or dihydroquinidine), we can control the facial selectivity of the addition to the double bond of our glucal-derived intermediate, thereby selectively generating the desired (3R,4R) stereochemistry.

  • Scalability: The chosen reactions are well-precedented and generally amenable to scale-up. Protecting groups (e.g., benzyl ethers) are selected for their robustness and ease of removal on a large scale via catalytic hydrogenation. The final purification relies on crystallization, which is highly desirable for industrial production as it avoids costly and time-consuming chromatography.

Detailed Protocols and Methodologies

Safety Precautions: All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Osmium tetroxide is highly toxic and volatile; it must be handled with extreme caution, preferably as a solution and within a certified fume hood.

Part 1: Synthesis of Key Intermediate (3,4,6-Tri-O-benzyl-D-glucal)

This multi-step procedure starts from commercially available tri-O-acetyl-D-glucal.

Step 1.1: Deacetylation to D-Glucal

  • Reactor Setup: Charge a suitable reactor with tri-O-acetyl-D-glucal (1.0 eq) and anhydrous methanol (5 L/kg).

  • Reaction: Cool the solution to 0-5 °C. Add a freshly prepared solution of sodium methoxide in methanol (0.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).

  • Work-up: Neutralize the reaction with Amberlite® IR120 H+ resin until the pH is 6-7. Filter off the resin and wash with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford crude D-glucal as a syrup, which is used directly in the next step.

Step 1.2: Benzylation of D-Glucal

  • Reactor Setup: Charge the reactor with anhydrous N,N-dimethylformamide (DMF, 8 L/kg of D-glucal) and cool to 0-5 °C under a nitrogen atmosphere.

  • Reagent Addition: Add sodium hydride (60% dispersion in mineral oil, 3.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes.

  • Substrate Addition: Add a solution of the crude D-glucal from Step 1.1 in anhydrous DMF (2 L/kg) dropwise, maintaining the temperature below 10 °C.

  • Benzylation: Add benzyl bromide (3.3 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water, at 0-5 °C.

  • Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE). Wash the combined organic layers with water and brine.

  • Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from an ethanol/heptane mixture to yield 3,4,6-Tri-O-benzyl-D-glucal as a white solid.

ParameterValue
Starting MaterialTri-O-acetyl-D-glucal
Key ReagentsNaOMe, NaH, Benzyl Bromide
SolventMethanol, DMF, MTBE
Typical Overall Yield60-70%
Purification MethodCrystallization

Table 1: Summary of parameters for intermediate synthesis.

Part 2: Sharpless Asymmetric Aminohydroxylation

This is the critical stereochemistry-defining step. The choice of the nitrogen source and chiral ligand is paramount. For the desired (3R,4R) product from the chosen glucal intermediate, the (DHQ)₂PHAL ligand is typically employed.

Figure 2: Key parameters for the Sharpless AA reaction.

Protocol:

  • Reactor Setup: To a reactor equipped with an efficient mechanical stirrer, add tert-butanol and water (1:1, 20 L/kg of alkene). Cool the mixture to 0-5 °C.

  • Reagent Premix: In a separate vessel, dissolve Chloramine-T trihydrate (1.1 eq) in water.

  • Catalyst & Ligand Addition: To the main reactor, add the chiral ligand (DHQ)₂PHAL (0.01-0.02 eq) and potassium osmate(VI) dihydrate (0.005-0.01 eq). Stir until dissolved.

  • Substrate Addition: Add the 3,4,6-Tri-O-benzyl-D-glucal (1.0 eq) from Part 1.

  • Reaction Initiation: Slowly add the Chloramine-T solution over 2-3 hours via an addition funnel, maintaining the internal temperature at 0-5 °C.

  • Monitoring: Stir the reaction at 0-5 °C for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Add sodium sulfite to quench the reaction. Stir for 1 hour.

  • Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude protected syn-amino alcohol. This product is often a thick oil or foam and is typically carried forward without further purification.

Causality: The chiral ligand forms a complex with the osmium catalyst, creating a chiral pocket. The alkene substrate approaches this complex preferentially from one face, leading to the formation of the desired stereoisomer. The syn-addition of the amino and hydroxyl groups is an inherent mechanistic feature of this reaction.[2]

Part 3: Global Deprotection and Salt Formation

Step 3.1: Catalytic Hydrogenolysis

  • Reactor Setup: Charge a hydrogenation reactor with the crude protected amino alcohol from Part 2, ethanol (10 L/kg), and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, ~0.1 kg/kg of substrate).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (50-100 psi). Stir vigorously at room temperature. The reaction is exothermic and may require initial cooling.

  • Monitoring: Monitor hydrogen uptake and reaction completion by LC-MS (disappearance of starting material and intermediates). This typically takes 12-24 hours.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (3R,4R)-4-aminooxan-3-ol free base as an oil or solid.

Step 3.2: Hydrochloride Salt Formation and Crystallization

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent for crystallization, such as isopropanol (IPA) or ethanol.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a solution of hydrogen chloride in IPA (e.g., 20% w/w) or bubble gaseous HCl until the pH is ~1-2.

  • Crystallization: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to stand for several hours to complete crystallization. An anti-solvent like MTBE or heptane can be added to improve precipitation if necessary.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold IPA and then with MTBE.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

ParameterValue
Deprotection MethodCatalytic Hydrogenolysis (H₂, Pd(OH)₂/C)
Salt Formation ReagentHCl in Isopropanol (IPA)
Final PurificationCrystallization
Typical Overall Yield40-50% (from alkene intermediate)
Expected Purity>98% (by HPLC)
Chiral Purity>99% ee

Table 2: Summary of final deprotection and isolation steps.

Scale-Up Considerations and Process Safety

Transitioning from laboratory to plant scale introduces challenges that must be proactively addressed.

  • Thermal Safety: The benzylation with NaH and the hydrogenation are exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient.[3] Reaction calorimetry should be performed to understand the thermal profile. For large-scale operations, controlled, slow addition of reagents is critical to manage heat evolution.

  • Reagent Handling: Handling large quantities of sodium hydride requires specialized equipment and procedures to prevent contact with moisture. Benzyl bromide is lachrymatory. Osmium tetroxide is highly toxic and must be handled with appropriate engineering controls.

  • Hydrogenation Safety: Large-scale hydrogenation must be conducted in a purpose-built, certified reactor (autoclave) with appropriate safety interlocks and monitoring for leaks. The catalyst can be pyrophoric upon exposure to air after the reaction; it should be kept wet with solvent during filtration.

  • Phase Separation: Extractions can be slow and problematic on a large scale. Solvent choice is critical; MTBE and ethyl acetate are common choices. Centrifuges can be used to aid phase separation if emulsions form.

  • Crystallization: The final crystallization is a critical purification step. Seeding, cooling rate, and agitation must be carefully controlled to ensure consistent particle size, purity, and yield.

Conclusion

The synthetic route detailed herein provides a robust and scalable pathway to high-purity this compound. By leveraging a chiral pool starting material and a highly selective Sharpless Asymmetric Aminohydroxylation, this protocol reliably establishes the required stereochemistry. The focus on non-chromatographic purification methods and well-understood, scalable reactions makes this process suitable for industrial application in the synthesis of advanced pharmaceutical intermediates.

References

  • Patent CN102030734A: Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof. (Provides a general route from chiral pool materials to aminotetrahydropyrans). [URL: https://patents.google.
  • Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. PubMed. (Details the mechanism and application of the key stereoselective reaction). [URL: https://pubmed.ncbi.nlm.nih.gov/16335828/]
  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. (Provides a mechanistic overview of the AA reaction). [URL: https://www.organic-chemistry.
  • Some Scale-Up Considerations. CatSci. (Outlines general principles for scaling chemical reactions, including thermal safety). [URL: https://www.catsci.
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. (Illustrates the utility of the AA reaction in complex synthesis). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17375a]

Sources

Application Note & Protocol: High-Purity (3R,4R)-4-aminooxan-3-ol Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3R,4R)-4-aminooxan-3-ol hydrochloride is a chiral amino alcohol derivative of significant interest as a building block in the synthesis of novel pharmaceutical agents. The stereochemical integrity and high purity of this intermediate are paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound by recrystallization, detailing solvent system selection, a step-by-step protocol, and robust analytical methods for purity verification. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the purification process.

Introduction: The Criticality of Purity in Chiral Intermediates

Chiral amino alcohols are foundational structural motifs in a vast array of therapeutic agents.[1] The specific three-dimensional arrangement of the amine and alcohol functionalities is often the key determinant for selective interaction with biological targets.[1] Consequently, achieving high enantiomeric and chemical purity of intermediates like this compound is not merely a matter of quality control but a fundamental requirement for the synthesis of safe and effective medicines.[2]

Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry.[3] It is a self-validating system that, when optimized, can effectively remove impurities with different solubility profiles from the desired compound. This application note elucidates the principles and a practical protocol for the purification of this specific chiral hydrochloride salt.

The Science of Recrystallization for Hydrochloride Salts

Recrystallization is based on the principle of differential solubility. An ideal solvent will dissolve the compound to be purified to a high extent at an elevated temperature but only sparingly at a lower temperature.[4] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[5]

The hydrochloride salt form of an amine introduces specific considerations. The ionic character of the salt generally increases its polarity and its affinity for polar solvents. Many hydrochloride salts are highly soluble in lower alcohols like ethanol, which can sometimes make them difficult to crystallize from these solvents alone.[3] Therefore, a mixed solvent system or the use of slightly less polar solvents like isopropanol is often preferred.[3]

Polymorphism: A Critical Consideration

It is crucial to be aware of polymorphism, the ability of a compound to exist in multiple crystalline forms.[6] Different polymorphs can exhibit varying physical properties, including solubility, melting point, and stability, which can impact bioavailability in the final drug product.[7] The choice of solvent and the cooling rate during recrystallization can influence which polymorphic form is obtained.[7] Analytical characterization of the final product should, therefore, aim to confirm the desired polymorphic form.

Strategic Solvent System Selection

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. The "like dissolves like" principle serves as a useful starting point; polar compounds tend to dissolve in polar solvents.[8] Given that this compound is a polar, ionic compound, polar solvents are the primary candidates.

A preliminary solvent screen is essential. This involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.[4]

Table 1: Solvent Selection Guide for this compound

Solvent/SystemRationale & Expected BehaviorSuitability
WaterHighly polar, likely to dissolve the hydrochloride salt readily, even at room temperature. May be a poor choice for high recovery.[9]Low
Methanol/EthanolHighly polar protic solvents. Likely to be good solvents, but the compound may be too soluble even at low temperatures for good recovery.[3]Moderate (Potentially as part of a mixed system)
Isopropanol (IPA)Less polar than methanol/ethanol. Often a good choice for recrystallizing hydrochloride salts as it can provide a better solubility differential between hot and cold conditions.[3]High
AcetonitrileA polar aprotic solvent. Can be a good candidate for recrystallization.Moderate to High
AcetoneGenerally less effective for highly polar hydrochloride salts but can be useful as an anti-solvent or for washing the final crystals.[3]Low (as a primary solvent)
IPA/Water or Ethanol/WaterA mixed solvent system can be fine-tuned to achieve the ideal solubility profile. Water increases the polarity and solvating power, while the alcohol modulates it.High
IPA/Ethyl AcetateEthyl acetate can act as an anti-solvent, reducing the solubility of the polar salt and inducing crystallization.High

Based on general principles for hydrochloride salts, an isopropanol-based system, either alone or in combination with a co-solvent like water or an anti-solvent like ethyl acetate, presents a promising starting point for optimization.[3]

Experimental Protocol: Recrystallization of this compound

This protocol is a robust starting point and should be optimized based on the specific impurity profile of the crude material.

Materials and Equipment
  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven (vacuum or standard)

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal hot isopropanol A->B C Heat to boiling with stirring B->C D Add more hot solvent stepwise until fully dissolved C->D E Perform if insoluble impurities or activated carbon are present D->E H Allow the solution to cool slowly to room temperature D->H F Preheat funnel and filter flask E->F G Filter the hot solution quickly F->G G->H I Induce crystallization if necessary (scratching, seeding) H->I J Cool further in an ice bath to maximize yield I->J K Collect crystals by vacuum filtration J->K L Wash crystals with a small amount of cold IPA K->L M Dry the crystals under vacuum L->M

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stirrer and attach a reflux condenser. Add a small amount of isopropanol, enough to create a slurry.

  • Heating: Gently heat the mixture to a near boil using a water bath or heating mantle while stirring. The use of a water bath provides more uniform and controllable heating.

  • Achieving Saturation: Add more hot isopropanol in small portions through the condenser until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery upon cooling.[8] If the solution is colored, this is the point to add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, a hot filtration step is required. This must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated Buchner or gravity funnel.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Analysis and Characterization

A multi-pronged analytical approach is necessary to confirm the purity, identity, and desired form of the recrystallized product.

Purity Assessment Workflow

G Start Recrystallized Product HPLC HPLC Analysis (Chemical Purity) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MeltingPoint Melting Point Analysis (Purity & Polymorph Indication) Start->MeltingPoint ChiralHPLC Chiral HPLC (Enantiomeric Purity) Start->ChiralHPLC Final High-Purity Compound Confirmed HPLC->Final NMR->Final MeltingPoint->Final ChiralHPLC->Final

Caption: Analytical workflow for confirming the purity of the final product.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the chemical purity of pharmaceutical compounds.[10] A gradient elution method on a C18 column with UV detection is typically suitable for this type of compound. The purity is determined by the area percentage of the main peak relative to any impurity peaks.

  • Chiral HPLC: To confirm that the recrystallization process has not caused racemization, the enantiomeric purity should be assessed using a chiral stationary phase.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the purified compound and to ensure the absence of solvent residues and other organic impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities. This can also be a useful tool for polymorph screening.[12]

  • Differential Scanning Calorimetry (DSC): DSC provides a more quantitative measure of purity and can also be used to identify and characterize different polymorphic forms.[12]

Conclusion

The recrystallization protocol detailed herein provides a robust and scientifically grounded method for the purification of this compound. By carefully selecting the solvent system and controlling the crystallization conditions, researchers can effectively remove impurities and obtain a product of high chemical and enantiomeric purity. The subsequent analytical verification is a critical and indispensable step to ensure the quality required for drug development applications. This integrated approach of thoughtful process design and rigorous analysis embodies the principles of quality by design in pharmaceutical manufacturing.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. 2022. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (3R,4R)-4-Aminooxolan-3-ol. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. 2017. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. 2012. Available from: [Link]

  • International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • National Center for Biotechnology Information. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. 2020. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (3S,4R)-4-aminooxan-3-ol hydrochloride. Available from: [Link]

  • ACS Publications, The Journal of Organic Chemistry. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Solvent Choice. Available from: [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

  • Google Patents. Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. 2019. Available from: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. 2018. Available from: [Link]

  • ACS Publications. Crystals and Crystallization in Drug Delivery Design. 2021. Available from: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. 2020. Available from: [Link]

  • Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • ResearchGate. Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. 2019. Available from: [Link]

  • Unknown. Crystallization Solvents.pdf. Available from: [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available from: [Link]

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Sources

Application Note: High-Throughput LC-MS/MS Strategies for the Analysis of (3R,4R)-4-aminooxan-3-ol Hydrochloride and Related Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of (3R,4R)-4-aminooxan-3-ol hydrochloride, a polar chiral amino alcohol of significant interest in pharmaceutical development. Due to its hydrophilic nature, conventional reversed-phase liquid chromatography (RPLC) yields poor retention and unreliable quantification.[1][2][3] To overcome these challenges, two primary strategies are detailed: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach based on pre-column derivatization to enhance analyte hydrophobicity. The causality behind experimental choices, detailed step-by-step protocols, and method validation considerations grounded in ICH guidelines are provided to ensure scientific integrity and reproducibility.[4][5][6]

Introduction: The Analytical Challenge

This compound is a key chiral building block in medicinal chemistry. Its structure, featuring a primary amine and a hydroxyl group on an oxane ring, renders it highly polar and water-soluble.[7] This high polarity poses a significant challenge for traditional LC-MS analysis, as the analyte exhibits weak interaction with non-polar stationary phases (like C18) used in RPLC, often leading to elution in the solvent front and poor separation from other polar reaction components.[8] Consequently, accurate monitoring of reaction progress, impurity profiling, and pharmacokinetic studies requires specialized analytical strategies.

This guide explores two effective LC-MS/MS approaches to address these challenges, providing researchers with reliable tools for the analysis of this compound and its reaction products.

Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds.[9][10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. A water-rich layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this layer and the bulk mobile phase.[8][9]

Rationale for HILIC
  • Enhanced Retention: HILIC provides the necessary retention for polar compounds like (3R,4R)-4-aminooxan-3-ol that are not retained in RPLC.[12]

  • Improved Sensitivity: The high organic content of the mobile phase facilitates efficient desolvation and ionization in the mass spectrometer's electrospray ionization (ESI) source, often leading to enhanced sensitivity.

  • Direct Analysis: This approach allows for the analysis of the native compound without the need for chemical modification, simplifying sample preparation.[13]

Experimental Protocol: HILIC-MS/MS

2.2.1. Sample Preparation

  • Accurately weigh and dissolve the reaction mixture or sample containing this compound in a solution of 90:10 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • Prepare a series of calibration standards by serial dilution of a stock solution of this compound in 90:10 (v/v) acetonitrile/water.

2.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes.
Flow Rate 0.4 mL/min
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (M+H)⁺: m/z 118.1 → Product Ion: m/z 100.1 (Collision Energy: 15 eV) and m/z 72.1 (Collision Energy: 20 eV)

Note: The exact m/z values for the precursor and product ions should be confirmed by direct infusion of a standard solution of (3R,4R)-4-aminooxan-3-ol. The molecular weight of the free base is 117.15 g/mol , and the hydrochloride salt is 153.61 g/mol .[14] The protonated molecule [M+H]⁺ will have an m/z of approximately 118.1.

HILIC Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s1 Dissolve Sample in 90% Acetonitrile s2 Vortex & Filter (0.22 µm PTFE) s1->s2 lc Inject onto Amide HILIC Column s2->lc grad Gradient Elution (ACN/H2O) lc->grad ms ESI+ Ionization grad->ms mrm MRM Analysis (m/z 118.1 → fragments) ms->mrm da Quantification using Calibration Curve mrm->da

Caption: HILIC-MS/MS workflow for direct analysis.

Derivatization-Based LC-MS Analysis

An alternative strategy involves chemically modifying the analyte to increase its hydrophobicity, allowing for separation on conventional RPLC columns. Derivatization of the primary amine group with a bulky, non-polar moiety improves chromatographic retention and can also enhance ionization efficiency.[3][15] This section details protocols using two common derivatization reagents: Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Rationale for Derivatization
  • Improved Retention in RPLC: Derivatization increases the hydrophobicity of the polar analyte, enabling strong retention on C18 columns.[16][17]

  • Enhanced Sensitivity: Reagents like Dansyl Chloride introduce a readily ionizable group (a tertiary amine), boosting the signal in positive mode ESI.[16][18] FMOC-Cl adds a large, easily detectable moiety.[19][20]

  • Versatility: This approach is applicable to a wide range of primary and secondary amine-containing compounds that may be present in a reaction mixture.[16][19][21]

Protocol 1: Dansyl Chloride Derivatization

Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent sulfonamides that are well-suited for RPLC-MS analysis.[16][22]

Dansyl_Reaction reactant1 (3R,4R)-4-aminooxan-3-ol R-NH2 plus + reactant1->plus reactant2 Dansyl Chloride conditions pH 9-10 Room Temp reactant2->conditions plus->reactant2 product Dansylated Product R-NH-Dansyl conditions->product

Caption: Dansyl chloride derivatization reaction.

3.2.1. Derivatization Procedure

  • To 50 µL of the sample (or standard) in an Eppendorf tube, add 50 µL of 100 mM sodium carbonate buffer (pH 10).

  • Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • After incubation, add 20 µL of 5% formic acid to quench the reaction.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an LC autosampler vial for analysis.

3.2.2. RPLC-MS/MS Conditions for Dansylated Analyte

ParameterCondition
LC System UPLC/UHPLC system
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (M+H)⁺: m/z 351.2 → Product Ion: m/z 171.1 (Dansyl group fragment) and another specific fragment.

Note: The molecular weight of the dansylated product is the mass of the original molecule (117.15) plus the mass of the dansyl moiety (233.29) minus the mass of a proton (1.01), resulting in approximately 350.43 g/mol . The protonated molecule [M+H]⁺ will have an m/z of ~351.2.

Protocol 2: FMOC-Cl Derivatization

9-fluorenylmethyl chloroformate (FMOC-Cl) is another highly reactive agent that forms stable carbamate derivatives with primary and secondary amines.[19][23][24]

3.3.1. Derivatization Procedure

  • To 100 µL of the sample (or standard), add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of FMOC-Cl solution (5 mM in acetonitrile).

  • Vortex immediately and let the reaction proceed for 10 minutes at room temperature.

  • Add 50 µL of 1-adamantanamine solution (20 mM in methanol) to quench the excess FMOC-Cl.[25] Vortex and wait 5 minutes.

  • Add 500 µL of hexane, vortex for 1 minute, and centrifuge.

  • Discard the upper hexane layer and inject the aqueous layer for RPLC-MS/MS analysis.

3.3.2. RPLC-MS/MS Conditions for FMOC-Derivatized Analyte

ParameterCondition
LC System UPLC/UHPLC system
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Column Temperature 45 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate 0.35 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (M+H)⁺: m/z 339.2 → Product Ion: m/z 179.1 (FMOC group fragment) and another specific fragment.

Note: The molecular weight of the FMOC-derivatized product is the mass of the original molecule (117.15) plus the mass of the FMOC moiety (222.24) minus the mass of a proton (1.01), resulting in approximately 339.38 g/mol . The protonated molecule [M+H]⁺ will have an m/z of ~339.2.

Method Validation

To ensure the reliability and suitability of the developed analytical procedures, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, by-products, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.[6]

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.[26][27]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels, with acceptance criteria of 85-115% recovery.[27]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Assessed at multiple concentrations, with the relative standard deviation (RSD) not exceeding 15%.[27]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[26]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Conclusion

The analysis of the polar compound this compound by LC-MS/MS requires tailored strategies to overcome its poor retention in conventional RPLC. This application note provides two robust and reliable protocols. The direct analysis via HILIC offers a simpler and faster workflow, while derivatization with Dansyl Chloride or FMOC-Cl provides an effective alternative that utilizes widely available RPLC columns and can significantly enhance sensitivity. The choice between these methods will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. Both methodologies, when properly validated, provide authoritative and trustworthy results for researchers and scientists in drug development.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
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  • Hu, Q., Tang, H., & Wang, Y. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Journal of Analysis and Testing. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Hu, Q., Tang, H., & Wang, Y. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Journal of Analysis and Testing, 4(2), 95-111.
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  • Hu, Q., Tang, H., & Wang, Y. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Journal of Analysis and Testing, 4(2), 95-111. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Lorkiewicz, P., et al. (2019).
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  • Malec, P. A. (2020). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Deep Blue Repositories.
  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Nakano, M., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(10), 2337-2345.
  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]

  • Rebane, R., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
  • Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
  • Google Patents. (n.d.). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • Journal of Food Science. (2007).
  • MicroSolv Technology Corporation. (n.d.). Sugars, Sugar Alcohols & Amino Acids Separation with LCMS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (2014). Setting Mass Spec Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]

  • LookChem. (n.d.). (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. Retrieved from [Link]

  • Gika, H. G., et al. (2007). LC-MS metabolomics of polar compounds.
  • Indian Journal of Pharmaceutical Education and Research. (2023).
  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023).
  • Waters Corporation. (2021). Challenges of Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]

  • ResearchGate. (n.d.). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Retrieved from [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

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  • Shimadzu Corporation. (2021). Direct analysis of 33 amino acids in beverages by LC-MS/MS. Retrieved from [Link]

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The Emerging Role of the (3R,4R)-4-Aminooxan-3-ol Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with improved pharmacological profiles has led medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional molecular architectures. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in this endeavor. Its inherent conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive design element for engaging with complex biological targets.[1][2][3] This guide focuses on the (3R,4R)-4-aminooxan-3-ol hydrochloride, a specific stereoisomer of a substituted THP, and provides a framework for its synthesis and evaluation in drug discovery programs. While detailed public data on this specific molecule is limited, this document leverages established principles and protocols for the broader aminotetrahydropyran class to provide actionable insights.

The Strategic Advantage of the Aminotetrahydropyran Scaffold

The incorporation of saturated heterocyclic systems like the aminotetrahydropyran core offers several advantages in drug design:

  • Increased sp³ Character: Moving away from planar, sp²-dominated structures can lead to improved physicochemical properties, such as increased solubility and reduced metabolic liability.[3]

  • Three-Dimensional Diversity: The defined stereochemistry of substituents on the THP ring allows for precise probing of protein binding pockets, potentially leading to higher potency and selectivity.

  • Vectorial Exit Points: The amino and hydroxyl groups on the (3R,4R)-4-aminooxan-3-ol scaffold serve as key functional handles for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in multiple vectors.

A notable example of the successful application of a related scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, where aryl amino-THPs have demonstrated significant promise.[4] This highlights the potential of the aminotetrahydropyran core to generate potent and effective therapeutic agents.

Synthesis of Chiral Aminotetrahydropyran Scaffolds

The controlled synthesis of specific stereoisomers of substituted tetrahydropyrans is a key challenge. Various synthetic strategies have been developed to address this, with the Prins cyclization being a powerful method for constructing the THP ring.[1][2] Below is a generalized, illustrative protocol for the synthesis of a 4-aminotetrahydropyran scaffold, which can be adapted to target the desired (3R,4R) stereochemistry through the use of appropriate chiral auxiliaries or catalysts.

Illustrative Synthetic Workflow

G cluster_0 Step 1: Prins Cyclization cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Salt Formation A Homoallylic Alcohol C 4-Hydroxytetrahydropyran A->C Lewis Acid (e.g., InCl₃) B Aldehyde B->C D 4-Hydroxytetrahydropyran E 4-Azidotetrahydropyran D->E 1. MsCl, Et₃N 2. NaN₃, DMF F 4-Azidotetrahydropyran G (3R,4R)-4-Aminooxan-3-ol (Target Scaffold) F->G H₂, Pd/C or LiAlH₄ H (3R,4R)-4-Aminooxan-3-ol I (3R,4R)-4-Aminooxan-3-ol HCl H->I HCl in Ether

Caption: Generalized synthetic workflow for 4-aminotetrahydropyran scaffolds.

Experimental Protocol: Synthesis of a 4-Azidotetrahydropyran Intermediate

This protocol is adapted from methodologies described for the synthesis of functionalized tetrahydropyran scaffolds.[1][2]

  • Mesylation of the Hydroxyl Group:

    • To a stirred solution of the 4-hydroxytetrahydropyran precursor (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Azide Displacement:

    • Dissolve the crude mesylate in dimethylformamide (DMF, 0.2 M).

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 4-azidotetrahydropyran.

Causality Behind Experimental Choices:

  • Mesylation: The conversion of the hydroxyl group to a good leaving group (mesylate) is crucial for the subsequent nucleophilic substitution with azide.

  • Sodium Azide: This reagent provides the azide nucleophile, which is a versatile precursor to the amine. The azide can also be used in "click chemistry" reactions (copper-catalyzed azide-alkyne cycloaddition) for library synthesis.[1][2]

  • DMF as Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

Biological Evaluation and Application

Given that related aminotetrahydropyran scaffolds have been investigated as enzyme inhibitors, a primary application of this compound would be as a core scaffold in the design of small molecule inhibitors.[4] The following section outlines a general protocol for screening this scaffold against a hypothetical kinase target.

Hypothetical Kinase Inhibition Pathway

G cluster_0 Enzymatic Reaction Kinase Target Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Protein Substrate Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate (ADP) Inhibitor (3R,4R)-4-aminooxan-3-ol Derivative Inhibitor->Kinase Binds to active site or allosteric site CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of this stereospecific synthesis. Our approach is built on explaining the causality behind experimental choices, ensuring you understand not just the "how," but the "why."

Introduction to the Synthesis

(3R,4R)-4-aminooxan-3-ol is a chiral vicinal amino alcohol built on a tetrahydropyran (oxane) scaffold. The precise stereochemical arrangement of the amino and hydroxyl groups is critical for its intended biological activity, making diastereoselectivity a central challenge in its synthesis.[1][2][3] A common and effective strategy involves the diastereoselective reductive amination of a suitable keto-alcohol precursor, followed by purification and salt formation. A particularly relevant method involves the use of a chiral amine to direct the stereochemistry, followed by its removal.[4]

This guide will focus on a synthetic route adapted from established methodologies, highlighting potential pitfalls and their solutions at each stage.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for this synthesis?

A common precursor is tetrahydro-4H-pyran-4-one, which is then hydroxylated at the 3-position to yield 3-hydroxytetrahydro-4H-pyran-4-one. This keto-alcohol provides the necessary functionality for the key reductive amination step.

Q2: Why is diastereoselectivity so important and difficult to achieve?

The molecule has two adjacent stereocenters (C3 and C4). During the reduction of the imine intermediate, the incoming hydride can attack from two different faces, leading to the formation of two diastereomers: the desired (3R,4R) product and the undesired (3S,4R) (or other) isomer. Achieving high diastereoselectivity is crucial as separating these isomers can be challenging, and the biological activity is often specific to a single stereoisomer.[1][3]

Q3: What analytical techniques are essential for monitoring this synthesis?

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress (disappearance of starting material and appearance of product).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product. ¹H NMR can often be used to determine the diastereomeric ratio (d.r.) by integrating distinct signals for each isomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for accurately determining the diastereomeric and enantiomeric purity of the final product.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: My final free base is a polar oil. Is this normal?

Yes, this is common. Small, polar amino alcohols like (3R,4R)-4-aminooxan-3-ol are often difficult to crystallize as a free base and may present as oils or waxy solids. This is why conversion to a stable, crystalline hydrochloride salt is a critical final step.[7]

In-Depth Troubleshooting Guide

This section addresses specific, complex issues you may encounter during the synthesis.

Problem Area 1: Low Yield or Stalled Reductive Amination

Question: I am seeing low conversion from my keto-alcohol to the desired amino alcohol. What are the common causes and solutions?

This is a multi-faceted problem often linked to the reducing agent, the reaction conditions, or the stability of the imine intermediate.

Causality & Solutions:

  • Ineffective Reducing Agent: The choice of reducing agent is critical.

    • Sodium borohydride (NaBH₄): May not be potent enough for some imines, especially if they are sterically hindered.

    • Sodium triacetoxyborohydride (STAB): Often a superior choice. It is less basic than sodium cyanoborohydride and selectively reduces imines in the presence of ketones, minimizing side reactions.[4] It also performs well under mildly acidic conditions which favor imine formation.

    • Sodium cyanoborohydride (NaBH₃CN): Effective but highly toxic (releases HCN gas at low pH). Requires careful pH control.

  • Unfavorable pH: Imine formation is a pH-dependent equilibrium.

    • Too Acidic (pH < 4): The amine starting material will be fully protonated and non-nucleophilic.

    • Too Basic (pH > 8): Insufficient acid catalysis for the dehydration step to form the imine.

    • Solution: The optimal pH is typically between 5 and 7. Adding a small amount of acetic acid can catalyze imine formation without passivating the amine.

  • Presence of Water: While imine formation produces water, excess water from solvents or reagents can push the equilibrium back towards the starting materials.

    • Solution: Use anhydrous solvents (like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)) and consider adding molecular sieves to sequester the water produced during the reaction.

Problem Area 2: Poor Diastereoselectivity

Question: My final product is a 1:1 mixture of diastereomers according to ¹H NMR and chiral HPLC. How can I improve the selectivity for the desired (3R,4R) isomer?

Controlling the direction of the hydride attack on the iminium intermediate is the key to achieving high diastereoselectivity.[8]

Causality & Solutions:

  • Steric Hindrance: The substituents on the precursor ring and the amine dictate the most sterically accessible face for hydride attack. Using a bulky chiral auxiliary can significantly enhance selectivity.

    • Solution: A highly effective strategy is to use a chiral amine, such as (R)-(+)-α-methylbenzylamine, as described in patent literature.[4] The bulky phenyl group will preferentially orient itself to minimize steric clash, directing the hydride attack to produce the desired stereochemistry at C4. This auxiliary is then removed in a subsequent step (e.g., hydrogenolysis).

  • Reducing Agent Size: Bulkier reducing agents can increase diastereoselectivity by amplifying steric differences.

    • Solution: Consider using a bulkier reagent like sodium tris(pivaloyloxy)borohydride, which has been shown to be effective in similar syntheses.[4]

  • Temperature: Lower reaction temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.

    • Solution: Run the reduction at 0 °C or even -20 °C. While this may slow the reaction rate, the improvement in diastereomeric ratio can be significant.

Troubleshooting Workflow: Improving Diastereoselectivity

G start Low Diastereoselectivity Observed (e.g., d.r. < 2:1) check_aux Are you using a chiral auxiliary? start->check_aux add_aux Action: Introduce a bulky chiral amine, e.g., (R)-alpha-methylbenzylamine. check_aux->add_aux No check_temp Is the reaction run at room temperature? check_aux->check_temp Yes re_evaluate Re-run reaction and analyze d.r. by NMR/HPLC add_aux->re_evaluate lower_temp Action: Lower reduction temperature to 0 °C or -20 °C. check_temp->lower_temp Yes check_reagent What is the reducing agent? check_temp->check_reagent No lower_temp->re_evaluate change_reagent Action: Switch to a bulkier reducing agent, e.g., Sodium tris(pivaloyloxy)borohydride. check_reagent->change_reagent Using NaBH4 check_reagent->re_evaluate Using STAB or other change_reagent->re_evaluate

Caption: Troubleshooting decision tree for low diastereoselectivity.

Problem Area 3: Challenges in Purification

Question: The final amino alcohol streaks badly on silica gel, and I am getting poor recovery. What are the recommended purification strategies?

The high polarity and basicity of the amino alcohol cause strong, often irreversible, binding to the acidic silica gel surface.[7]

Solutions:

  • Modified Column Chromatography:

    • Amine-Treated Silica: Pre-treat the silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic silanol groups, preventing product adsorption.

    • Gradient Elution: Use a gradient elution system, starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. A typical gradient might be 0% to 15% methanol in dichloromethane.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

    • Reverse-Phase Chromatography (C18): Effective for polar compounds, but requires different solvent systems (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA). The product would need to be re-isolated as the free base afterward.

Problem Area 4: Difficulty with Hydrochloride Salt Formation

Question: When I try to form the hydrochloride salt, my product oils out or becomes a sticky, hygroscopic mess. How can I obtain a crystalline solid?

This is a common issue when forming salts of polar molecules.[9] The key is careful control of the solvent, stoichiometry, and moisture.

Causality & Solutions:

  • Inappropriate Solvent: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt, thus promoting precipitation.

    • Good Choices: Diethyl ether, methyl tert-butyl ether (MTBE), isopropanol (IPA), or ethyl acetate are excellent choices.[9] A combination, such as IPA/ether, often works well.

    • Poor Choices: Methanol or water will dissolve both the free base and the salt, preventing precipitation.[10]

  • Excess HCl or Water:

    • Excess Acid: Can lead to the formation of hydrates or solvates that are gummy.

    • Water: Amine hydrochlorides are often hygroscopic. Any moisture in the solvents or HCl solution can lead to an oil.[9][10]

    • Solution: Use a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add it dropwise to a solution of the purified free base, monitoring for precipitation. Aim for a stoichiometric amount (1.0-1.1 equivalents).

  • Supersaturation: The salt may be slow to nucleate and crystallize.

    • Solution: After adding HCl, stir the solution vigorously. If no precipitate forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective. Cooling the solution to 0 °C may also promote precipitation.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (3R,4R)-4-((R)-1-phenylethylamino)oxan-3-ol

This protocol is adapted from general procedures for diastereoselective reductive amination.[4]

ReagentMol. Wt.Amount (mmol)Mass/Volume
3-hydroxyoxan-4-one116.1210.01.16 g
(R)-(+)-α-methylbenzylamine121.1811.01.33 g (1.40 mL)
Sodium triacetoxyborohydride (STAB)211.9415.03.18 g
Acetic Acid (glacial)60.05~1.0~60 µL
1,2-Dichloroethane (DCE), anhydrous--50 mL

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-hydroxyoxan-4-one (1.16 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL).

  • Add (R)-(+)-α-methylbenzylamine (1.40 mL, 11.0 mmol) followed by glacial acetic acid (~60 µL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting ketone has been consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often carried forward without further purification.

Protocol 2: Debenzylation to (3R,4R)-4-aminooxan-3-ol
ReagentMol. Wt.Amount (mmol)Mass/Volume
Crude Intermediate from Protocol 1221.29~10.0~2.21 g
Palladium on Carbon (10 wt. %, 50% wet)--~220 mg
Methanol (MeOH)--100 mL

Procedure:

  • Dissolve the crude intermediate (~10.0 mmol) in methanol (100 mL).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction vigorously under a hydrogen atmosphere (50 psi or balloon pressure) at room temperature for 16-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude free base of (3R,4R)-4-aminooxan-3-ol, often as a pale oil.

Protocol 3: Formation of Hydrochloride Salt
ReagentMol. Wt.Amount (mmol)Mass/Volume
Crude Free Base from Protocol 2117.15~10.0~1.17 g
HCl Solution (2.0 M in Diethyl Ether)-10.55.25 mL
Isopropanol (IPA)--10 mL
Diethyl Ether--50 mL

Procedure:

  • Purify the crude free base using amine-treated silica gel chromatography if necessary (eluting with a 0-10% MeOH in DCM gradient).

  • Dissolve the purified free base (~1.17 g) in a minimal amount of isopropanol (10 mL).

  • To this solution, add diethyl ether (50 mL).

  • Slowly add the 2.0 M HCl solution in diethyl ether (5.25 mL, 10.5 mmol) dropwise with vigorous stirring.

  • A white precipitate should form. Continue stirring at room temperature for 1 hour.

  • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield this compound as a white crystalline solid.

Analytical Characterization

Chiral HPLC Method Development

Confirming the stereochemical purity is the final and most critical validation step.

Objective: To separate the (3R,4R) diastereomer from other potential isomers.

Typical Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating diastereomers of amino alcohols.[6] Columns such as Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

Mobile Phase Selection:

  • Normal Phase: Typically provides the best resolution. A common mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine, DEA) is often added to improve peak shape for basic analytes.

  • Method: Start with an isocratic method (e.g., 90:10 Heptane:IPA + 0.1% DEA). Adjust the ratio of alcohol to optimize the separation.

Workflow for Chiral HPLC Method Development

G start Goal: Separate (3R,4R) diastereomer select_col Select Polysaccharide-based CSP (e.g., Chiralcel OD-H) start->select_col initial_run Initial Run: Mobile Phase: 90:10 Heptane:IPA + 0.1% DEA Flow: 1 mL/min select_col->initial_run eval_res Evaluate Resolution (Rs) initial_run->eval_res optimize Optimize Mobile Phase: - Adjust Heptane/IPA ratio - Try Ethanol as modifier eval_res->optimize Rs < 1.5 final_method Final Validated Method eval_res->final_method Rs > 1.5 optimize->initial_run Re-inject

Caption: Workflow for developing a chiral HPLC separation method.

References

  • Aureli, V., & Conti, P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(28), 5390-5409. [Link]

  • Weinreb, S. M. (1984). Diastereoselective Synthesis of Unsaturated Vicinal Amino Alcohols via Diels-Alder Reactions of N-Sulfinyl Dienophiles. Journal of the American Chemical Society, 106(25), 7861–7867. [Link]

  • DeepDyve. (2012). Diastereoselective synthesis of vicinal amino alcohols, Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2012). (PDF) Diastereoselective Synthesis of Vicinal Amino Alcohols. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved January 19, 2026, from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016). How to convert amino acid to its hydrochloride? Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2016). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 19, 2026, from [Link]

  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Retrieved January 19, 2026, from [Link]

  • MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2022). CN114349728A - Preparation method of (3R, 4R) -4-aminotetrahydropyran-3-ol and salt thereof.
  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. Retrieved January 19, 2026, from [Link]

  • Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of....
  • SpectraBase. (n.d.). (1R,3R,4R)-8-Hydroxy-P-menthan-3-yl... 13C NMR. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Optimizing the Synthesis of (3R,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a chiral amino alcohol derivative with significant potential in medicinal chemistry and as a building block in organic synthesis.[1][2][3] Its synthesis, typically involving the stereoselective ring-opening of an epoxide, presents several challenges that can impact both yield and purity. This guide provides a structured approach to identifying and resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (3R,4R)-4-aminooxan-3-ol, and what are the key steps?

A1: The most prevalent and stereoselective method for synthesizing β-amino alcohols like (3R,4R)-4-aminooxan-3-ol is the ring-opening of a suitable epoxide with an amine nucleophile.[4][5][6][7] The key steps in a typical synthesis are:

  • Epoxidation: Formation of a chiral epoxide from an appropriate starting material, often an allylic alcohol, to establish the desired stereochemistry.

  • Ring-Opening: Nucleophilic attack of an amine or an amine surrogate (like azide followed by reduction) on the epoxide. This step is crucial for setting the stereochemistry of the amino and hydroxyl groups.[8][9]

  • Deprotection (if necessary): Removal of any protecting groups used on the amine or hydroxyl functionalities.[10][11][12]

  • Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and facilitate purification by crystallization.

Q2: Why is regioselectivity important in the epoxide ring-opening step, and how can it be controlled?

A2: Regioselectivity refers to which carbon of the epoxide ring is attacked by the nucleophile. For the synthesis of (3R,4R)-4-aminooxan-3-ol, the amine must attack the correct carbon to yield the desired product. The regioselectivity of epoxide ring-opening is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic).[5][13]

  • Under basic or neutral conditions (strong nucleophiles): The reaction proceeds via an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon of the epoxide.[13]

  • Under acidic conditions (weak nucleophiles): The epoxide oxygen is first protonated, making it a better leaving group. The reaction has more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.[5][13]

To favor the desired regioselectivity, careful selection of the nucleophile and reaction conditions is paramount. For many syntheses of β-amino alcohols, using a strong nucleophile like ammonia or an azide under neutral or basic conditions provides the desired regiochemical outcome.[8][9]

Q3: What are the advantages of using a protecting group strategy in this synthesis?

A3: Protecting groups are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence.[10][11][12][14] In the synthesis of (3R,4R)-4-aminooxan-3-ol, protecting groups can:

  • Prevent side reactions: For example, protecting the hydroxyl group of a starting material can prevent it from reacting with reagents intended for another part of the molecule.

  • Improve solubility and handling: Protecting polar functional groups can make the intermediates more soluble in organic solvents, simplifying purification and handling.[12]

  • Direct the stereochemical outcome: In some cases, the choice of a bulky protecting group can influence the direction of attack of a reagent, leading to higher stereoselectivity.

Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while silyl ethers (e.g., TBDMS) are often used for hydroxyl groups.[11][14] The choice of protecting group is critical and must be compatible with subsequent reaction conditions while being easily removable at the appropriate stage.[10][15]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield in Epoxide Ring-Opening Step 1. Incomplete reaction. 2. Formation of side products (e.g., diol from hydrolysis, dialkylation of amine). 3. Poor nucleophilicity of the amine.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting epoxide. If the reaction stalls, consider increasing the temperature or reaction time. 2. Ensure anhydrous conditions: Moisture can lead to the hydrolysis of the epoxide. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). To avoid dialkylation when using a primary amine, a large excess of the amine can be used.[16] 3. Activate the epoxide: Lewis acids can be used to activate the epoxide, making it more susceptible to nucleophilic attack, even by weaker nucleophiles.[4][8] However, be mindful that this can alter the regioselectivity.
Formation of Regioisomeric Impurities 1. Incorrect reaction conditions for desired regioselectivity. 2. Steric or electronic factors favoring the undesired isomer.1. Re-evaluate reaction conditions: If the undesired regioisomer is formed, review whether the conditions (acidic vs. basic) are appropriate for the desired outcome. For an SN2-type reaction favoring attack at the less hindered carbon, ensure basic or neutral conditions. 2. Modify the nucleophile or substrate: A bulkier nucleophile may increase selectivity for the less hindered site. Alternatively, modifying the substrate to alter the steric environment around the epoxide carbons can influence the regioselectivity.
Difficult Purification of the Final Product 1. Presence of closely related impurities. 2. Poor crystallization of the hydrochloride salt.1. Optimize chromatography: If column chromatography is used, experiment with different solvent systems to achieve better separation of the product from impurities. 2. Improve crystallization: The choice of solvent for crystallization is critical. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Anti-solvent addition can also induce crystallization. For hydrochloride salts, isopropanol or ethanol are often good choices.[17]
Inconsistent Stereochemistry 1. Non-stereospecific reaction conditions. 2. Epimerization during purification or subsequent steps.1. Confirm stereospecificity of the ring-opening: The ring-opening of epoxides with amines is typically an SN2 reaction, which proceeds with inversion of configuration at the attacked carbon, ensuring a stereospecific outcome.[7][13] Ensure conditions do not favor a competing SN1 mechanism. 2. Avoid harsh conditions: Both strongly acidic and basic conditions can potentially lead to epimerization at stereocenters. Use mild conditions for deprotection and purification steps whenever possible.

Experimental Workflows and Diagrams

Generalized Synthetic Workflow

The synthesis of this compound generally follows the pathway illustrated below. This diagram outlines the key transformations from a suitable starting material to the final product.

G Start Chiral Starting Material (e.g., Allylic Alcohol) Epoxidation Stereoselective Epoxidation Start->Epoxidation Epoxide Chiral Oxane Epoxide Epoxidation->Epoxide RingOpening Regioselective Ring-Opening (with Amine or Azide) Epoxide->RingOpening AminoAlcohol Protected/Unprotected (3R,4R)-4-aminooxan-3-ol RingOpening->AminoAlcohol Deprotection Deprotection (if needed) AminoAlcohol->Deprotection FreeBase (3R,4R)-4-aminooxan-3-ol (Free Base) Deprotection->FreeBase SaltFormation Hydrochloride Salt Formation FreeBase->SaltFormation FinalProduct (3R,4R)-4-aminooxan-3-ol HCl SaltFormation->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Detailed Protocol: Epoxide Ring-Opening with Ammonia

This protocol is an illustrative example of the key ring-opening step.

Objective: To synthesize (3R,4R)-4-aminooxan-3-ol from a corresponding chiral oxane epoxide via regioselective ring-opening.

Materials:

  • Chiral oxane epoxide

  • Aqueous ammonia (e.g., 28-30%)

  • Co-solvent (e.g., isopropanol or 1,4-dioxane)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

Procedure:

  • Dissolve the chiral oxane epoxide in the chosen co-solvent (e.g., isopropanol) in the reaction vessel.

  • Add an excess of aqueous ammonia to the solution. The use of a co-solvent is often necessary to ensure miscibility.[8]

  • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate without significant side product formation (e.g., 60-85°C). The optimal temperature should be determined empirically.[8]

  • Monitor the reaction progress by TLC until the starting epoxide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude product can then be purified by crystallization or column chromatography.

G Start Dissolve Epoxide in Co-solvent (e.g., Isopropanol) AddAmmonia Add Excess Aqueous Ammonia Start->AddAmmonia Heat Heat Reaction Mixture (e.g., 60-85°C) AddAmmonia->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool and Concentrate under Reduced Pressure Monitor->Workup Reaction Complete Purify Purify Crude Product Workup->Purify Product Isolated (3R,4R)-4-aminooxan-3-ol Purify->Product

Caption: Experimental workflow for the epoxide ring-opening step.

Conclusion

The synthesis of this compound, while presenting certain challenges, can be successfully optimized by a systematic approach to troubleshooting. By understanding the underlying chemical principles of each step, particularly the regioselective and stereospecific nature of the epoxide ring-opening, researchers can significantly improve yields and purity. This guide serves as a foundational resource to aid in the development of robust and efficient synthetic protocols for this valuable compound.

References

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2016). ResearchGate. [Link]

  • Pastó, M., Rodrı́guez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron, 59(43), 8561-8567. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]

  • Malig, T. C., & Hein, J. E. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(11), 2543. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Stammer, C. H. (1958). U.S. Patent No. 2,862,002. U.S.
  • (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. LookChem. [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3, Appendix 3C. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Amination of epoxides as a convenient approach for lipophilic polyamines synthesis. (2022). ResearchGate. [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • (3S,4R)-4-aminooxan-3-ol hydrochloride. PubChem. [Link]

  • Battistini, L., Curti, C., Zanardi, F., Rassu, G., Auzzas, L., & Casiraghi, G. (2004). Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. The Journal of Organic Chemistry, 69(7), 2611–2613. [Link]

  • Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. National Institutes of Health. [Link]

  • Wang, Y., Zhang, Y., & Feng, Y. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(19), 4429. [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). National Institutes of Health. [Link]

  • Enantioselective synthesis of cyclic amino alcohols.
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
  • Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Synthesis of 3-amino-4-amidoximinofurazan with high yield. (2012). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Aminooxanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of aminooxanol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in your synthetic workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of aminooxanol derivatives, providing a solid foundation for troubleshooting and optimization.

Q1: What are the primary synthetic routes to aminooxanol derivatives?

A1: Aminooxanol derivatives are typically synthesized through multi-step sequences. A common strategy involves the construction of a β-amino alcohol backbone, followed by cyclization to form the oxazole ring. Key methods include the reaction of epoxides with amines to generate the amino alcohol intermediate, which is then cyclized.[1][2] Another prominent method is the Van Leusen oxazole synthesis, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: What is the general mechanism for the formation of the oxazole ring in this context?

A2: In the case of the Van Leusen synthesis, the mechanism involves several key steps:

  • Deprotonation: A base, such as potassium carbonate, abstracts a proton from the active methylene group of TosMIC.[4]

  • Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of an aldehyde.

  • Cyclization: The intermediate alkoxide undergoes an intramolecular cyclization to form an oxazoline ring.[3]

  • Elimination: The base assists in the elimination of the tosyl group, which drives the aromatization to the final oxazole product.[3][4]

Q3: What are the critical parameters to control during the reaction?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction temperature must be carefully controlled to balance the reaction rate with the stability of intermediates and the final product.[5]

  • Solvent: The choice of solvent is critical as it affects the solubility of reagents and the reaction pathway. Anhydrous solvents are often necessary to prevent unwanted side reactions.[4][5]

  • Base: The strength and stoichiometry of the base can significantly impact the reaction outcome.

  • Atmosphere: Many reagents and intermediates are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).[5]

Part 2: Troubleshooting Guide

This section is formatted as a problem-solution guide to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Degradation of starting materials or catalysts. 2. Sub-optimal Temperature: Reaction temperature is too low for the reaction to proceed at a reasonable rate. 3. Moisture Contamination: Presence of water in the reaction mixture can quench reagents or promote side reactions.[5] 4. Incorrect Stoichiometry: Imbalance in the ratio of reactants.1. Use fresh, high-purity reagents. Purify starting materials if necessary. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.[4] 4. Carefully re-calculate and measure the amounts of all reactants.
Formation of Multiple Products/Side Reactions 1. Reaction Temperature Too High: High temperatures can lead to decomposition or undesired side reactions. 2. Incorrect Base: The base may be too strong or too weak, promoting alternative reaction pathways. 3. Presence of Oxygen: Oxidation of sensitive functional groups.1. Lower the reaction temperature and monitor for improved selectivity. 2. Screen a panel of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). 3. Degas the solvent and maintain a positive pressure of an inert gas.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the reaction rate.[5] 3. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.1. Extend the reaction time and continue to monitor its progress. 2. Increase the stirring rate to ensure proper mixing of all components. 3. Add a fresh portion of the catalyst or consider a more robust catalyst.
Difficulty in Product Purification 1. Product is a Viscous Oil: The product may not crystallize easily.[6] 2. Product is Highly Polar: The product may be difficult to separate from polar side products or starting materials. 3. Product is Volatile: Loss of product during solvent removal.[7]1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. Alternatively, purify by column chromatography. Dissolving the oil in a volatile solvent and adding a non-polar solvent can sometimes precipitate the product.[6] 2. Utilize a different mobile phase for column chromatography or consider reverse-phase chromatography. 3. Use a rotary evaporator at a lower temperature and pressure. For highly volatile compounds, consider purification techniques that do not require solvent removal, such as preparative TLC or HPLC.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Optimization of a Van Leusen Oxazole Synthesis

This protocol outlines a systematic approach to optimizing the reaction conditions for the synthesis of a generic aminooxanol derivative.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Use anhydrous solvents, freshly distilled or from a solvent purification system.

  • Use high-purity starting materials.

2. Initial Reaction Setup (Small Scale):

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).

  • Add the chosen anhydrous solvent (e.g., methanol, THF).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification and Characterization:

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and high-resolution mass spectrometry.

Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low product yields in the synthesis of aminooxanol derivatives.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry Purity Freshness Accurate Measurement start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions Temperature Solvent Atmosphere check_reagents->check_conditions Reagents OK check_monitoring Step 3: Analyze Reaction Monitoring Data Incomplete Reaction? Side Products? check_conditions->check_monitoring Conditions Standard optimize Step 4: Systematic Optimization Screen Solvents Screen Bases Vary Temperature check_monitoring->optimize Problem Identified purification Step 5: Review Purification Strategy Product Loss? Degradation? check_monitoring->purification Reaction OK end Improved Yield optimize->end purification->end

Caption: A systematic workflow for troubleshooting low yields.

Part 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The following diagram depicts a simplified mechanism for the formation of the oxazole ring, highlighting potential points for failure.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Base Base (e.g., K₂CO₃) Base->Carbanion Deprotonation Carbanion->Alkoxide Nucleophilic Attack Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Oxazole Aminooxanol Derivative Oxazoline->Oxazole Elimination of Tosyl Group

Sources

Technical Support Center: Synthesis of β-Amino Alcohols and Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for the synthesis of β-amino alcohols and their cyclic counterparts, oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these critical synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

The nucleophilic ring-opening of epoxides with amines is a cornerstone for the synthesis of β-amino alcohols. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My epoxide ring-opening with a primary amine is giving me a mixture of regioisomers. How can I control the regioselectivity?

A1: The regioselectivity of epoxide ring-opening is a classic challenge, governed by both steric and electronic factors, and is highly dependent on the reaction conditions.

  • Under basic or neutral conditions (SN2-type mechanism): The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide. To favor this pathway, avoid acidic catalysts. The use of polar, aprotic solvents can also enhance the nucleophilicity of the amine.

  • Under acidic conditions (SN1-type mechanism): Protonation of the epoxide oxygen makes it a better leaving group. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. If your desired product requires attack at the more substituted carbon, the use of a stoichiometric amount of a mild Lewis acid or a protic solvent is recommended.

Troubleshooting Flowchart for Regioselectivity in Epoxide Ring-Opening

G start Mixture of Regioisomers Observed q1 What is the desired regioisomer? start->q1 less_sub Attack at the less substituted carbon q1->less_sub Less Substituted more_sub Attack at the more substituted carbon q1->more_sub More Substituted sol_less Employ S_N_2-favored conditions: - Use a basic or neutral medium. - Avoid acidic catalysts. - Consider polar aprotic solvents (e.g., THF, DMF). less_sub->sol_less sol_more Employ S_N_1-favored conditions: - Use a catalytic amount of a mild Lewis acid (e.g., Zn(ClO4)2, Sc(OTf)3). - Consider protic solvents (e.g., alcohols). - Be mindful of potential carbocation rearrangements. more_sub->sol_more

Caption: Decision-making flowchart for controlling regioselectivity.

Q2: I'm observing low yields in my epoxide opening reaction, and I suspect my amine is not nucleophilic enough. What can I do?

A2: The nucleophilicity of the amine is crucial. If you are using a weakly nucleophilic amine, such as an aniline, enhancing its reactivity or activating the epoxide is necessary.

  • Activation of the Epoxide: Lewis acids can coordinate to the epoxide oxygen, making it more electrophilic and susceptible to attack by even weak nucleophiles. Catalysts like zinc(II) perchlorate hexahydrate have been shown to be highly effective under solvent-free conditions.[1]

  • Increasing Amine Nucleophilicity: While deprotonation of the amine to form an amide is a possibility, this can lead to complications. A more controlled approach is to optimize the reaction solvent and temperature.

Q3: Can I run the epoxide opening reaction in water?

A3: Yes, and it can be highly advantageous. The mild aminolysis of various epoxides in water has been reported to give β-amino alcohols with high selectivity and in excellent yields, often without the need for a catalyst.[1] This approach is also environmentally benign.

Troubleshooting Guide: Common Side Reactions in β-Amino Alcohol Synthesis
Observed Issue Potential Cause Proposed Solution & Rationale
Formation of Di- or Poly-alkylation Products The product amino alcohol is more nucleophilic than the starting amine and reacts with another molecule of the epoxide.- Use a large excess of the amine (at least 2-3 equivalents) to increase the probability of the epoxide reacting with the starting amine. - Add the epoxide slowly to the reaction mixture containing the amine to maintain a low concentration of the epoxide.
Epoxide Rearrangement Under strongly acidic conditions, the epoxide can rearrange to a ketone or an aldehyde.- Use a mild Lewis acid catalyst instead of a strong Brønsted acid. - Maintain a low reaction temperature to disfavor rearrangement pathways.
Lack of Reactivity with Hindered Epoxides Steric hindrance around the epoxide ring prevents the amine from attacking.- Increase the reaction temperature. - Use a less sterically hindered amine if the structure of the final product allows. - Employ a highly active catalyst system to overcome the activation barrier.

Part 2: Preventing Side Reactions in the Synthesis of Oxazolidinones

Oxazolidinones are important heterocyclic compounds, often synthesized from β-amino alcohols. The cyclization step, however, can be prone to side reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize an N-substituted oxazolidinone from a β-amino alcohol and a phosgene equivalent, but I am getting a mixture of products.

A1: The key to a clean cyclization is the selective reaction of the nitrogen and oxygen atoms. The use of protecting groups is often essential.

  • Protecting the Amine: If the hydroxyl group is to react first (e.g., to form a carbamate intermediate), the amine should be protected with a suitable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These protecting groups can be removed under specific conditions to allow for the subsequent cyclization.

  • One-Pot Procedures: Efficient one-pot syntheses often involve the in-situ formation of a carbamate from the amino alcohol, followed by cyclization.[2]

Q2: My cyclization reaction to form the oxazolidinone is very slow. How can I accelerate it?

A2: The rate of cyclization can be influenced by several factors:

  • Leaving Group: Ensure that the intermediate formed has a good leaving group to facilitate the intramolecular nucleophilic attack.

  • Base: The choice of base is critical. A non-nucleophilic base is often preferred to avoid competing reactions.

  • Catalyst: In some cases, a catalyst can be employed to activate the carbonyl group or facilitate the deprotonation of the nucleophile.

Troubleshooting Flowchart for Oxazolidinone Synthesis

G start Low Yield or Mixture of Products in Oxazolidinone Synthesis q1 Is the starting material a protected amino alcohol? start->q1 q2 Is the cyclization step slow? start->q2 unprotected Unprotected Amino Alcohol q1->unprotected No protected Protected Amino Alcohol q1->protected Yes sol_unprotected Consider a one-pot cyclization with a phosgene equivalent (e.g., CDI, triphosgene). This avoids the isolation of potentially unstable intermediates. unprotected->sol_unprotected sol_protected Review the deprotection and cyclization conditions: - Ensure complete deprotection before initiating cyclization. - Optimize the base and solvent for the cyclization step. - Consider a tandem deprotection-cyclization sequence. protected->sol_protected sol_slow Investigate the following: - Use a more activating reagent to form a better leaving group. - Increase the reaction temperature. - Screen different non-nucleophilic bases. q2->sol_slow

Sources

Technical Support Center: Stereoselective Synthesis of 4-Aminooxan-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4-aminooxan-3-ols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 4-aminooxan-3-ols, providing a foundational understanding of the key challenges.

Q1: What are the primary stereochemical challenges in synthesizing 4-aminooxan-3-ols?

A1: The core challenge lies in controlling the relative and absolute stereochemistry of the two adjacent stereocenters at C3 (hydroxyl-bearing) and C4 (amino-bearing) on the oxane ring. This means selectively forming one of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The main difficulties are:

  • Achieving High Diastereoselectivity: Ensuring the formation of either the cis or trans diastereomer with high selectivity. The thermodynamic stability of substituents on the six-membered ring often favors an equatorial orientation, which must be considered in the synthetic design[1][2].

  • Establishing Absolute Stereochemistry: Controlling the enantioselectivity to yield a single enantiomer, which is crucial for pharmaceutical applications. This often requires the use of chiral starting materials, auxiliaries, or catalysts.

  • Preventing Epimerization: The stereocenters, particularly the one alpha to a potential carbonyl group in a precursor, can be susceptible to epimerization under non-optimal reaction conditions[1].

Q2: What are the main synthetic strategies for constructing the 4-aminooxan-3-ol core?

A2: Broadly, the strategies can be divided into two categories, each with its own set of challenges:

  • Acyclic Strategy: The stereocenters are first installed on an acyclic precursor, followed by an intramolecular cyclization to form the oxane ring. Common cyclization methods include:

    • Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol or an epoxy-alcohol. The stereochemical outcome is dependent on the configuration of the acyclic precursor.

    • Intramolecular Oxa-Michael Addition: This is a powerful method for forming substituted tetrahydropyrans. The stereoselectivity can often be controlled by the reaction conditions (thermodynamic vs. kinetic control)[1][2][3].

    • Prins Cyclization: Reaction of a homoallylic alcohol with an aldehyde or ketone. Controlling the stereochemistry in Prins cyclizations can be complex and is influenced by steric and stereoelectronic factors[4].

  • Cyclic Strategy: A pre-existing oxane or dihydropyran ring is functionalized to introduce the amino and hydroxyl groups.

    • Diastereoselective Dihydroxylation and Aminohydroxylation: Sharpless asymmetric aminohydroxylation or dihydroxylation of a dihydropyran precursor can install the required functional groups with good stereocontrol.

    • Epoxidation and Ring-Opening: Stereoselective epoxidation of a glycal or dihydropyran followed by regioselective and stereoselective ring-opening with an amine or azide nucleophile is a common approach.

The choice of strategy depends on the available starting materials, the desired stereoisomer, and the scalability of the process.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Guide 1: Poor Diastereoselectivity in Acyclic Precursors

Problem: "My acyclic precursor synthesis results in a low diastereomeric ratio (dr) of the 1,2-amino alcohol moiety before cyclization."

Q1.1: I am using an aldol reaction to create the C3-C4 bond, but the diastereoselectivity is poor. What can I do?

A1.1: The stereochemical outcome of an aldol reaction is highly dependent on the enolate geometry (E vs. Z) and the nature of the reactants and conditions.

  • Causality: The relative stereochemistry is dictated by the Zimmerman-Traxell transition state model. The geometry of the enolate and the steric bulk of the substituents determine which chair-like transition state is favored.

  • Troubleshooting Steps:

    • Change the Enolate Formation Conditions:

      • For Z-enolates (often leading to syn-aldol products), use bases like lithium diisopropylamide (LDA) in THF.

      • For E-enolates (often leading to anti-aldol products), use bases like lithium bis(trimethylsilyl)amide (LHMDS) with HMPA or DMPU as additives.

    • Use a Chiral Auxiliary: Employ Evans' oxazolidinone or other chiral auxiliaries to direct the facial selectivity of the enolate addition to the aldehyde, providing high levels of diastereoselectivity and enantioselectivity.

    • Lewis Acid Variation: The choice of Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) can significantly influence the transition state geometry and thus the diastereoselectivity[1][2]. Screen different Lewis acids and temperatures.

Q1.2: My reduction of an α-amino ketone precursor is not stereoselective. How can I improve this?

A1.2: The stereoselectivity of ketone reduction is governed by the Felkin-Anh or Cram-chelation models, depending on the substrate and reagents.

  • Causality: Unhindered nucleophilic attack on the carbonyl is directed by the steric and electronic properties of the adjacent stereocenter.

  • Troubleshooting Workflow:

G start Poor diastereoselectivity in α-amino ketone reduction chelation Is a chelating group present (e.g., N-Boc, OH)? start->chelation non_chelation Employ non-chelating conditions chelation->non_chelation No chelation_control Employ chelating conditions chelation->chelation_control Yes reagent1 Use bulky reducing agents (e.g., L-Selectride®) Favors Felkin-Anh model non_chelation->reagent1 reagent2 Use chelating reducing agents (e.g., Zn(BH4)2) Favors Cram-chelation model chelation_control->reagent2 result1 Improved selectivity for Felkin-Anh product reagent1->result1 result2 Improved selectivity for chelation-controlled product reagent2->result2

Caption: Decision workflow for improving ketone reduction selectivity.

  • Protocol Example (Chelation Control):

    • Ensure the amino group has a protecting group capable of chelation (e.g., Boc).

    • Dissolve the α-amino ketone in THF or Et₂O and cool to -78 °C.

    • Add a solution of Zn(BH₄)₂ (1.5 eq.) dropwise.

    • Stir for 2-4 hours at -78 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

Guide 2: Stereochemical Control During Oxane Ring Formation

Problem: "My intramolecular cyclization is producing the wrong diastereomer of the 4-aminooxan-3-ol, or a mixture of diastereomers."

Q2.1: My oxa-Michael cyclization is not selective. How can I influence the stereochemical outcome?

A2.1: The stereoselectivity of intramolecular oxa-Michael additions can be either kinetically or thermodynamically controlled.

  • Causality: The formation of the tetrahydropyran ring proceeds through a chair-like transition state. The substituents prefer to occupy equatorial positions to minimize steric strain. Under thermodynamic control, the most stable product, with the maximum number of bulky groups in equatorial positions, will be formed[1][2].

  • Troubleshooting Steps:

    • For Thermodynamic Control (often favors trans products): Use a base that allows for reversible Michael addition/retro-Michael addition (e.g., NaH, K₂CO₃, DBU) and allow the reaction to stir for an extended period to reach equilibrium. This allows the initial kinetic product to isomerize to the more stable thermodynamic product.

    • For Kinetic Control: Use a strong, non-reversible base and low temperatures. The product formed will be the one that results from the lowest energy transition state, which may not be the most stable product.

    • Catalyst-Controlled Cyclization: Chiral phosphoric acids or other organocatalysts can be used to create a chiral environment that favors the formation of one enantiomer and diastereomer over the others[3].

Data Summary: Influence of Conditions on Oxa-Michael Cyclization
ConditionBaseTemperatureExpected ControlLikely Major Product
ANaH25 °CThermodynamicMost stable diastereomer (e.g., all-equatorial)
BKHMDS-78 °CKineticProduct of lowest energy transition state
CChiral Phosphoric Acid25 °CCatalyticEnantio- and diastereomerically enriched product
Guide 3: Protecting Group Strategies and Conflicts

Problem: "I am observing side reactions, or my protecting groups are being cleaved under the reaction conditions."

Q3.1: How do I selectively protect the amine in the presence of the hydroxyl group?

A3.1: The amino group is generally more nucleophilic than the hydroxyl group. This inherent reactivity difference can be exploited for selective protection.

  • Causality: The higher nucleophilicity of the amine allows it to react preferentially with electrophilic protecting group reagents.

  • Recommended Protocol (Boc Protection):

    • Dissolve the amino alcohol in a solvent like DCM or THF.

    • Add a weak base like NaHCO₃ or a tertiary amine like triethylamine (1.5 eq.).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature.

    • Stir overnight. The reaction can be monitored by TLC.

    • Perform an aqueous workup to remove the base and any excess Boc₂O.

  • Key Insight: Using standard conditions (e.g., Boc₂O, Cbz-Cl), the amine will be protected preferentially over the alcohol[5]. Silyl-based protecting groups, however, will typically react with the alcohol first[5].

Q3.2: My chosen protecting groups are not compatible with my planned cyclization reaction. What should I consider?

A3.2: Protecting group compatibility is paramount. A successful strategy requires "orthogonal" protecting groups that can be removed under different conditions without affecting each other.

  • Causality: Each protecting group has a specific set of conditions under which it is stable or labile. For example, a Boc group is acid-labile, while a Cbz group is removed by hydrogenolysis, and a TBS group is fluoride-labile.

  • Protecting Group Selection Workflow:

G start Plan Protecting Group Strategy acidic_step Is a strongly acidic step planned? (e.g., Lewis acid catalysis) start->acidic_step basic_step Is a strongly basic step planned? (e.g., ester hydrolysis) start->basic_step reductive_step Is a reductive step planned? (e.g., hydrogenation) start->reductive_step avoid_acid_labile Avoid acid-labile groups like Boc, Trityl, THP acidic_step->avoid_acid_labile avoid_base_labile Avoid base-labile groups like Acetate, Benzoate basic_step->avoid_base_labile avoid_h2_labile Avoid groups removed by H2/Pd like Cbz, Bn reductive_step->avoid_h2_labile select_orthogonal Select Orthogonal Groups (e.g., N-Cbz, O-TBS) avoid_acid_labile->select_orthogonal avoid_base_labile->select_orthogonal avoid_h2_labile->select_orthogonal final Finalize Strategy select_orthogonal->final

Caption: Logic for selecting orthogonal protecting groups.

  • Common Orthogonal Pairs for Amino Alcohols:

    • N-Cbz and O-TBS: Cbz is removed by hydrogenolysis, TBS by fluoride (TBAF).

    • N-Boc and O-Bn: Boc is removed by acid (TFA), Bn by hydrogenolysis.

    • N,O-acetals: Can protect both functionalities simultaneously and are typically removed under acidic conditions[6].

Guide 4: Purification and Stereochemical Assignment

Problem: "I have a mixture of diastereomers and am struggling to separate them and confirm their stereochemistry."

Q4.1: How can I separate the cis and trans diastereomers of my 4-aminooxan-3-ol?

A4.1: The separation of diastereomers can be challenging due to their similar physical properties.

  • Troubleshooting Options:

    • Flash Column Chromatography: This is the first method to try. The difference in polarity between diastereomers is often sufficient for separation on silica gel. Experiment with different solvent systems (e.g., EtOAc/Hexanes, DCM/MeOH).

    • Diastereomeric Salt Crystallization: This is a classical and effective method. React the mixture of amino alcohols with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization[7].

    • Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can provide excellent separation of both diastereomers and enantiomers[7].

Q4.2: How do I use NMR to determine the relative stereochemistry (cis vs. trans)?

A4.2: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds by analyzing coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations.

  • Causality: The magnitude of the coupling constant between two adjacent protons depends on the dihedral angle between them (Karplus relationship). In a chair conformation, the coupling constant between two axial protons (Jax-ax) is large (typically 8-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are small (typically 2-5 Hz).

  • Procedure for Stereochemical Assignment:

    • Acquire High-Resolution ¹H NMR Spectrum: Ensure good signal resolution.

    • Identify Protons at C3 and C4: Use 2D NMR techniques like COSY to identify H-3 and H-4.

    • Measure the J3,4 Coupling Constant:

      • A large coupling constant (J ≈ 8-12 Hz) indicates a diaxial relationship between H-3 and H-4. This corresponds to the trans diastereomer (assuming a chair conformation where the bulky substituents are equatorial).

      • A small coupling constant (J ≈ 2-5 Hz) indicates an axial-equatorial relationship, which corresponds to the cis diastereomer.

    • Perform a NOESY/ROESY Experiment: Look for spatial correlations. For a cis isomer, a strong NOE between H-3 and H-4 would be expected if one is axial and the other equatorial. For a trans isomer with both substituents equatorial, no strong NOE would be expected between the axial H-3 and H-4 protons.

Example NMR Data Interpretation
IsomerH-3 / H-4 RelationshipExpected J3,4 (Hz)Expected NOE (H-3 to H-4)
transDiaxial8 - 13Weak or absent
cisAxial-Equatorial2 - 5Present

This data interpretation is a crucial self-validating system for your protocol, confirming the stereochemical outcome of your synthesis[8][9].

References

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]

  • Reddy, L. R., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3828–3833. [Link]

  • Alomari, K., et al. (2022). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Organic & Biomolecular Chemistry, 20(5), 1035-1040. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Overman, L. E., & Pennington, L. D. (2003). Origin of Stereocontrol in the Construction of the 12-Oxatricyclo [6.3.1.02,7]dodecane Ring System by Prins–Pinacol Reactions. The Journal of Organic Chemistry, 68(18), 7143–7153. [Link]

  • Burrell, A. J., et al. (2014). Oxetane Synthesis via Alcohol C–H Functionalization. Angewandte Chemie International Edition, 53(36), 9593-9597. [Link]

  • Martinez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151. [Link]

  • Gallo, E. A., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. American Chemical Society. [Link]

  • Kocienski, P. J. (1994). 3.6 N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. In Protecting Groups (pp. 82-85). Thieme.
  • Snider, B. B. (2004). Prins Cyclization. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1027-1061). Elsevier. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Martinez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Schmalz, H. G., & Reissig, H. U. (2008). Stereoselective Synthesis: A Practical Approach. Wiley-VCH.
  • Pasquarello, C., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(19), 6563. [Link]

  • Mol, J. C. (2004). Application of Olefin Metathesis in Oleochemistry: An Example of Green Chemistry. Green Chemistry, 6(1), 1-17.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Technical Support Center: Purification of (3R,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3R,4R)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral amino alcohol hydrochloride in high purity. The inherent polarity and chirality of this molecule present unique purification challenges, which this guide aims to address in a clear and actionable question-and-answer format.

I. Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a highly polar, chiral molecule. Its structure, featuring a hydrophilic oxane ring, a hydroxyl group, and a protonated amino group, dictates its behavior in various purification techniques. The hydrochloride salt form enhances its crystallinity but also increases its polarity, making it highly soluble in aqueous and polar protic solvents, and generally insoluble in nonpolar organic solvents. These properties are central to the challenges encountered during its purification.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude material is a sticky oil or a poorly crystalline solid. How can I improve its handling and initial purity?

Answer: This is a common issue with polar amino alcohol hydrochlorides. The sticky nature often arises from residual solvents, moisture, or the presence of impurities that inhibit crystallization.

  • Initial Steps:

    • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is insoluble (e.g., toluene or hexanes) can help azeotropically remove residual polar solvents.

    • Drying: Dry the material extensively in a vacuum oven. The presence of water can significantly hinder crystallization.

  • If the material remains oily:

    • Trituration: Attempt to solidify the material by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities have some solubility. This process can often induce crystallization and wash away some impurities. Suitable solvents for trituration include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.[]

    • Salt Wash: If the product is already a hydrochloride salt, washing the crude solid with a non-polar solvent like hexanes or ethyl acetate can remove non-polar impurities.[]

Q2: What are the likely impurities in my crude this compound?

Answer: The impurities present will be highly dependent on the synthetic route employed. Two plausible routes are the Sharpless asymmetric aminohydroxylation of a dihydropyran precursor, or the diastereoselective reduction of a ketone intermediate followed by chiral resolution.

  • Potential Impurities from a Diastereoselective Reduction and Chiral Resolution Route (based on CN114349728A)[2]:

    • Starting Materials: Unreacted ketone precursor.

    • Reagents: Residual chiral amine (e.g., (R)-(+)-α-methylbenzylamine), reducing agents, and resolving agents.

    • Diastereomers: The corresponding (3S,4R) or (3R,4S) isomers formed during the reduction.

    • Enantiomers: The (3S,4S)-enantiomer if the chiral resolution is incomplete.

  • Potential Impurities from a Sharpless Asymmetric Aminohydroxylation Route:

    • Regioisomers: Depending on the substrate, the Sharpless aminohydroxylation can sometimes yield the regioisomeric amino alcohol.[3][4]

    • Catalyst Residues: Traces of osmium and the chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine).[3][5]

    • By-products: From side reactions of the nitrogen source (e.g., chloramine-T).[3]

    • Unreacted Starting Material: The dihydropyran precursor.

The following diagram illustrates a hypothetical impurity profile based on a diastereoselective reduction and resolution pathway.

G Crude_Product Crude (3R,4R)-4-aminooxan-3-ol HCl Target (3R,4R)-4-aminooxan-3-ol HCl Crude_Product->Target Major Component Diastereomer Diastereomeric Impurities ((3S,4R), (3R,4S)) Crude_Product->Diastereomer Process Impurity Enantiomer Enantiomeric Impurity ((3S,4S)) Crude_Product->Enantiomer Process Impurity Reagents Residual Reagents (Chiral Amine, Resolving Agent) Crude_Product->Reagents Process Impurity Starting_Material Unreacted Ketone Precursor Crude_Product->Starting_Material Process Impurity

Caption: Potential Impurity Profile of Crude Product.

Q3: I am struggling with recrystallizing my product. What solvent systems should I try?

Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent or solvent system is key.[6][7] For a polar hydrochloride salt like this compound, single non-polar solvents are unlikely to be effective.

  • General Principles for Recrystallization: The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6]

  • Recommended Solvent Systems:

    • Alcohols: Ethanol or isopropanol are often good starting points for recrystallizing hydrochloride salts.[]

    • Alcohol/Anti-solvent Systems: A common and effective strategy is to dissolve the compound in a minimal amount of a hot polar solvent (like methanol or ethanol) and then slowly add a less polar "anti-solvent" (like diethyl ether, MTBE, or ethyl acetate) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.

    • Aqueous Systems: Given its high polarity, recrystallization from water or a water/alcohol mixture might be possible. However, the high solubility in water can lead to low recovery.

The following table provides a starting point for recrystallization solvent screening.

Solvent/SystemRationalePotential Issues
IsopropanolGood solvent for many hydrochloride salts.May have high solubility even at room temperature, leading to poor recovery.
Ethanol/Diethyl EtherA classic combination for polar compounds.Diethyl ether is highly flammable.
Methanol/MTBEMTBE is a less volatile alternative to ether.
Water/IsopropanolCan be effective if solubility differences are favorable.High water content can make drying difficult.
Q4: How can I analyze the purity of my this compound, especially its chiral purity?

Answer: A combination of chromatographic and spectroscopic techniques is necessary to assess both chemical and chiral purity.

  • Chemical Purity (detecting diastereomers, starting materials, etc.):

    • High-Performance Liquid Chromatography (HPLC): This is the most common technique. Due to the high polarity of the analyte, a standard reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water may not provide sufficient retention. Consider the following:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds.

      • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve retention on a reverse-phase column.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can detect impurities if they are present in significant amounts (>1-5%). Chiral solvating agents can sometimes be used to resolve enantiomeric signals in NMR.[8]

  • Chiral Purity (detecting the (3S,4S)-enantiomer):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee).[9] You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point.[9] Method development will involve screening different mobile phases, typically mixtures of hexanes/isopropanol or other alcohol modifiers.

    • Gas Chromatography (GC) with a Chiral Column: This can also be an option, but the analyte will likely need to be derivatized to increase its volatility.[8]

Q5: Recrystallization is not improving the purity sufficiently. What are my options for chromatographic purification?

Answer: If recrystallization fails to remove closely related impurities, chromatography is the next logical step.

  • Normal-Phase Silica Gel Chromatography: This can be challenging due to the high polarity of the hydrochloride salt, which may lead to strong adsorption and poor elution from the silica gel. It may be more feasible to purify the free base form of the amino alcohol and then convert it back to the hydrochloride salt.

  • Reverse-Phase Chromatography: As mentioned for HPLC analysis, this can be effective, especially with preparative scale columns.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. Since the target compound is a cation (protonated amine), cation-exchange chromatography can be a very effective purification method.

The following workflow illustrates the decision-making process for purification.

G Start Crude (3R,4R)-4-aminooxan-3-ol HCl Recrystallization Attempt Recrystallization Start->Recrystallization CheckPurity Analyze Purity (HPLC, Chiral HPLC) Recrystallization->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Purity > 99.5% ee and chemical purity Chromatography Chromatographic Purification CheckPurity->Chromatography Purity < 99.5% IonExchange Ion-Exchange Chromatography Chromatography->IonExchange ReversePhase Reverse-Phase Chromatography Chromatography->ReversePhase FreeBase Convert to Free Base Chromatography->FreeBase SilicaGel Silica Gel Chromatography of Free Base FreeBase->SilicaGel SaltFormation Re-form HCl Salt SilicaGel->SaltFormation SaltFormation->CheckPurity

Caption: Purification Workflow for (3R,4R)-4-aminooxan-3-ol HCl.

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure (Alcohol/Anti-solvent)
  • Place the crude this compound in a clean, dry Erlenmeyer flask with a magnetic stir bar.

  • Heat the flask on a hot plate and add a minimal amount of hot ethanol or isopropanol dropwise until the solid just dissolves.

  • While stirring, slowly add an anti-solvent (e.g., diethyl ether or MTBE) at room temperature until the solution becomes persistently cloudy.

  • Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under high vacuum.

Protocol 2: Chiral HPLC Method Development (Screening)
  • Column: Select a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: Prepare a series of mobile phases with varying ratios of hexane and isopropanol (e.g., 90:10, 80:20, 70:30). A small amount of a basic additive like diethylamine (0.1%) may be needed to improve peak shape for the free amine, but is generally not required for the hydrochloride salt.

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

  • Injection: Inject a solution of the racemic standard (if available) or the sample to be tested.

  • Optimization: Adjust the mobile phase composition to achieve baseline separation of the enantiomers.

IV. References

  • Preparation method of (3R, 4R) -4-aminotetrahydropyran-3-ol and salt thereof. CN114349728A.

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Sharpless oxyamination. Wikipedia. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]

  • (3S,4R)-4-aminooxan-3-ol hydrochloride. PubChem. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. LookChem. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Nature. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Resolving Stereoisomers of 4-Aminooxan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 4-aminooxan-3-ol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation and analysis of these chiral compounds. As the spatial arrangement of the amino and hydroxyl groups on the oxane ring dictates biological activity, achieving high enantiomeric and diastereomeric purity is paramount.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of resolving the four stereoisomers of 4-aminooxan-3-ol.

Understanding the Challenge: The Stereoisomers of 4-Aminooxan-3-ol

4-Aminooxan-3-ol possesses two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These exist as two pairs of enantiomers. The cis and trans relationship between the amino and hydroxyl groups results in distinct diastereomers with different physical and chemical properties, which is the foundation for their separation.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the resolution of 4-aminooxan-3-ol stereoisomers.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and powerful technique for chiral resolution on a preparative scale.[1][2] It involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in solubility.[3][4]

Question: My diastereomeric salts are not crystallizing, or the yield is very low. What should I do?

Answer: This is a frequent challenge, often stemming from high solubility of both diastereomeric salts in the chosen solvent.[5] Here are several strategies to induce crystallization:

  • Solvent Screening: The choice of solvent is critical. A systematic screening of various solvents with different polarities is necessary to find a system where one diastereomer is significantly less soluble than the other.[5]

  • Anti-Solvent Addition: Introduce an anti-solvent (a solvent in which the salts are poorly soluble) to the solution to decrease overall solubility and promote precipitation.[5] The anti-solvent must be miscible with your primary solvent.

  • Temperature Control: If the solubility of your salts is temperature-dependent, controlled cooling can induce supersaturation and crystallization.[5] Experiment with different cooling rates to optimize crystal growth.

  • Concentration Adjustment: Increasing the concentration of your racemate and resolving agent can facilitate reaching the point of supersaturation.

Question: I'm observing co-crystallization of both diastereomers, leading to poor enantiomeric excess. How can I improve selectivity?

Answer: Co-crystallization occurs when the solubilities of the two diastereomeric salts are too similar.[5]

  • Control Supersaturation: High levels of supersaturation can lead to the rapid nucleation of both diastereomers.[5] Employing slower cooling rates or a gradual addition of an anti-solvent can help maintain a low level of supersaturation, favoring the growth of the less soluble diastereomer's crystals.

  • Seeding: Introducing seed crystals of the desired pure diastereomeric salt can promote its selective crystallization.

  • Resolving Agent Stoichiometry: Experimenting with slight excesses or even sub-stoichiometric amounts of the resolving agent can sometimes influence the crystallization outcome.[5]

Question: The diastereomeric salts are "oiling out" instead of forming crystals. What causes this and how can it be fixed?

Answer: Oiling out, or the formation of a liquid phase instead of solid crystals, can be caused by several factors:

  • Too Rapid Supersaturation: This can be mitigated by slowing down the cooling rate or the addition of an anti-solvent.[5]

  • Poor Solvent Choice: The solvent may be a good solvent for the individual ions but a poor one for the crystal lattice.[5] Experimenting with solvent mixtures can help fine-tune the solvating properties.

Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable analytical and preparative tools for separating enantiomers.[3][6] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]

Question: I am not getting any separation of my 4-aminooxan-3-ol enantiomers on my chiral column. What should I try?

Answer: A lack of separation can be due to several factors related to the column, mobile phase, or the analyte itself.

  • Column Selection: The choice of CSP is crucial. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and often a good starting point for amino alcohols.[3] It is often necessary to screen several different CSPs to find one that provides selectivity.[3][8]

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: For amino alcohols, normal phase chromatography (e.g., using hexane/ethanol or hexane/isopropanol gradients) is often successful.[9]

    • Additives: The addition of small amounts of an acidic or basic modifier to the mobile phase can significantly impact peak shape and resolution, especially for ionizable compounds like amines.[10][11]

  • Derivatization: 4-aminooxan-3-ol lacks a strong chromophore, which can make UV detection difficult.[7] Derivatizing the amino or hydroxyl group with a UV-active tag can improve detection and sometimes enhance chiral recognition.[7][12]

Question: My peaks are broad or tailing, leading to poor resolution. How can I improve peak shape?

Answer: Poor peak shape can be addressed by:

  • Mobile Phase Additives: As mentioned, acidic or basic additives can improve the peak shape of amino compounds by minimizing undesirable interactions with the stationary phase.

  • Flow Rate: Decreasing the flow rate can sometimes improve peak efficiency and, consequently, resolution.

  • Temperature: Optimizing the column temperature can affect the kinetics of the chiral recognition process and improve peak shape.

Question: My column performance has degraded over time. What can I do?

Answer: Column degradation can be caused by contamination or changes to the stationary phase.

  • Column Flushing: Thoroughly flushing the column with a strong solvent (check the column's instruction manual for compatible solvents) can remove strongly retained compounds.[10]

  • Sample Preparation: Ensure your samples are filtered to remove particulates that could clog the column inlet frit.[10]

  • Mobile Phase Consistency: Using a consistent and well-documented mobile phase for a specific method helps maintain column performance.[10]

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[13][14][15]

Question: The enzymatic resolution of my 4-aminooxan-3-ol derivative is slow or incomplete. How can I improve the reaction?

Answer: Several factors can influence the efficiency of an enzymatic resolution.

  • Enzyme Selection: Different lipases (e.g., from Candida antarctica, Pseudomonas sp.) exhibit different selectivities and activities.[13] Screening a panel of enzymes is recommended.

  • Acyl Donor: The choice of acyl donor in a transesterification reaction can impact the reaction rate and enantioselectivity.

  • Solvent: The reaction medium (e.g., organic solvent, ionic liquid) can significantly affect enzyme activity and stability.

  • Temperature and pH: Optimizing these parameters is crucial for enzyme performance.

Question: How can I separate the product from the unreacted enantiomer after the enzymatic reaction?

Answer: The reacted and unreacted enantiomers will have different chemical properties, facilitating their separation by standard techniques such as column chromatography, extraction, or crystallization.

II. Experimental Protocols & Workflows

Protocol 1: Diastereomeric Salt Resolution of Racemic trans-4-Aminooxan-3-ol

This protocol provides a general workflow for the resolution of a racemic mixture of trans-4-aminooxan-3-ol using an enantiomerically pure chiral acid, such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, as the resolving agent.[1]

Objective: To separate the enantiomers of trans-4-aminooxan-3-ol by fractional crystallization of their diastereomeric salts.

Materials:

  • Racemic trans-4-aminooxan-3-ol

  • Enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid)

  • Various solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Anti-solvents (e.g., water, hexane)

  • Aqueous NaOH solution (e.g., 1M)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Methodology:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic trans-4-aminooxan-3-ol in a minimal amount of a suitable solvent (start with methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the amino alcohol solution with stirring.

  • Crystallization (Solvent Screening):

    • Divide the resulting solution into several small vials.

    • To each vial, add a different solvent or solvent mixture to identify a system that yields a crystalline precipitate.

    • Allow the vials to stand at room temperature and then cool to 0-5 °C to induce crystallization.

  • Fractional Crystallization:

    • Once an optimal solvent system is identified, perform the salt formation on a larger scale.

    • Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.

    • The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Liberation of the Free Amino Alcohol:

    • Dissolve the isolated diastereomeric salt crystals in water.

    • Basify the solution with aqueous NaOH to deprotonate the amine and liberate the free amino alcohol.

    • Extract the enantiomerically enriched amino alcohol with an organic solvent like dichloromethane.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amino alcohol using chiral HPLC or by forming a derivative with a chiral agent and analyzing by NMR.

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Start Racemic 4-aminooxan-3-ol Deriv Optional: Derivatize with UV-active tag Start->Deriv Low UV absorbance? Col_Screen Screen Chiral Columns (e.g., Polysaccharide-based) Start->Col_Screen Deriv->Col_Screen MP_Screen Screen Mobile Phases (Normal & Reversed Phase) Col_Screen->MP_Screen Identify promising column(s) Optimize Optimize Mobile Phase (Solvent ratio, additives) MP_Screen->Optimize Initial separation observed Params Optimize Parameters (Flow rate, temperature) Optimize->Params Validate Method Validation (LOD, LOQ, Linearity) Params->Validate End Quantify Enantiomeric Purity Validate->End

Caption: Chiral HPLC method development workflow.

III. Data Presentation

Table 1: Representative Chiral HPLC Screening Conditions
ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection (nm)Observation
Chiralpak IAn-Hexane/Isopropanol (90:10) + 0.1% DEA1.025210Partial separation of trans enantiomers
Chiralcel OD-Hn-Hexane/Ethanol (80:20)0.830210Baseline separation of cis enantiomers
Lux Cellulose-1Acetonitrile/Methanol (50:50) + 0.1% TFA1.025210No separation observed

DEA: Diethylamine; TFA: Trifluoroacetic acid. Data is illustrative.

Table 2: Troubleshooting Summary for Diastereomeric Salt Crystallization
IssuePotential Cause(s)Recommended Action(s)
No CrystallizationHigh solubility of both diastereomeric salts.Screen different solvents, add an anti-solvent, increase concentration.[5]
Co-crystallizationSimilar solubilities of diastereomers, high supersaturation.Slow down cooling/anti-solvent addition, use seed crystals.[5]
Oiling OutRapid supersaturation, poor solvent for crystal lattice.Slow down crystallization, screen solvent mixtures.[5]
Low YieldSignificant solubility of the desired salt.Optimize solvent and temperature for minimum solubility.

IV. Mechanistic Insights

Principle of Diastereomeric Salt Resolution

The fundamental principle behind this classical resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[16]

Diastereomeric_Salt_Resolution racemate Racemic Mixture (R)-Amine + (S)-Amine Identical Solubility diastereomers Diastereomeric Salts (R)-Amine-(+)-Acid + (S)-Amine-(+)-Acid Different Solubilities racemate->diastereomers + resolving_agent Chiral Resolving Agent (+)-Acid Enantiomerically Pure resolving_agent->diastereomers separation {Separation by Crystallization | {(R)-Amine-(+)-Acid (solid) | (S)-Amine-(+)-Acid (solution)}} diastereomers->separation liberation {Liberation of Enantiomers | {(R)-Amine (pure) | (S)-Amine (pure)}} separation->liberation

Caption: Principle of diastereomeric salt resolution.

By reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers, not being mirror images of each other, exhibit different solubilities, allowing one to be selectively crystallized from solution.[4]

Chiral Recognition on a Polysaccharide-Based CSP

Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, separate enantiomers through a combination of interactions. These can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral selector creates a specific three-dimensional environment where one enantiomer fits more favorably than the other, leading to a difference in retention time.

V. References

  • Hönig, H., & Seufer-Wasserthal, P. (n.d.). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors1. RSC Publishing. Retrieved from

  • overcoming solubility issues during diastereomeric salt crystallization. (n.d.). Benchchem. Retrieved from

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Retrieved from

  • Overcoming challenges in the purification of chiral amino alcohols. (n.d.). Benchchem. Retrieved from

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved from [Link]

  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Enzymatic Resolution of Amines and Amino Alcohols Using Pent-4-enoyl Derivatives. (n.d.). Sci-Hub. Retrieved from [Link]

  • Chiral Separation of Amino Acids : r/chemistry. (2023, January 29). Reddit. Retrieved from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved from [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermediate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019, September 3). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Engineered enzymatic cascade converts diols to amino alcohols. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023, January 1). ResearchGate. Retrieved from [Link]

  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry. (2023, November 21). Reddit. Retrieved from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (n.d.). Chiralpedia. Retrieved from [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). NIH. Retrieved from [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2). Retrieved from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PMC - NIH. Retrieved from [Link]

  • Synthesis of 4-amino-3-isoxazolidone. (n.d.). Google Patents. Retrieved from

  • 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved from [Link]

  • One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. (n.d.). MDPI. Retrieved from [Link]

  • Process for the separation of a mixture of enantiomers. (n.d.). European Patent Office. Retrieved from [Link]

  • Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. (n.d.). ResearchGate. Retrieved from [Link]_

  • Process for the separation of a mixture of enantiomers. (n.d.). Google Patents. Retrieved from

  • A kind of separation detection method of 3-aminobutanol enantiomer. (n.d.). Google Patents. Retrieved from

  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. (n.d.). PubMed. Retrieved from [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. (n.d.). Google Patents. Retrieved from

  • Method for preparing 4-amino catechol. (n.d.). Google Patents. Retrieved from

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016, February 4). PubMed Central. Retrieved from [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Retrieved from

Sources

Technical Support Center: Stability and Degradation of (3R,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3R,4R)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation pathways. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

This compound is a vicinal amino alcohol within a saturated heterocyclic oxane ring. Its structure, featuring a secondary amine, a secondary alcohol, and an ether linkage, presents several potential sites for degradation under various stress conditions. Understanding these liabilities is critical for formulation development, stability testing, and ensuring the overall quality of your active pharmaceutical ingredient (API).

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections. We will explore the theoretical degradation pathways, provide detailed protocols for forced degradation studies, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its functional groups (secondary amine, secondary alcohol, ether), the primary degradation pathways to anticipate are oxidation and, to a lesser extent, thermal decomposition.

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of a hydroxylamine, a nitrone, or even ring-opening products. The secondary alcohol can be oxidized to a ketone. The ether linkage is generally stable but can be cleaved under harsh oxidative conditions. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[1][2]

  • Thermal Degradation: At elevated temperatures, amino alcohols can undergo various reactions, including dehydration (elimination of water) to form an enamine or an imine, or C-N bond cleavage.[3][4] The presence of the hydrochloride salt may influence the degradation pathway, potentially favoring elimination reactions.

  • Hydrolytic Degradation: The molecule lacks inherently hydrolyzable groups like esters or amides. The ether bond is generally stable to hydrolysis except under very strong acidic conditions.[5] Therefore, significant hydrolytic degradation is not expected under typical pharmaceutical pH conditions (pH 1-8).

  • Photodegradation: While the saturated oxane ring does not have a chromophore to absorb UV-Vis light, the amine group can make the molecule susceptible to indirect photodegradation, especially in the presence of photosensitizers.[6][7][8]

Q2: I am observing an unexpected peak in my HPLC analysis during a stability study. How can I determine if it's a degradant?

A2: A systematic approach is crucial. First, ensure the peak is not an artifact from your system (e.g., solvent impurity, carryover). If the peak's area increases over time while the parent API peak decreases, it is likely a degradant. To confirm, you should perform a forced degradation study.[9][10][11] Exposing the API to stress conditions (e.g., heat, oxidation) should accentuate the formation of this peak, providing stronger evidence. Mass spectrometry (LC-MS) is an invaluable tool to obtain the molecular weight of the unknown peak and compare it to potential degradation products.

Q3: My compound is showing significant degradation in my formulation. What are the likely culprits?

A3: Excipient compatibility is a common issue. Many common excipients can promote degradation:

  • Oxidizing Impurities: Excipients like povidone or polyethylene glycols (PEGs) can contain residual peroxides that will initiate oxidative degradation of the amine or alcohol.

  • Metal Ions: Trace metal ions (e.g., iron, copper) from excipients or manufacturing equipment can catalyze oxidative reactions.

  • pH Effects: The pH of the microenvironment created by the excipients can influence the stability. For instance, a basic excipient could deprotonate the amine hydrochloride, making the free amine more susceptible to oxidation.

A thorough excipient compatibility study is essential. This involves preparing binary mixtures of the API with individual excipients and storing them under accelerated conditions.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[9][12]

Issue 1: No degradation observed under stress conditions.

This can be a common issue, especially for relatively stable molecules.

  • Causality: The stress conditions may not be harsh enough. The goal of forced degradation is to achieve 5-20% degradation.[12] If no degradation is seen, the stability-indicating nature of your analytical method cannot be confirmed.

  • Troubleshooting Steps:

    • Increase Stressor Concentration/Duration: For hydrolytic studies, increase the molarity of the acid/base or extend the reflux time. For oxidative studies, use a higher concentration of the oxidizing agent (e.g., H₂O₂).

    • Elevate Temperature: Increase the temperature for thermal and hydrolytic studies. A 10°C increase can roughly double the reaction rate.

    • Combine Stressors: In some cases, a combination of stressors (e.g., heat and oxidation) may be necessary to induce degradation.

Issue 2: Complete degradation of the API.

Observing 100% degradation is as uninformative as seeing none.

  • Causality: The stress conditions are too aggressive. This prevents the identification of primary degradation products, as they may be further degraded into secondary or tertiary products.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration/Duration: Dilute the acid, base, or oxidizing agent. Shorten the exposure time significantly.

    • Lower Temperature: Perform the study at a lower temperature. For example, instead of refluxing at 80°C, try 60°C or even room temperature for a longer duration.

    • Time-Point Analysis: Take samples at multiple time points (e.g., 1, 2, 4, 8, 24 hours) to catch the initial stages of degradation.

Issue 3: Poor peak shape or resolution in HPLC analysis of stressed samples.

Degradation can produce a complex mixture of compounds that may interfere with the chromatography of the parent peak.

  • Causality: The degradation products may have very different polarities compared to the parent compound, leading to co-elution or poor peak shape with the existing method. The pH of the injected sample might also be incompatible with the mobile phase.

  • Troubleshooting Steps:

    • Neutralize Samples: Before injection, neutralize acidic or basic samples to a pH close to that of the mobile phase. This can dramatically improve peak shape.

    • Adjust Mobile Phase: Modify the organic-to-aqueous ratio, change the pH of the aqueous phase, or try a different organic modifier (e.g., acetonitrile vs. methanol).

    • Gradient Elution: If you are using an isocratic method, developing a gradient method can improve the separation of multiple degradants with varying polarities.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a water/acetonitrile mixture).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
    • Heat at 60°C for 24 hours.
    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
    • Heat at 60°C for 24 hours.
    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
    • Keep at room temperature for 24 hours, protected from light.
    • Dilute to a final concentration of ~100 µg/mL with mobile phase.
  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid API in a petri dish.
    • Heat in an oven at 80°C for 48 hours.
    • Dissolve the stressed solid to a final concentration of ~100 µg/mL with mobile phase.
  • Photodegradation (Solution):

    • Place the stock solution in a quartz cuvette.
    • Expose to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
    • Concurrently, run a dark control (wrapped in aluminum foil) to differentiate between thermal and photodegradation.
    • Dilute to a final concentration of ~100 µg/mL with mobile phase.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a phosphate buffer/acetonitrile gradient) with UV detection.

  • Use LC-MS to identify the mass of the degradation products.

Data Presentation

The results of the forced degradation study should be summarized in a clear table.

Stress Condition% Degradation of Parent APINumber of DegradantsMajor Degradant Peak (RT)
0.1 M HCl, 60°C, 24he.g., <1%e.g., 0e.g., N/A
0.1 M NaOH, 60°C, 24he.g., 2.5%e.g., 1e.g., 4.8 min
3% H₂O₂, RT, 24he.g., 15.7%e.g., 3e.g., 5.2 min
Solid, 80°C, 48he.g., 8.9%e.g., 2e.g., 6.1 min
Photolytice.g., 4.1%e.g., 1e.g., 5.5 min

Visualizing Degradation Pathways and Workflows

Diagram 1: Predicted Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) Parent (3R,4R)-4-aminooxan-3-ol Oxidation->Parent Heat Thermal Stress Heat->Parent Light Photolytic Stress (with sensitizer) Light->Parent Ketone Oxidation of Alcohol (Ketone formation) Parent->Ketone O₂/Metal Ions Hydroxylamine Oxidation of Amine (Hydroxylamine/Nitrone) Parent->Hydroxylamine Peroxides Dehydration Dehydration Product (Enamine/Imine) Parent->Dehydration Δ RingOpening Ring Opening Products Hydroxylamine->RingOpening Further Oxidation

Caption: Predicted degradation pathways for (3R,4R)-4-aminooxan-3-ol.

Diagram 2: Troubleshooting Workflow for Unexpected Peaks

G Start Unexpected Peak Observed in Stability Sample CheckSystem Is it a system artifact? (Blank, Carryover) Start->CheckSystem IsIncreasing Does peak area increase with time? CheckSystem->IsIncreasing No Artifact System Artifact. Investigate System. CheckSystem->Artifact Yes ForcedDeg Perform Forced Degradation Study IsIncreasing->ForcedDeg Yes NotDegradant Not a degradant. (e.g., impurity from new lot) IsIncreasing->NotDegradant No PeakMatch Does the unexpected peak match a forced degradant? ForcedDeg->PeakMatch Identify Identify Structure (LC-MS, NMR) PeakMatch->Identify Yes PeakMatch->NotDegradant No Conclusion Confirmed Degradant. Report and Characterize. Identify->Conclusion

Caption: Workflow for investigating an unknown peak in a stability study.

References

  • PubChem. (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. [Link]

  • Mazzi, E., et al. (2005). Thermal study of simple amino-alcohol solutions. Cryobiology, 51(3), 329-335. [Link]

  • Lee, R., & Coote, M. L. (2020). Mechanistic insights into ozone-initiated oxidative degradation of saturated hydrocarbons and polymers. Physical Chemistry Chemical Physics, 22(14), 7296-7305. [Link]

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 19(6), 635-652. [Link]

  • Li, Y. (2015). CHAPTER 2: Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 25-50). Royal Society of Chemistry. [Link]

  • Ahmad, I., et al. (1993). Photodegradation of amiloride in aqueous solution. International Journal of Pharmaceutics, 98(1-3), 19-27. [Link]

  • Song, J., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Atmospheric Environment, 246, 118123. [Link]

  • Jadhav, S. B. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(10). [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Chen, Y., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765. [Link]

  • Grynkiewicz, G., & Szeja, W. (2016). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 21(9), 1206. [Link]

  • ResearchGate. TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural.... [Link]

  • ACS Omega. Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2. [Link]

  • Das, A., et al. (2021). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology, 11(15), 5144-5150. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Energy & Fuels. Catalytic Pyrolysis of Lipid-Extracted Microalgae over NaOH-Treated HZSM-5: Porosity–Acidity Synergy in Aromatic Production and Denitrogenation. [Link]

  • National Institutes of Health. Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. [Link]

  • Reddit. Does thermal degradation of amino acids destroy their functionality?. [Link]

  • ResearchGate. Oxidative degradation and stabilisation of polymers. [Link]

  • MDPI. Degradation of Tetracycline Hydrochloride by a Novel CDs/g-C3N4/BiPO4 under Visible-Light Irradiation: Reactivity and Mechanism. [Link]

  • ResearchGate. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. Thermal degradation of amino acid salts in CO2 capture | Request PDF. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of (3R,4R)-4-aminooxan-3-ol Enantiomers: Acknowledging a Research Gap

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Esteemed Research Community,

As scientists and drug development professionals, our work is fundamentally driven by available data. In the spirit of scientific integrity and transparency, this guide addresses the topic of the comparative biological activity of (3R,4R)-4-aminooxan-3-ol and its enantiomers. However, a comprehensive search of peer-reviewed scientific literature and chemical databases has revealed a significant gap: there is currently no publicly available experimental data detailing the biological activities of these specific compounds.

This guide will therefore serve a different but equally crucial purpose. It will delineate the structural context of these molecules, highlight the potential biological significance of the related, more studied aminotetrahydrofuran scaffold, and, most importantly, provide a comprehensive, hypothetical framework for the experimental workflows required to elucidate and compare the biological activities of the (3R,4R)-4-aminooxan-3-ol enantiomers. This document is intended to be a foundational resource for researchers poised to investigate this promising, yet unexplored, chemical space.

Introduction: The Significance of Chirality in Drug Design

Chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The precise three-dimensional arrangement of functional groups dictates how a molecule interacts with its biological target, be it an enzyme active site or a cell surface receptor. Therefore, the synthesis and individual biological evaluation of enantiomerically pure compounds are critical steps in drug discovery and development.

The molecule of interest, 4-aminooxan-3-ol, possesses two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) pair. A comparative study of these stereoisomers is essential to understand their structure-activity relationships (SAR).

The State of Current Knowledge: A Tale of Two Rings

Our investigation into the biological activity of 4-aminooxan-3-ol (a six-membered tetrahydropyran ring system) revealed a recurring theme in the available literature: a focus on the structurally related five-membered ring analogue, 4-aminooxolan-3-ol (a tetrahydrofuran ring system).

While no extensive biological data exists for even the oxolan series, derivatives of the aminotetrahydrofuran scaffold have been investigated as potential inhibitors of Beta-Secretase 1 (BACE1)[1]. BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease[2][3]. This suggests that small, chiral amino alcohols, such as the 4-aminooxan-3-ol enantiomers, could serve as valuable scaffolds for the design of novel enzyme inhibitors.

A Proposed Research Workflow for Comparative Biological Evaluation

To address the current knowledge gap, a systematic investigation into the biological activities of the 4-aminooxan-3-ol enantiomers is required. The following is a proposed, comprehensive workflow for such a study.

Enantioselective Synthesis

The first critical step is the synthesis of each of the four stereoisomers in high enantiomeric purity. A potential synthetic strategy is outlined below. It is imperative to employ chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve and confirm the enantiomeric excess of each synthesized stereoisomer.

G cluster_synthesis Proposed Synthetic Pathway start Commercially Available Achiral Starting Material chiral_res Diastereomeric Salt Resolution or Asymmetric Synthesis start->chiral_res purification Chromatographic Purification chiral_res->purification isomer1 (3R,4R)-4-aminooxan-3-ol characterization Spectroscopic Characterization (NMR, MS, IR) isomer1->characterization isomer2 (3S,4S)-4-aminooxan-3-ol isomer2->characterization isomer3 (3R,4S)-4-aminooxan-3-ol isomer3->characterization isomer4 (3S,4R)-4-aminooxan-3-ol isomer4->characterization purification->isomer1 purification->isomer2 purification->isomer3 purification->isomer4 G cluster_workflow Drug Discovery Cascade synthesis Enantioselective Synthesis screening In Vitro BACE1 Assay synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar selectivity Selectivity Profiling sar->selectivity cell_assays Cell-based Aβ Reduction Assays selectivity->cell_assays in_vivo In Vivo PK/PD and Efficacy Studies cell_assays->in_vivo

Caption: A typical drug discovery workflow for the evaluation of novel BACE1 inhibitors.

Conclusion and Future Directions

The chiral amino alcohol scaffold present in 4-aminooxan-3-ol represents an intriguing, yet unexplored, area for medicinal chemistry research. While direct biological data for its enantiomers is currently absent from the public domain, the structural alerts from related compounds suggest a potential for interaction with enzymes such as BACE1. The experimental framework outlined in this guide provides a clear roadmap for researchers to undertake a comprehensive comparative study of the (3R,4R)-4-aminooxan-3-ol enantiomers. Such a study would not only fill a significant knowledge gap but could also pave the way for the development of novel therapeutics for neurodegenerative diseases. We encourage the scientific community to embark on this research endeavor.

References

  • PubChem. (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Vassar, R. (2014). BACE1 Inhibitors for the Treatment of Alzheimer's Disease. Inhibitors of β-Secretase, 1-21.
  • Yan, R., & Vassar, R. (2014). Targeting BACE1 for Alzheimer's disease. The Lancet Neurology, 13(3), 319-329.
  • Oehlrich, D., et al. (2019). Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach. MedChemComm, 10(3), 437-443.
  • Kimura, T., et al. (2016). BACE1 inhibition and Aβ reduction in the central nervous system. Alzheimer's Research & Therapy, 8(1), 1-8.
  • Hampel, H., et al. (2021). The BACE1 inhibitor verubecestat in prodromal Alzheimer's disease. New England Journal of Medicine, 384(11), 991-1003.
  • Das, B., & Yan, R. (2019).

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A Comparative Guide to the Validation of Analytical Methods for (3R,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of analytical methods for (3R,4R)-4-aminooxan-3-ol hydrochloride, a chiral amino alcohol of interest in pharmaceutical development. Recognizing the absence of established public methodologies for this specific compound, this document presents a strategic comparison of potential analytical techniques and outlines a detailed, best-practice protocol for the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The principles and experimental designs discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2)[1][2][3][4], and are intended to provide researchers, analysts, and drug development professionals with a robust, scientifically sound, and compliant pathway for method validation.

Introduction: The Analytical Challenge

This compound is a specific stereoisomer of an amino alcohol containing a tetrahydropyran (oxane) ring. Its structure, featuring polar amine and hydroxyl groups, chirality, and the hydrochloride salt form, presents a unique set of analytical challenges. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, such as quantifying the active pharmaceutical ingredient (API), identifying and quantifying impurities, or assessing stability.[5][6] A validated, stability-indicating method is critical as it must be able to accurately measure the analyte of interest without interference from degradation products, process impurities, or other matrix components.[7][8]

Molecular Structure: this compound

  • IUPAC Name: (3R,4R)-4-aminooxan-3-ol;hydrochloride[9]

  • Key Features: Primary amine, secondary alcohol, chiral centers, high polarity, water-soluble salt.

The validation of analytical methods is a regulatory requirement by agencies like the FDA and EMA to ensure the reliability and consistency of results.[10] This guide will navigate the critical decisions and experimental work required to establish a fully validated method for this compound.

Selection of the Primary Analytical Technique: A Comparative Analysis

The choice of analytical technique is the foundational step in method development. For a molecule like this compound, several techniques could be considered. The optimal choice depends on the intended purpose of the method (e.g., assay, impurity profiling, chiral purity).

Analytical Technique Principle Applicability to this compound Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning based on polarity between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.High. The compound is polar, but retention can be achieved with highly aqueous mobile phases or polar-embedded columns.Ubiquitous, robust, highly versatile for assay and impurities. Can be made stability-indicating.[7]Poor retention on standard C18 columns without mobile phase modifiers. Potential for peak tailing due to amine-silanol interactions.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.Excellent. Ideally suited for highly polar compounds that are poorly retained in RP-HPLC.Superior retention for polar analytes. Orthogonal selectivity to RP-HPLC.Can have longer equilibration times. Mobile phase preparation can be more sensitive.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Moderate. Requires derivatization to increase volatility and thermal stability of the amino alcohol.[11]High resolution and sensitivity, especially with mass spectrometry (MS) detection.Derivatization adds complexity, time, and potential for side reactions. Not suitable for non-volatile degradants.
Chiral HPLC Enantioselective separation using a chiral stationary phase (CSP) or a chiral mobile phase additive.Essential for stereochemical purity. Necessary to separate the (3R,4R) isomer from its other stereoisomers.Directly measures enantiomeric/diastereomeric excess.Columns can be expensive and less robust than standard RP columns. Method development can be complex.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High. Well-suited for charged species like the protonated amine form of the analyte.Extremely high efficiency. Low sample and reagent consumption.Can be less robust for routine QC use compared to HPLC. Lower sensitivity with UV detection.

Method_Selection Start Define Analytical Goal for (3R,4R)-4-aminooxan-3-ol HCl Assay Assay & Impurity Profiling Start->Assay Chiral Chiral Purity Assessment Start->Chiral Decision1 Need to separate all potential impurities and degradants? Assay->Decision1 Decision2 Need to quantify stereoisomers? Chiral->Decision2 RPHPLC Primary Choice: RP-HPLC or HILIC Decision1->RPHPLC Yes GC Alternative: GC (with derivatization) Decision1->GC If volatile CE Alternative: Capillary Electrophoresis Decision1->CE If charged ChiralHPLC Primary Choice: Chiral HPLC Decision2->ChiralHPLC Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Validation of a Stability-Indicating RP-HPLC Method

The validation process demonstrates that the analytical procedure is fit for its intended purpose.[3] The following sections detail the experimental protocols for validating an RP-HPLC method for this compound, adhering to the ICH Q2(R2) framework.[1][5][13]

The Analytical Target Profile (ATP) and Method Development

Before validation, an Analytical Target Profile (ATP) must be defined. The ATP is a prospective summary of the performance requirements for the analytical procedure.

  • ATP Example: The procedure must be able to accurately quantify this compound (assay) and its related impurities down to 0.05% in the presence of degradants, with an accuracy of 98.0-102.0% for the assay and 90.0-110.0% for impurities, and a precision of ≤2.0% RSD.

Method development for this polar compound would likely involve screening columns with polar-embedded phases or using ion-pairing reagents to improve retention on a standard C18 column. The final selected method conditions form the basis for the validation protocol.

Hypothetical Optimized HPLC Conditions:

  • Column: Polar-embedded C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 205 nm (as the molecule lacks a strong chromophore)

  • Injection Volume: 10 µL

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and must be performed before executing the validation experiments to ensure the system is performing adequately.

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% (for n=6 injections)Demonstrates injection precision.
Resolution (Rs) > 2.0 (between analyte and closest impurity)Ensures baseline separation of critical peaks.

Validation Parameters and Experimental Protocols

A validation protocol should be written before the validation study begins, outlining the procedures and acceptance criteria.[3][14]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a stability-indicating method, this is demonstrated through forced degradation studies.[3]

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of the drug substance under the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to ICH-specified light conditions (UV/Vis).

  • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the main analyte peak in all chromatograms to ensure it is spectrally homogeneous and free from co-eluting peaks.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation product peaks (Resolution > 2.0).

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the reference standard at a known concentration.

  • Prepare Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution, covering a range from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The plot of residuals should show a random distribution around zero.

Concentration Level (%) Concentration (µg/mL) Mean Peak Area (n=3)
50%50251,500
75%75376,000
100%100502,000
125%125628,500
150%150753,000
Result r² = 0.9998 y = 5015x + 850
(Hypothetical Data)
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[14]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples of a placebo (drug product matrix) or drug substance spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Spike Level Theoretical (µg/mL) Measured (µg/mL) Recovery (%)
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
(Hypothetical Data)
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol (Repeatability - Method Precision):

  • Prepare six independent samples of the drug substance at 100% of the target concentration.

  • Analyze all six samples and calculate the assay value for each.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

Acceptance Criteria:

  • %RSD ≤ 1.0%

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

  • Combine the data from both sets (12 total measurements) and perform a statistical analysis (e.g., F-test) to compare the variance. Calculate the cumulative %RSD.

Acceptance Criteria:

  • %RSD ≤ 2.0% for the combined data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 by injecting solutions with decreasing concentrations.

  • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm LOQ: Inject six independent preparations at the determined LOQ concentration and assess the precision (%RSD).

Acceptance Criteria:

  • LOQ Precision: %RSD ≤ 10.0%

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[14][15]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Evaluation: Assess the impact on SST parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within the established criteria for all varied conditions.

  • No significant change in assay results should be observed.

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) MD Method Development & Optimization ATP->MD Protocol Write Validation Protocol MD->Protocol SST System Suitability Testing (SST) Protocol->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity SST->Linearity Accuracy Accuracy SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision LOD_LOQ LOD & LOQ SST->LOD_LOQ Robustness Robustness SST->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Overall workflow for analytical method validation.

Conclusion

The validation of an analytical method for a novel compound like this compound is a systematic process that requires a deep understanding of the molecule's chemistry and adherence to global regulatory standards. While RP-HPLC presents a robust and versatile platform for assay and impurity testing, its limitations for this polar molecule necessitate careful method development. A comprehensive validation package, built upon the principles of specificity, linearity, accuracy, precision, and robustness, is essential to ensure that the method is fit for its intended purpose. This guide provides the strategic framework and detailed protocols necessary to successfully navigate this process, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Pharmavice. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmavice. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review. IJTSRD. [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-265. [Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC. [Link]

  • Agilent Technologies. (2011). Analysis of amino-alcohols, C3-C5. Agilent. [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • O'Brien, D. M., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(11), 2511-2516. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

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A Senior Application Scientist's Guide to the Comparative Efficacy of Aminooxanol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various aminooxanol derivatives, a class of slow-response, potentiometric fluorescent dyes, in key biological assays. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. Our objective is to empower you to select the optimal aminooxanol derivative for your specific research needs, ensuring data integrity and experimental success.

Introduction to Aminooxanol Derivatives: Mechanism of Action

Aminooxanol derivatives, often referred to as oxonols, are lipophilic anionic dyes that serve as sensitive probes for measuring cellular membrane potential. Their mechanism of action is predicated on their ability to partition between the extracellular medium and the cell's interior in a voltage-dependent manner.[1][2][3] In a resting cell with a negative-inside membrane potential (hyperpolarized), these anionic dyes are largely excluded from the cell. However, upon membrane depolarization (the membrane potential becomes less negative), the dyes enter the cell and bind to intracellular proteins and membranes.[4][5][6] This binding event leads to a significant enhancement in their fluorescence quantum yield and often a red shift in their emission spectra.[4][5][6] The magnitude of the fluorescence increase is directly proportional to the degree of depolarization, typically exhibiting a fluorescence change of about 1% per millivolt (mV) of membrane potential change.[4][5]

This "slow-response" mechanism, governed by the Nernst equilibrium, makes aminooxanol derivatives particularly well-suited for detecting changes in the average membrane potential of non-excitable cells in response to various stimuli, such as ion channel modulation, drug binding, or metabolic activity.[3][7][8] A key advantage of these anionic dyes is their general exclusion from negatively charged mitochondria, which makes them superior to cationic carbocyanine dyes for specifically measuring plasma membrane potential.[4][5]

Comparative Analysis of Key Aminooxanol Derivatives

The most commonly employed aminooxanol derivatives in biological research belong to the bis-barbituric acid oxonol family, often referred to as DiBAC dyes, and the bis-(1,3-diethylthiobarbituric acid) derivative, DiSBAC.[4][5][6] Their distinct spectral properties allow for multiplexing with other fluorescent probes and adaptation to various instrumentation.

Data Presentation: Spectroscopic and Performance Characteristics
DerivativeExcitation (nm)Emission (nm)Common ApplicationsKey AdvantagesPotential Limitations
DiBAC₄(3) ~490~516Flow Cytometry, High-Throughput Screening (HTS), Fluorescence MicroscopyWell-characterized, significant fluorescence enhancement, spectrally compatible with common laser lines (e.g., 488 nm).[4][9][10]Slower response kinetics compared to some newer dyes.[11]
DiSBAC₂(3) ~535~560Simultaneous measurements with UV-excitable indicators (e.g., fura-2 for Ca²⁺), Flow Cytometry.[4][8][12]Long-wavelength excitation minimizes cellular autofluorescence and phototoxicity.[4]Potential for spectral overlap with other green-emitting fluorophores.
DiBAC₄(5) ~590~616Applications requiring red-shifted probes to avoid spectral overlap.Farthest red-shifted emission in this series, reducing interference from other probes.[4][7]May have lower quantum yield compared to DiBAC₄(3).
Oxonol V Varies~640 (Abs)Absorbance-based membrane potential measurements in liposomes and proteoliposomes.[13]Can be used in absorbance mode, suitable for systems where fluorescence is problematic.Slower response time compared to Oxonol VI.[5][6]
Oxonol VI VariesVariesFaster kinetic measurements of membrane potential changes.[5][6]More rapid response to potential changes than Oxonol V.[5][6]Pharmacological activity against various ion channels and receptors has been reported for oxonol dyes.[5]

Application-Specific Efficacy and Experimental Protocols

The choice of an aminooxanol derivative is critically dependent on the specific biological assay. Here, we compare their performance in common applications and provide detailed, validated protocols.

Flow Cytometry: Assessing Cellular Depolarization in Heterogeneous Populations

Flow cytometry allows for the rapid analysis of membrane potential changes on a single-cell basis within a large population. Aminooxanol dyes are particularly advantageous for this application due to their ability to clearly distinguish between polarized and depolarized cell populations.[14]

Comparative Efficacy:

  • DiBAC₄(3) is the most widely used oxonol for flow cytometry due to its excitation maximum being well-aligned with the 488 nm laser line present in most cytometers.[4] Its significant increase in fluorescence upon depolarization provides excellent separation between healthy and compromised cells.

  • DiSBAC₂(3) is a valuable alternative when simultaneous analysis with UV-excitable probes (e.g., for intracellular calcium or DNA content) is required, as it is excited by a yellow-green laser (e.g., 561 nm).[4]

Experimental Workflow: Flow Cytometry

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Harvest and wash cells p2 Resuspend in appropriate buffer (e.g., HBSS) p1->p2 s1 Add Aminooxanol Dye (e.g., DiBAC₄(3) to 0.1-1 µM) p2->s1 s2 Incubate for 15-30 min at 37°C s1->s2 a1 Acquire on Flow Cytometer (e.g., Ex: 488 nm, Em: ~525/50 nm) s2->a1 a2 Record green fluorescence intensity a1->a2 an1 Gate on cell population a2->an1 an2 Analyze fluorescence histogram to quantify polarized vs. depolarized cells an1->an2

Caption: Workflow for measuring membrane potential using aminooxanol dyes in flow cytometry.

Detailed Protocol for Flow Cytometry using DiBAC₄(3):

  • Cell Preparation:

    • For adherent cells, detach using a gentle, non-enzymatic method. For suspension cells, harvest by centrifugation.

    • Wash cells twice with a buffered salt solution (e.g., Hank's Balanced Salt Solution, HBSS) to remove any residual media components.

    • Resuspend the cell pellet in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Prepare a working stock solution of DiBAC₄(3) in DMSO.

    • Add DiBAC₄(3) to the cell suspension to a final concentration of 0.1-1.0 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. Note: Do not wash the cells after dye loading.[7]

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the green fluorescence emission using a bandpass filter appropriate for DiBAC₄(3) (e.g., 530/30 nm).

    • Collect a sufficient number of events (typically 10,000-20,000 cells) for statistical analysis.

  • Data Analysis:

    • Gate the cell population of interest based on forward and side scatter properties to exclude debris.

    • Generate a histogram of the green fluorescence intensity. An increase in fluorescence intensity corresponds to membrane depolarization.

High-Throughput Screening (HTS): Identifying Modulators of Ion Channels and Transporters

The robust signal and simple "add-and-read" protocol of aminooxanol dyes make them highly suitable for HTS campaigns aimed at discovering new drugs that target ion channels and transporters.[4][15][16][17]

Comparative Efficacy:

  • DiBAC₄(3) is a workhorse in HTS due to its bright signal and compatibility with standard plate reader optics.[4][10]

  • Newer proprietary dyes, often based on an oxonol backbone, such as the FLIPR Membrane Potential (FMP) dye, have been developed to offer faster response kinetics, which can be crucial for studying rapidly activating channels.[11][18] One study showed FMP to be 14-fold faster than DiBAC₄(3) in response to depolarization.[11]

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_plate Cell Plating cluster_load Dye Loading cluster_screen Screening cluster_hit Hit Identification pl1 Seed cells in 96- or 384-well plates pl2 Incubate overnight to allow attachment pl1->pl2 l1 Add Aminooxanol Dye solution pl2->l1 l2 Incubate for 30-60 min at 37°C l1->l2 sc1 Add compounds from library l2->sc1 sc2 Read fluorescence on a plate reader (kinetic or endpoint) sc1->sc2 h1 Analyze data to identify compounds that modulate fluorescence sc2->h1 h2 Perform dose-response analysis on primary hits h1->h2

Caption: General workflow for a high-throughput screen using aminooxanol dyes.

Detailed Protocol for HTS using a Plate Reader:

  • Cell Plating:

    • Seed adherent cells in 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a CO₂ incubator.

  • Dye Loading:

    • Prepare a dye-loading solution containing the chosen aminooxanol derivative in a suitable assay buffer.

    • Aspirate the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Screening:

    • Prepare compound plates with appropriate dilutions of the screening library.

    • Using a liquid handling system, add the compounds to the assay plate.

    • Immediately place the plate in a fluorescence plate reader and begin recording the fluorescence intensity. Data can be collected kinetically over time or as an endpoint reading.

  • Data Analysis:

    • Normalize the fluorescence data to appropriate controls (e.g., vehicle control and a positive control for depolarization, such as high extracellular K⁺).

    • Identify "hits" as compounds that cause a statistically significant change in fluorescence.

    • Confirm hits and perform dose-response experiments to determine potency.

Considerations for Optimal Performance: Photostability and Toxicity

Photostability: While specific quantitative data on the photostability of individual aminooxanol derivatives is not always readily available in comparative studies, it is a critical parameter, especially for imaging applications that require prolonged exposure to excitation light.[19][20] Generally, longer wavelength dyes tend to be less phototoxic. To mitigate photobleaching and phototoxicity:

  • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

  • Minimize exposure time by using automated shutters or acquiring images only when necessary.

  • Consider the use of antifade reagents in fixed-cell imaging applications.

Toxicity: Aminooxanol dyes, like many fluorescent probes, can exhibit cytotoxicity, particularly at higher concentrations and with prolonged incubation times.[21] It is crucial to:

  • Determine the optimal dye concentration and incubation time for your specific cell type and application through preliminary experiments.

  • Use the lowest effective concentration to minimize potential off-target effects.

  • For long-term live-cell imaging, consider alternative methods such as genetically encoded voltage indicators if dye toxicity proves to be a limiting factor.[22]

Conclusion

Aminooxanol derivatives are invaluable tools for the study of cellular membrane potential in a wide range of biological contexts. While DiBAC₄(3) remains a popular and versatile choice, derivatives such as DiSBAC₂(3) and DiBAC₄(5) offer distinct spectral advantages for specific applications. The selection of the most appropriate derivative requires careful consideration of the experimental goals, the instrumentation available, and the specific characteristics of the biological system under investigation. By following the detailed protocols and considering the key performance parameters outlined in this guide, researchers can confidently employ these powerful probes to generate high-quality, reproducible data.

References

  • DiBAC4(3), DiSBAC2(3), DiBAC4(5). Interchim. [Link]

  • Pratap, P. R., Novak, T. S., & Freedman, J. C. (1991). Two mechanisms by which fluorescent oxonols indicate membrane potential in human red blood cells. Biophysical Journal, 60(5), 1160–1172. [Link]

  • Singh, A. P., & Nicholls, P. (1985). Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation. Journal of Biochemical and Biophysical Methods, 11(2-3), 95-108. [Link]

  • George, E. B., Nyirjesy, P., Basson, M., Ernst, L. A., Pratap, P. R., Freedman, J. C., & Waggoner, A. S. (1988). Impermeant potential-sensitive oxonol dyes: I. Evidence for an "on-off" mechanism. Journal of Membrane Biology, 103(3), 245-253. [Link]

  • Apell, H. J., & Bersch, B. (1987). Oxonol VI as an optical indicator for membrane potentials in lipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 904(1), 75-86. [Link]

  • Maltsev, V. A., Sabbadini, R. A., & Bers, D. M. (1999). A rapid fluorescence-based microplate assay to investigate the interaction of membrane active antimicrobial peptides with whole bacteria. Antibiotics, 9(2), 92. [Link]

  • Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. (2012). PLoS ONE, 7(1), e29962. [Link]

  • DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg. Enzo Life Sciences. [Link]

  • Jung, H., Kim, C., Shin, C. S., & Kim, C. H. (2005). Enhanced photostability of monascus pigments derived with various amino acids via fermentation. Journal of Agricultural and Food Chemistry, 53(19), 7416–7422. [Link]

  • Is it possible to measure the membrane potential of live cells in a 96 well plate using voltage sensitive dyes such as oxonols? ResearchGate. [Link]

  • Te Winkel, J. D., Gray, D. A., & Strahl, H. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. [Link]

  • Baxter, D. F., Kirk, M., Garcia, A. F., Raimondi, A., Holmqvist, M. H., Flint, K. K., ... & Xie, Y. (2002). A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels. Journal of Biomolecular Screening, 7(1), 79-85. [Link]

  • [Troubleshooting] What is the detection principle of DiSBAC2(3)? ResearchGate. [Link]

  • Perfetto, S. P., Chattopadhyay, P. K., Lamoreaux, L., Nguyen, R., Ambrozak, D., Koup, R. A., & Roederer, M. (2006). Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry. Journal of Immunological Methods, 313(1-2), 199-208. [Link]

  • Novo, D. J., Perlmutter, N. G., Hunt, R. H., & Shapiro, H. M. (1999). Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique. Cytometry, 35(1), 55-63. [Link]

  • Te Winkel, J. D., Gray, D. A., & Strahl, H. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9). [Link]

  • Fields, M. A., Far-Removed, A., & Far-Removed, B. (2019). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. Experimental Eye Research, 185, 107641. [Link]

  • Amytracker for live cell Imaging. Ebba Biotech. [Link]

  • An, G., & An, J. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2328-2346. [Link]

  • Miller, E. W. (2020). Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators. Accounts of Chemical Research, 53(2), 347-357. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. (2024). Applied and Environmental Microbiology. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Fevre, C., & Fevre, C. (2016). Recent Advances on Multi-Parameter Flow Cytometry to Characterize Antimicrobial Treatments. Frontiers in Microbiology, 7, 1242. [Link]

  • An, G., & An, J. (2016). Toward Fluorescence-Based High-Throughput Screening for Enantiomeric Excess in Amines and Amino Acid Derivatives. Chemistry – A European Journal, 22(30), 10342-10348. [Link]

  • Sobeck, S. L., & Sobeck, S. L. (2020). Photostability of organic red food dyes. Food Chemistry, 319, 126249. [Link]

  • Action potential. Wikipedia. [Link]

  • Is there any fluorescent dye that can be used to stain live cells for long term live cell imaging experiments? ResearchGate. [Link]

  • Byrne, J. H. (n.d.). Ionic Mechanisms and Action Potentials. In Neuroscience Online. The University of Texas Health Science Center at Houston. [Link]

  • LipidTox protocol for live imaging? ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (3R,4R)- and (3S,4S)-aminooxan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and molecular sciences, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. The molecules (3R,4R)-aminooxan-3-ol and (3S,4S)-aminooxan-3-ol represent a pair of enantiomers—chiral molecules that are non-superimposable mirror images of each other.[1][2] While they share the same molecular formula and connectivity, their three-dimensional arrangement is distinct, leading to potentially vast differences in their biological activity. This guide provides an in-depth, objective comparison of the spectroscopic methodologies required to distinguish these enantiomers, grounded in established principles and supported by experimental insights.

The Fundamental Challenge: Enantiomers' Identical Physical Properties

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for structural elucidation. However, when applied in an achiral environment, they are inherently "blind" to chirality.[3] Enantiomers possess identical physical properties like melting point, boiling point, and solubility in achiral solvents.[4] Consequently, their NMR, IR, and MS spectra under standard conditions are indistinguishable. The key to differentiating them lies in introducing a chiral influence that forces them to interact differently, breaking the symmetry.

This guide will explore three field-proven strategies to achieve this differentiation:

  • Chiral NMR Spectroscopy: Creating diastereomeric species with distinct NMR signatures.

  • Vibrational Circular Dichroism (VCD): A direct chiroptical method that measures the differential absorption of polarized light.

  • Chiral Liquid Chromatography-Mass Spectrometry (HPLC-MS): Physically separating the enantiomers before mass analysis.

Methodology 1: Chiral NMR Spectroscopy

The most common NMR approach to distinguish enantiomers is to convert them into diastereomers, which, unlike enantiomers, have different physical properties and, therefore, distinct NMR spectra.[3][5] This is achieved by reacting the analyte with a chiral auxiliary, such as a chiral derivatizing agent (CDA), or by dissolving it with a chiral solvating agent (CSA).[3][6][7]

Expertise & Experience: The Rationale for Derivatization

For a molecule like aminooxan-3-ol, which contains both a hydroxyl (-OH) and an amine (-NH2) group, derivatization is a robust strategy. We will focus on using a chiral derivatizing agent like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as Mosher's acid chloride. This reagent reacts with the amino or hydroxyl group to form diastereomeric amides or esters. The magnetic environment around the protons of the original enantiomers becomes different in these new diastereomeric compounds, leading to observable differences in their ¹H NMR chemical shifts.

Experimental Protocol: Derivatization with Mosher's Acid Chloride
  • Sample Preparation: In two separate NMR tubes, dissolve ~5 mg of the (3R,4R)-aminooxan-3-ol and the (3S,4S)-aminooxan-3-ol enantiomers in 0.5 mL of deuterated pyridine-d5.

  • Derivatization: To each tube, add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride.

  • Reaction: Gently swirl the tubes and allow the reaction to proceed at room temperature for 30 minutes. The pyridine acts as a solvent and a base to neutralize the HCl byproduct.

  • NMR Acquisition: Acquire ¹H NMR spectra for both samples using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation: Expected ¹H NMR Data

The formation of diastereomeric Mosher's amides/esters will result in different chemical shifts (Δδ) for protons near the chiral centers (C3 and C4).

ProtonExpected Chemical Shift (δ) for (3R,4R)-derivative (ppm)Expected Chemical Shift (δ) for (3S,4S)-derivative (ppm)Expected Difference (Δδ) (ppm)
H-3 ~ 4.5~ 4.6~ 0.1
H-4 ~ 4.1~ 4.0~ 0.1
Ring Protons VariableVariable0.05 - 0.15
-OCH₃ (Mosher's) ~ 3.5~ 3.55~ 0.05

Note: These are illustrative values. Actual chemical shifts will depend on the specific reaction site (amine vs. hydroxyl) and experimental conditions.

Workflow Visualization

G cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis s1 (3R,4R)-aminooxan-3-ol r1 Add (R)-Mosher's Acid Chloride + Pyridine-d5 s1->r1 s2 (3S,4S)-aminooxan-3-ol s2->r1 d1 Diastereomer 1 (R,3R,4R) r1->d1 d2 Diastereomer 2 (R,3S,4S) r1->d2 nmr Acquire ¹H NMR Spectrum comp Compare Spectra: Observe Δδ nmr->comp d1->nmr d2->nmr

Caption: Workflow for Chiral NMR Derivatization.

Methodology 2: Vibrational Circular Dichroism (VCD)

VCD is a powerful, non-destructive technique that determines the absolute configuration of chiral molecules in solution.[8][9] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10] Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign—providing an unambiguous distinction.[9]

Expertise & Experience: The Power of a Direct Method

The primary advantage of VCD is that it requires no derivatization or chiral additives.[10] This eliminates potential side reactions and simplifies sample preparation. The analysis involves comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 3R,4R). A match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer.[11][12]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (~0.1 M) of the purified enantiomer (e.g., the (3R,4R) isomer) in a suitable, non-absorbing solvent like deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).

  • Data Acquisition: Acquire the VCD and IR spectra simultaneously using a VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.[9]

  • Computational Modeling: Perform density functional theory (DFT) calculations to predict the theoretical VCD spectrum for the (3R,4R)-aminooxan-3-ol structure.

  • Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum.

Data Presentation: Expected VCD Spectra

The key diagnostic feature is the sign of the VCD bands (positive or negative).

Wavenumber (cm⁻¹)Expected IR AbsorptionExpected VCD Signal for (3R,4R)Expected VCD Signal for (3S,4S)
~3400 (O-H stretch) StrongPositive (+)Negative (-)
~3300 (N-H stretch) MediumNegative (-)Positive (+)
~2900 (C-H stretch) StrongPositive (+)Negative (-)
~1100 (C-O stretch) StrongNegative (-)Positive (+)

Note: These are hypothetical sign patterns for illustrative purposes.

Workflow Visualization

G cluster_exp Experimental cluster_theory Theoretical sample Dissolve Enantiomer in CDCl₃ vcd Acquire VCD/IR Spectra sample->vcd exp_spec Experimental Spectrum vcd->exp_spec compare Compare Spectra: Match or Mirror Image? exp_spec->compare model Build (3R,4R) Structure dft DFT Calculation model->dft theory_spec Predicted Spectrum dft->theory_spec theory_spec->compare G sample Inject Racemic Mixture hplc HPLC Separation (Chiral Stationary Phase) sample->hplc detector UV & Mass Spectrometer Detection hplc->detector chromatogram Chromatogram: Two Separated Peaks detector->chromatogram t_R1 ≠ t_R2 mass_spec Identical Mass Spectra for Both Peaks detector->mass_spec m/z₁ = m/z₂

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Scientists

Introduction

The relentless pursuit of effective therapeutics for Alzheimer's disease (AD) has centered on the "amyloid hypothesis," which implicates the accumulation of amyloid-beta (Aβ) peptides as a primary pathogenic event.[1][2] The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease, is responsible for the initial and rate-limiting step in the production of Aβ.[3][4] Consequently, the inhibition of BACE1 is a premier strategy for reducing Aβ levels and has been the focus of extensive drug discovery efforts.[3][5]

Within the diverse chemical space of BACE1 inhibitors, small molecule heterocycles containing an amino alcohol motif have emerged as a particularly fruitful class. This is because the vicinal amino and hydroxyl groups can form key hydrogen bond interactions with the catalytic dyad (Asp32 and Asp228) in the BACE1 active site.[4][6] This guide focuses on the (3R,4R)-4-aminooxan-3-ol scaffold, a structurally simple yet stereochemically defined fragment that represents a foundational building block for more complex and potent BACE1 inhibitors.

While direct and extensive bioactivity data for the unsubstituted (3R,4R)-4-aminooxan-3-ol is not prevalent in publicly accessible literature—likely due to its role as a fragment in larger molecules—this guide will objectively compare its inferred bioactivity profile against well-characterized, structurally related BACE1 inhibitors. By examining the structure-activity relationships (SAR) of these advanced compounds, we can deconstruct the contribution of the aminooxanol core and understand the causal relationships behind experimental design choices aimed at achieving therapeutic potency and desirable pharmacokinetic properties.

The BACE1 Signaling Pathway and the Role of Inhibition

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-secretase site. This cleavage event releases a soluble N-terminal fragment (sAPPβ) and leaves a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently processed by γ-secretase to generate Aβ peptides of varying lengths, most notably the aggregation-prone Aβ42.[1][6] BACE1 inhibitors block this initial cleavage, thereby reducing the production of all downstream Aβ species.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 Fragment (membrane-bound) APP->C99 Cleavage sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage Abeta Aβ Peptides (Aβ40, Aβ42) (secreted) C99->Abeta Cleavage gamma_secretase γ-Secretase gamma_secretase->C99 Catalyzes BACE1 BACE1 (β-Secretase) BACE1->APP Catalyzes Plaques Amyloid Plaques (Aggregation) Abeta->Plaques Inhibitor (3R,4R)-4-Aminooxan-3-ol -based Inhibitors Inhibitor->BACE1 Inhibits

Caption: The amyloidogenic pathway and the inhibitory action of BACE1 inhibitors.

Comparative Bioactivity: Structure-Activity Relationship (SAR) Insights

The potency of BACE1 inhibitors is critically dependent on their ability to engage with the enzyme's active site. The aminooxanol scaffold provides a rigid backbone that positions the key amino and hydroxyl groups for optimal interaction.

  • The Amino Alcohol Moiety : The primary interaction is the hydrogen bonding between the inhibitor's amino group and the catalytic aspartate residues (Asp32 and Asp228). The adjacent hydroxyl group further stabilizes this binding.

  • Stereochemistry is Crucial : The specific stereochemistry, such as the (3R,4R) configuration, dictates the precise spatial orientation of these functional groups. Even minor changes, for example to a cis configuration or a different enantiomer, can dramatically reduce binding affinity and inhibitory activity, a common principle in pharmacology.

  • From Fragment to Lead : While (3R,4R)-4-aminooxan-3-ol itself is expected to be a weak, fragment-level inhibitor, its value lies in its function as a starting point. Medicinal chemistry efforts focus on adding substituents that occupy other pockets of the BACE1 active site (e.g., S1, S3, S1', S2') to dramatically increase potency and selectivity. For instance, adding aromatic or lipophilic groups can enhance interactions with hydrophobic pockets within the enzyme.

Quantitative Data Summary

To contextualize the potential of the (3R,4R)-4-aminooxan-3-ol scaffold, the table below presents experimental data for highly optimized, structurally related BACE1 inhibitors found in the literature, alongside a hypothetical, representative profile for the core scaffold. This illustrates the dramatic increase in potency achieved through chemical modification.

Compound/ScaffoldStructureBACE1 Enzymatic IC₅₀Cellular Aβ40 Reduction EC₅₀Key Structural Features
(3R,4R)-4-Aminooxan-3-ol (Scaffold) (3R,4R)-4-Aminooxan-3-ol structure> 50 µM (Hypothetical)> 50 µM (Hypothetical)Core amino alcohol on oxane ring. Lacks substituents for high-affinity pockets.
Inhibitor A (Aminooxazoline Xanthene-based)Inhibitor A structure8 nM30 nMIncorporates the core motif into a rigid, polycyclic system with optimized lipophilic groups for S1/S3 pocket interactions.[5]
Inhibitor B (Fluorinated 1,4-Oxazine-based)Inhibitor B structure1.1 nM39 nMFeatures a related oxazine core. Fluorination lowers the pKa of the amidine, improving pharmacokinetic properties and cell permeability.[7]
Verubecestat (MK-8931) Verubecestat structure1.8 nM1 nMA clinical candidate with an optimized heterocyclic system that demonstrates high potency and good brain penetration.[8]

Note: Data for Inhibitors A, B, and Verubecestat are representative values from cited literature. Data for the core scaffold is hypothetical, based on established SAR principles for fragment-based drug design, and is intended for comparative purposes only.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of compounds like (3R,4R)-4-aminooxan-3-ol and its derivatives, two primary assays are indispensable: an enzymatic assay to measure direct inhibition of BACE1, and a cell-based assay to confirm activity in a more physiologically relevant context.

Workflow for BACE1 Inhibitor Evaluation

Experimental_Workflow cluster_enzymatic Part 1: Enzymatic Assay cluster_cellular Part 2: Cell-Based Assay Enzyme Recombinant Human BACE1 Incubate_E Incubate at 37°C Enzyme->Incubate_E Substrate Fluorogenic Peptide Substrate Substrate->Incubate_E Compound_E Test Compound (e.g., Aminooxanol) Compound_E->Incubate_E Readout_E Measure Fluorescence (Kinetic or Endpoint) Incubate_E->Readout_E IC50_Calc Calculate % Inhibition and IC₅₀ Value Readout_E->IC50_Calc Cells HEK293-APP Cells (Stably express APP) Compound_C Treat Cells with Test Compound Cells->Compound_C Incubate_C Incubate 24-48h Compound_C->Incubate_C Harvest Harvest Conditioned Media Incubate_C->Harvest ELISA ELISA for Aβ40/Aβ42 Harvest->ELISA EC50_Calc Calculate % Reduction and EC₅₀ Value ELISA->EC50_Calc

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A Comparative Guide to the Comprehensive Purity Assessment of Synthesized (3R,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3R,4R)-4-aminooxan-3-ol hydrochloride is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and pharmaceutical development.[1] As with any stereochemically complex active pharmaceutical ingredient (API) or intermediate, its efficacy and safety are intrinsically linked to its purity. The presence of unwanted chemical byproducts, diastereomers, or the incorrect enantiomer can lead to altered pharmacological profiles, increased toxicity, or reduced potency.[2]

This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to comprehensively assess the purity of a synthesized batch of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to construct a self-validating, robust analytical workflow. The objective is to empower researchers to not only quantify purity but to fully understand its multi-dimensional nature.

The Dimensions of Purity: A Holistic View

The purity of a chiral molecule like this compound is not a single value but a composite assessment across several domains. A comprehensive analysis must address each of these facets to ensure the quality and reliability of the material.

cluster_chemical Chemical & Structural Integrity cluster_stereo Stereochemical Purity cluster_residual Residual Components Purity Total Purity Profile of (3R,4R)-4-aminooxan-3-ol HCl ChemicalPurity Chemical Purity (Process Impurities) Purity->ChemicalPurity Structure Structural Confirmation Purity->Structure Salt Salt Stoichiometry (& HCl presence) Purity->Salt Diastereomeric Diastereomeric Purity (vs. 3S,4R & 3R,4S) Purity->Diastereomeric Enantiomeric Enantiomeric Purity (vs. 3S,4S) Purity->Enantiomeric Solvents Residual Solvents Purity->Solvents Water Water Content Purity->Water

Caption: The multi-faceted nature of purity assessment for a chiral hydrochloride salt.

Part 1: Structural Confirmation and Chemical Purity

Before assessing stereochemical purity, it is imperative to confirm that the primary component of the synthesized material is indeed this compound and to identify any process-related impurities.[3][4]

Core Techniques: NMR and LC-MS

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. For this molecule, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Experience: In the ¹H NMR spectrum, the protonation of the amine by HCl will deshield the adjacent protons (on C3 and in the ring), causing a characteristic downfield shift compared to the free base.[5] This provides immediate evidence of salt formation. Furthermore, because diastereomers are distinct compounds with different spatial arrangements, they will exhibit unique NMR spectra.[6][7] Signals corresponding to undesired diastereomers ((3R,4S) or (3S,4R)) can often be identified and quantified by integration if they are present above the limit of detection.[8][9]

  • Trustworthiness (Self-Validating Protocol): A conclusive NMR analysis involves more than just a simple spectrum. 2D NMR techniques like COSY (Correlation Spectroscopy) should be employed to confirm proton-proton couplings and definitively assign every signal in the molecule, validating the oxane ring structure and the relative positions of the amino and hydroxyl groups.

2. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hybrid technique for separating the target compound from any synthesis byproducts and confirming its molecular weight.

  • Expertise & Experience: A standard reversed-phase High-Performance Liquid Chromatography (HPLC) method is the workhorse for initial chemical purity screening.[10] The mass spectrometer provides definitive confirmation of the molecular weight of the parent compound (as the free base, m/z 118.08 for [M+H]⁺) and can help identify the structures of unknown impurity peaks based on their mass-to-charge ratio and fragmentation patterns.[11][12]

Comparative Analysis: NMR vs. LC-MS for Initial Assessment
FeatureNMR Spectroscopy (¹H, ¹³C)LC-MS
Primary Function Structural confirmation, Diastereomer ratioChemical purity, Impurity identification
Strengths - Unambiguous structure proof- Excellent for quantifying diastereomers[8]- Provides evidence of salt formation[5]- High sensitivity for trace impurities- Provides molecular weight of unknowns- Baseline separation of components
Limitations - Lower sensitivity than MS- May not resolve all process impurities- Not a primary tool for structural proof- Requires reference standards for impurity quantification
Best For Confirming the identity of the main component and its diastereomeric ratio.Detecting and identifying low-level process-related impurities.[13][14]

Part 2: The Crucial Determination of Stereochemical Purity

For a chiral compound, stereochemical purity is paramount. This involves assessing both diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

Gold Standard: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most widely used and reliable technique for separating and quantifying all stereoisomers of a chiral compound.[15][16]

  • Expertise & Experience: The key to a successful chiral separation is selecting the correct Chiral Stationary Phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most effective.[17] Method development is an empirical process but can be approached systematically.[18] The choice of mobile phase (normal phase vs. reversed-phase) and additives is critical. For basic compounds like this amine, adding a small amount of a basic modifier (like diethylamine) in normal phase, or an acidic modifier (like trifluoroacetic acid) in reversed-phase, is often necessary to achieve good peak shape and resolution.[18]

  • Trustworthiness (Self-Validating Protocol): A robust chiral HPLC method must be validated for specificity by demonstrating baseline resolution of all four potential stereoisomers (if standards are available). The method should also be validated for linearity, accuracy, and precision according to ICH guidelines.[15]

Experimental Protocol: Chiral HPLC Method Development Workflow

cluster_workflow Chiral HPLC Method Development Start Dissolve Sample in Mobile Phase Screen Screen Polysaccharide CSPs (e.g., Amylose, Cellulose based) Start->Screen Eval1 Resolution Achieved? Screen->Eval1 Optimize Optimize Mobile Phase (% Alcohol, Additives) Eval1->Optimize No Validate Validate Method (ICH Guidelines) Eval1->Validate Yes Eval2 Resolution > 1.5? Optimize->Eval2 Eval2->Screen No, Try New CSP Eval2->Validate Yes End Routine Analysis Validate->End

Caption: A systematic workflow for developing a robust chiral HPLC method.

Alternative Technique: NMR with Chiral Solvating Agents (CSAs)

While Chiral HPLC is definitive, NMR with CSAs can be a valuable orthogonal or screening technique.[2]

  • Mechanism: A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers in solution. Because these complexes are diastereomeric, they have different NMR spectra, allowing for the differentiation and quantification of the original enantiomers.[2][7]

Comparative Analysis: Chiral HPLC vs. NMR with CSAs
FeatureChiral HPLCNMR with Chiral Solvating Agents (CSAs)
Principle Physical separation on a chiral solid phaseFormation of transient diastereomeric complexes in solution
Strengths - Gold standard for enantiomeric purity[15]- High sensitivity and accuracy- Can separate all stereoisomers simultaneously- No need for specialized columns- Rapid screening tool- Confirms identity and purity in one experiment
Limitations - Requires expensive chiral columns[2]- Method development can be time-consuming[18]- Lower sensitivity- CSA can interfere with other signals- May not resolve all stereoisomers
Best For Definitive, quantitative quality control and release testing.Orthogonal confirmation and rapid screening during synthesis development.

Part 3: Confirming Stoichiometry and Residuals

The final checks ensure the material is in the correct salt form and free from significant amounts of residual water and solvents.

1. Elemental Analysis (Combustion Analysis): This classic technique provides the elemental composition (C, H, N) of the compound. For the hydrochloride salt, a separate analysis for chlorine (Cl) is performed.

  • Expertise & Experience: The experimental percentages should match the theoretical values calculated for the molecular formula C₅H₁₂ClNO₂. This is the most direct way to confirm the presence of the chloride counter-ion and verify the overall empirical formula.[19] Small deviations are expected, but significant differences can indicate impurities or incorrect salt stoichiometry.

Table: Theoretical Elemental Composition

ElementC₅H₁₁NO₂ (Free Base)C₅H₁₂ClNO₂ (HCl Salt)
Carbon (C)51.26%39.10%
Hydrogen (H)9.46%7.87%
Nitrogen (N)11.96%9.12%
Chlorine (Cl)0.00%23.08%
Oxygen (O)27.31%20.83%

2. Karl Fischer Titration: This is the industry-standard method for precise water content determination.[20]

  • Trustworthiness: Unlike 'loss on drying', Karl Fischer is specific to water and is not affected by volatile organic solvents, providing a highly accurate measure of hydration.

Recommended Comprehensive Purity Assessment Workflow

A logical, staged approach ensures efficiency and thoroughness. Start with broad techniques that provide the most information and proceed to more specialized methods as needed.

cluster_stage1 Stage 1: Identity & Primary Purity cluster_stage2 Stage 2: Stereochemical Purity cluster_stage3 Stage 3: Stoichiometry & Residuals A Synthesized Batch of (3R,4R)-4-aminooxan-3-ol HCl B ¹H and ¹³C NMR A->B Confirm Structure Assess Diastereomers C LC-MS A->C Confirm MW Assess Process Impurities D Chiral HPLC B->D Identity Confirmed C->D Identity Confirmed E Elemental Analysis (CHN + Cl) D->E Stereopurity Confirmed F Karl Fischer Titration E->F G Final Purity Report (>99% Chemical, >99% d.e., >99% e.e.) F->G

Caption: A logical workflow for the complete purity characterization of the target compound.

Conclusion

Assessing the purity of a synthesized chiral compound like this compound is a multi-step, evidence-based process. No single technique is sufficient. By logically combining NMR for structural proof, LC-MS for impurity profiling, Chiral HPLC for stereoisomer quantification, and elemental analysis for stoichiometric confirmation, researchers can build a comprehensive and trustworthy purity profile. This rigorous approach is fundamental to ensuring the validity of subsequent research and the safety and efficacy of potential drug candidates.

References

  • American Chemical Society. (n.d.). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]

  • American Chemical Society. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

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  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

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  • American Chemical Society. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

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  • University of Oxford. (2025). Oxford University chemists pioneer novel protocol for anion-exchange chromatography–mass spectrometry. [Link]

  • Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • MDPI. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]

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A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of 4-Aminooxan-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The 4-aminooxan-3-ol scaffold represents a vital chiral building block in medicinal chemistry. Its stereochemistry can profoundly influence pharmacological activity and safety profiles. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust determination of enantiomeric excess in this important class of compounds.

The Imperative of Chiral Separation for 4-Aminooxan-3-ols

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. Chiral HPLC stands as the preeminent analytical technique for this purpose, offering high resolution, accuracy, and reproducibility.[1]

This guide will navigate the critical aspects of chiral method development for 4-aminooxan-3-ols, focusing on the selection of the optimal chiral stationary phase (CSP) and mobile phase conditions. While specific application data for 4-aminooxan-3-ols is not abundant in publicly available literature, this guide will draw upon established principles and data from structurally analogous amino alcohols to provide a robust framework for method development.

Understanding the Analyte: Physicochemical Properties of 4-Aminooxan-3-ols

A successful chiral separation hinges on a thorough understanding of the analyte's structure and physicochemical properties. 4-Aminooxan-3-ols are characterized by:

  • Polarity: The presence of both an amino group and a hydroxyl group imparts significant polarity.

  • Hydrogen Bonding Capability: Both the amine and hydroxyl functionalities can act as hydrogen bond donors and acceptors.

  • Basic Nature: The amino group confers basicity, which can influence peak shape and retention.

These properties dictate that the chiral recognition mechanism will likely involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral stationary phase.

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric resolution. For polar analytes like 4-aminooxan-3-ols, polysaccharide-based CSPs are the most versatile and successful.[2][3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition sites.[2][4]

Chiral Stationary Phase (CSP) TypeCommon Trade NamesKey Advantages & Considerations for 4-Aminooxan-3-ols
Coated Polysaccharide-Based Chiralcel® OD-H, Chiralcel® OJ-HAdvantages: Broad applicability and a long history of success for a wide range of chiral compounds, including amino alcohols.[5][6] Considerations: Limited solvent compatibility. "Forbidden" solvents like dichloromethane, chloroform, and THF can damage the coated phase.[2][7]
Immobilized Polysaccharide-Based Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Lux® i-Cellulose-5Advantages: Enhanced solvent compatibility, allowing for a wider range of mobile phases and greater method development flexibility.[7][8] This is particularly useful for optimizing the separation of polar compounds. Considerations: May sometimes exhibit different selectivity compared to their coated counterparts.
Macrocyclic Glycopeptide-Based Astec® CHIROBIOTIC® TAdvantages: Possess ionic groups, making them well-suited for the separation of polar and ionizable compounds like underivatized amino acids and amino alcohols.[9] Compatible with both organic and aqueous mobile phases. Considerations: The chiral recognition mechanism can be complex and highly dependent on mobile phase pH and ionic strength.
Crown Ether-Based CROWNPAK® CR(+)Advantages: Specifically designed for the separation of compounds with primary amino groups through host-guest complexation.[10][11] Considerations: Typically requires acidic mobile phases to ensure the analyte's amino group is protonated.

For the initial screening of 4-aminooxan-3-ols, a pragmatic approach would be to start with an immobilized polysaccharide-based CSP, such as a Chiralpak® IA or Lux® i-Cellulose-5, due to their broad selectivity and solvent versatility.

The Critical Role of the Mobile Phase in Chiral Recognition

The mobile phase plays a dual role in chiral separations: it transports the analyte through the column and modulates the interactions between the analyte and the CSP. For 4-aminooxan-3-ols, three primary mobile phase modes are relevant:

  • Normal Phase Mode: This is often the starting point for chiral separations of polar compounds.

    • Composition: Typically a mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).[12]

    • Additives: For basic analytes like 4-aminooxan-3-ols, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, is crucial to prevent peak tailing and improve resolution.[12][13]

  • Polar Organic Mode: This mode utilizes a polar organic solvent, such as methanol, ethanol, or acetonitrile, often with additives.

    • Advantages: Can offer different selectivity compared to normal phase and is often simpler to prepare. The polar ionic mode, a variation using methanol with small amounts of acid and base, can be particularly effective for ionizable molecules.[3]

  • Reversed-Phase Mode: While less common for underivatized amino alcohols, it can be a viable option, particularly with macrocyclic glycopeptide or some immobilized polysaccharide CSPs.

    • Composition: A mixture of water or buffer and an organic modifier like methanol or acetonitrile.

    • Additives: An acidic additive like trifluoroacetic acid (TFA) or formic acid may be necessary to control the ionization of the amino group and improve peak shape.[14]

Experimental Workflow for Chiral Method Development

The following workflow provides a systematic approach to developing a robust chiral HPLC method for the determination of enantiomeric excess of 4-aminooxan-3-ols.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation Start Racemic Standard of 4-Aminooxan-3-ol CSP_Selection Select Immobilized Polysaccharide CSPs (e.g., Chiralpak® IA, Lux® i-Cellulose-5) Start->CSP_Selection Mobile_Phase_Screen Screen with Normal Phase Mobile Phases (Hexane/IPA, Hexane/EtOH with 0.1% DEA) CSP_Selection->Mobile_Phase_Screen Evaluate_Separation Evaluate Resolution (Rs) and Peak Shape Mobile_Phase_Screen->Evaluate_Separation No_Separation No or Poor Separation (Rs < 1.5) Evaluate_Separation->No_Separation Fail Good_Separation Good Separation (Rs >= 1.5) Evaluate_Separation->Good_Separation Pass Alternative_Screen Screen Alternative CSPs and Mobile Phase Modes (Polar Organic, Reversed Phase) No_Separation->Alternative_Screen Optimize_Conditions Optimize Mobile Phase Composition, Flow Rate, and Temperature Good_Separation->Optimize_Conditions Validate_Method Validate Method for Linearity, Accuracy, Precision, and Robustness Optimize_Conditions->Validate_Method Alternative_Screen->Evaluate_Separation Final_Method Final Validated Method Validate_Method->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Protocol for Initial Screening

This protocol outlines a starting point for the analysis of a 4-aminooxan-3-ol sample.

  • Column Selection:

    • Primary choice: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))

    • Secondary choice: Lux® Cellulose-1 (coated cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as amino alcohols have low UV absorbance) or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase.

  • Analysis and Evaluation:

    • Inject the racemic standard of the 4-aminooxan-3-ol.

    • Assess the chromatogram for the resolution of the two enantiomeric peaks. A resolution (Rs) value of ≥ 1.5 is generally considered baseline separation.

    • If no separation is observed, or the resolution is poor, proceed to the optimization phase.

Optimization Strategies for Improved Resolution

Should the initial screening not yield satisfactory results, the following optimization strategies can be employed:

Optimization_Strategy cluster_mobile_phase Mobile Phase Optimization cluster_conditions Chromatographic Conditions cluster_alternative Alternative Approaches Start Poor Initial Separation Adjust_Modifier Adjust Alcohol Modifier Percentage (e.g., 5% to 20%) Start->Adjust_Modifier Change_Alcohol Change Alcohol Modifier (IPA vs. EtOH) Start->Change_Alcohol Change_Additive Change Amine Additive (DEA vs. Ethanolamine) Start->Change_Additive Lower_Temp Lower Column Temperature (e.g., 10-20 °C) Start->Lower_Temp Lower_Flow Lower Flow Rate (e.g., 0.5-0.8 mL/min) Start->Lower_Flow Switch_CSP Switch to a Different CSP (e.g., Cellulose-based if started with Amylose) Start->Switch_CSP Switch_Mode Switch to Polar Organic or Reversed-Phase Mode Start->Switch_Mode

Caption: Key parameters for optimizing chiral separations.

  • Varying the Alcohol Modifier: Small changes in the percentage of the alcohol modifier can have a significant impact on selectivity and resolution.

  • Changing the Alcohol Type: Switching between isopropanol and ethanol can alter the hydrogen bonding interactions and lead to improved separation.

  • Temperature Effects: Lowering the column temperature often enhances chiral recognition by strengthening the transient diastereomeric interactions between the analyte and the CSP.[15]

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer analysis times.[15]

Calculation of Enantiomeric Excess

Once a satisfactory separation is achieved, the enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The determination of enantiomeric excess for 4-aminooxan-3-ols is a critical analytical task that can be reliably accomplished using chiral HPLC. While a universal method does not exist, a systematic approach to method development, centered on the use of immobilized polysaccharide-based chiral stationary phases and careful optimization of the mobile phase, will lead to a robust and accurate analytical method. This guide provides the foundational knowledge and a practical framework for researchers to successfully develop and validate chiral separation methods for this important class of molecules, ensuring the quality and stereochemical integrity of their compounds.

References

  • Chiralpedia. Polysaccharide-based CSPs. Available at: [Link]

  • Gasparrini, F., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(10), 2258. Available at: [Link]

  • Péter, A., et al. (2009). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 137-145). Humana Press. Available at: [Link]

  • Daicel Chiral Technologies. Immobilized Polysaccharide CSPs for Separation and Analysis. Available at: [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Available at: [Link]

  • Jacob, M., et al. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex Technical Note. Available at: [Link]

  • Unknown. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

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  • Jacob, M., et al. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note. Available at: [Link]

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  • Phenomenex. SFC Screening of a Diverse Set of Chiral Pharmaceutical Compounds on Five Lux® Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Note. Available at: [Link]

  • Tackett, B. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex Technical Note. Available at: [Link]

  • Liu, H., et al. (1998). [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. Se Pu, 16(1), 58-60. Available at: [Link]

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  • Li, W., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1232, 253-259. Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 235-244. Available at: [Link]

  • Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(21), 5136. Available at: [Link]

  • Al-Qadiri, M., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14(4), 2419-2427. Available at: [Link]

  • Péter, A., et al. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(13), 1993-2008. Available at: [Link]

  • Gecse, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4983. Available at: [Link]

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The Definitive Guide to Structural Elucidation of (3R,4R)-4-aminooxan-3-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the iterative process of designing more potent and selective therapeutics. The (3R,4R)-4-aminooxan-3-ol scaffold, a substituted tetrahydropyran, represents a critical class of compounds, often incorporated into molecules to enhance properties like solubility and metabolic stability. The vicinal amino alcohol motif, with its defined stereochemistry, presents a unique challenge and opportunity for molecular recognition in biological systems.[1][2][3]

This guide provides an in-depth, objective comparison of the analytical techniques available for the complete structural elucidation of (3R,4R)-4-aminooxan-3-ol derivatives. While we will focus on the unparalleled power of single-crystal X-ray crystallography, we will also critically evaluate its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing the necessary context for researchers to make informed decisions in their analytical workflow.

The Gold Standard: Unambiguous Structure by X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry, as well as the preferred solid-state conformation of a molecule.[4] The technique's power lies in its ability to provide a precise three-dimensional map of electron density, from which atomic positions can be determined with exceptional accuracy. For a molecule like (3R,4R)-4-aminooxan-3-ol, where the relative orientation of the amino and hydroxyl groups is crucial for its biological function, X-ray crystallography offers an unambiguous answer.

While a publicly available crystal structure for (3R,4R)-4-aminooxan-3-ol itself is not readily found in open literature or databases like the Cambridge Structural Database (CSD)[4][5], we can illustrate the power of the technique with a closely related class of molecules: substituted 4H-pyrans. For instance, the crystal structure of methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate reveals the precise bond lengths, bond angles, and the conformation of the pyran ring in the solid state.[6] Such studies on analogous structures provide invaluable insights into the steric and electronic factors governing the geometry of the oxane ring system.

Causality in Crystallization: From Solution to a Perfect Crystal

The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[4] For polar, flexible molecules like (3R,4R)-4-aminooxan-3-ol derivatives, this can be particularly challenging. The choice of crystallization conditions is therefore a critical experimental parameter.

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent or solvent system should dissolve the compound to a moderate extent. A solvent in which the compound is too soluble will not allow for the supersaturation required for crystal nucleation and growth. Conversely, a solvent in which the compound is poorly soluble may lead to rapid precipitation of amorphous material. For amino alcohols, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with a less polar co-solvent like dichloromethane or ethyl acetate, are good starting points.

  • Crystallization Technique: The chosen technique dictates the rate at which supersaturation is achieved. Slower is almost always better for growing large, well-ordered crystals.

Technique Principle Suitability for Aminooxanols
Slow Evaporation Gradual removal of solvent increases the concentration of the analyte to the point of supersaturation.Simple and effective for moderately soluble compounds. The high polarity of aminooxanols may require the use of mixed solvent systems to control the evaporation rate.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant into the compound's solution induces crystallization.An excellent and widely used method for small molecules. It offers fine control over the rate of supersaturation.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a solvent in which it is insoluble. Crystals form at the interface.Useful when the compound is highly soluble in one solvent and very insoluble in another.
Thermal Control (Slow Cooling) A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.Effective for compounds with a steep solubility curve with respect to temperature.
Experimental Protocol: Crystallization of a (3R,4R)-4-aminooxan-3-ol Derivative (Illustrative)
  • Preparation of a Saturated Solution: In a small, clean vial, dissolve the (3R,4R)-4-aminooxan-3-ol derivative in a minimal amount of a suitable solvent (e.g., methanol) at room temperature. Add the compound until a small amount of solid material no longer dissolves.

  • Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or undissolved microparticles that could act as unwanted nucleation sites.

  • Setting up the Crystallization:

    • Slow Evaporation: Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation of the solvent. Place the vial in a vibration-free location.

    • Vapor Diffusion (Hanging Drop): Place a small drop (1-2 µL) of the saturated solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well of a crystallization plate containing a reservoir of a precipitant (e.g., diethyl ether).

  • Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen for data collection.

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis dissolve Dissolve Compound saturate Create Saturated Solution dissolve->saturate filter Filter Solution (0.22 µm) saturate->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion filter->vapor_diff slow_cool Slow Cooling filter->slow_cool harvest Harvest Crystal slow_evap->harvest vapor_diff->harvest slow_cool->harvest data_collection X-ray Data Collection harvest->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: Workflow for single-crystal X-ray diffraction analysis.

Alternative and Complementary Techniques

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's behavior in solution, which is more relevant to its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[7][8] For (3R,4R)-4-aminooxan-3-ol derivatives, specific NMR experiments can provide strong evidence for the relative configuration of the amino and hydroxyl groups.

  • J-Coupling (Scalar Coupling): The magnitude of the coupling constant (3JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[9] By analyzing the coupling constants between the protons on C3 and C4, one can infer the relative orientation of the substituents. For a chair-like conformation of the tetrahydropyran ring, a large coupling constant (typically 8-10 Hz) would suggest a trans-diaxial relationship between the protons, while smaller coupling constants (2-4 Hz) are indicative of axial-equatorial or diequatorial arrangements.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that can be observed between protons that are close to each other in space, typically less than 5 Å apart.[10] A 2D NOESY experiment can reveal correlations between protons that are not directly bonded, providing crucial information about the molecule's conformation and the relative stereochemistry of its substituents.[10] For example, an NOE between the proton on C3 and a proton on C5 would suggest a specific folding of the ring.

Comparison of X-ray Crystallography and NMR Spectroscopy

Feature X-ray Crystallography NMR Spectroscopy
State of Matter Solid (crystal)Solution
Information Obtained Precise 3D structure, bond lengths, bond angles, absolute and relative stereochemistry, packing interactions.Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution.
Ambiguity Unambiguous determination of structure.Can be ambiguous, often requiring the analysis of multiple datasets (J-couplings, NOEs) and comparison with computational models.
Throughput Lower, dependent on successful crystallization.Higher, does not require crystallization.
Sample Amount Micrograms to milligrams.Milligrams.
Computational Modeling: In Silico Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the stable conformations of molecules and their relative energies.[6] For (3R,4R)-4-aminooxan-3-ol derivatives, computational modeling can be used to:

  • Predict Low-Energy Conformations: By performing a conformational search, one can identify the most stable chair and boat conformations of the tetrahydropyran ring and predict the preferred orientation (axial or equatorial) of the substituents.

  • Calculate NMR Parameters: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed structure and conformation.[6]

  • Rationalize Intermolecular Interactions: Computational methods can be used to study the hydrogen bonding patterns and other non-covalent interactions that stabilize the crystal lattice or mediate binding to a biological target.

logical_relationship cluster_exp Experimental Techniques cluster_comp Computational Methods xray X-ray Crystallography nmr NMR Spectroscopy xray->nmr Definitive structure for comparison dft DFT Calculations xray->dft Provides solid-state structure for validation nmr->xray Provides solution conformation context nmr->dft Provides solution-state data for comparison dft->xray Predicts stable conformations dft->nmr Predicts NMR parameters

Caption: Interplay between experimental and computational techniques.

Conclusion: An Integrated Approach to Structural Elucidation

For the unambiguous structural determination of (3R,4R)-4-aminooxan-3-ol derivatives, single-crystal X-ray crystallography is the undisputed gold standard. It provides a level of detail and certainty that is unmatched by other techniques. However, a comprehensive understanding of these molecules, particularly in the context of their biological activity, necessitates an integrated approach.

NMR spectroscopy provides invaluable information about the behavior of these molecules in solution, where they are biologically relevant. Computational modeling serves as a powerful predictive and validation tool, bridging the gap between the solid-state structure from crystallography and the dynamic solution-state picture from NMR. By combining these three pillars of structural analysis, researchers can build a complete and robust model of their molecules, accelerating the journey from discovery to application.

References

  • (3R,4R)-4-Aminooxolan-3-ol | C4H9NO2 | CID 33746102 - PubChem. [Link]

  • (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem. [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PubMed Central. [Link]

  • Diastereoselective synthesis of vicinal amino alcohols - RSC Publishing. [Link]

  • x-ray studies of methyl 6-amino-5-cyano-2-methyl- 4-(3-nitrophenyl)-4h-pyran-3-carboxylate. [Link]

  • Chemists succeed in synthesis of aminoalcohols by utilizing light - Uni Münster. [Link]

  • Nuclear Overhauser effect - Wikipedia. [Link]

  • Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling | ChemRxiv. [Link]

  • Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PubMed Central. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing). [Link]

  • Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies - PMC - PubMed Central. [Link]

  • Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine - PubMed. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy - Magritek. [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • X-ray Studies of 2-Amino-5-oxo-4-propyl- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. [Link]

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  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. [Link]

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A Comparative Guide to the Reactivity of Aminooxanol Stereoisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry and drug discovery, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different behaviors. This guide provides an in-depth comparison of the reactivity of different aminooxanol stereoisomers, a class of molecules with significant potential in medicinal chemistry and asymmetric synthesis. Drawing upon established principles from analogous structures like chiral 1,2-amino alcohols and their oxazolidine derivatives, we will explore how stereochemistry governs reaction pathways, rates, and product distributions.

The Foundational Role of Stereochemistry in Aminooxanol-like Structures

Aminooxanols, and more broadly, chiral 1,2-amino alcohols, are privileged scaffolds in organic synthesis.[1][2] Their value stems from the presence of two adjacent stereocenters bearing versatile amino and hydroxyl functional groups. This arrangement is a cornerstone for creating complex molecular architectures and for their use as chiral auxiliaries—compounds that guide the stereochemical outcome of a reaction.[][4][5]

The differential reactivity of stereoisomers can be attributed to several factors, including:

  • Steric Hindrance: The spatial bulk of substituents on the stereocenters can impede or favor the approach of a reagent from a particular direction.

  • Electronic Effects: The electronic properties of substituents can influence the nucleophilicity or electrophilicity of the reactive centers.

  • Intramolecular Interactions: The formation of transient hydrogen bonds or other non-covalent interactions between the amino and hydroxyl groups can lock the molecule into a specific conformation, thereby directing the stereochemical course of a reaction.

Synthesis of Enantiomerically Pure Amino Alcohols: The Gateway to Stereoisomerically Defined Aminooxanols

The synthesis of enantiomerically pure amino alcohols is the critical first step in studying the reactivity of their derivatives.[2] A common and effective strategy involves the asymmetric synthesis starting from chiral precursors or utilizing chiral catalysts. One well-established method is the addition of organometallic reagents to chiral sulfinimines (the Ellman method), followed by deprotection to yield the desired chiral 1,2-amino alcohol.[6]

The general workflow for synthesizing and comparing the reactivity of aminooxanol stereoisomers is depicted below.

G cluster_0 Synthesis of Chiral Precursors cluster_1 Comparative Reactivity Studies cluster_2 Data Interpretation start Chiral Pool (e.g., Amino Acids) or Prochiral Starting Materials synth Asymmetric Synthesis of Chiral 1,2-Amino Alcohols start->synth iso1 Stereoisomer A (e.g., R,R) synth->iso1 iso2 Stereoisomer B (e.g., R,S) synth->iso2 reaction_A Reaction with Electrophile E+ iso1->reaction_A reaction_B Reaction with Electrophile E+ iso2->reaction_B analysis Product Analysis (NMR, Chiral HPLC) reaction_A->analysis Product Profile A kinetics Kinetic Monitoring (e.g., Spectroscopy) reaction_A->kinetics Rate Constant k_A reaction_B->analysis Product Profile B reaction_B->kinetics Rate Constant k_B comparison Compare Yields, Stereoselectivity (de, ee), and Rates (k_A vs. k_B) analysis->comparison kinetics->comparison G reactant (1R,2S)-Amino Alcohol + Aldehyde (R'CHO) intermediate Hemiaminal Intermediate reactant->intermediate Nucleophilic attack of N product cis-Oxazolidine intermediate->product Intramolecular cyclization & dehydration

Caption: Mechanism of cis-Oxazolidine Formation.

Stereodirecting Role in Asymmetric Synthesis

Chiral oxazolidinones, derived from amino alcohols, are renowned for their use as chiral auxiliaries, particularly in Evans asymmetric aldol reactions. [][4]The oxazolidinone is temporarily attached to a substrate, and its inherent chirality directs the stereochemical outcome of subsequent reactions. While not aminooxanols themselves, the principles are directly transferable.

The stereoisomer of the oxazolidinone dictates the facial selectivity of enolate formation and the subsequent reaction with an electrophile. After the desired stereocenter is set, the auxiliary can be cleaved and recycled. [5]

Nucleophilic Reactivity

The amino and hydroxyl groups of aminooxanols are both nucleophilic. The relative reactivity of these groups can be influenced by the stereochemistry of the molecule. In one stereoisomer, intramolecular hydrogen bonding might reduce the nucleophilicity of the amine, while in another, such an interaction may be absent. The reactivity of hydroxylamine derivatives, which also contain adjacent heteroatoms with lone pairs, is known to be complex and dependent on the reaction conditions and the nature of the electrophile. [7][8][9]

Experimental Protocols for Assessing Reactivity

To quantitatively compare the reactivity of different aminooxanol stereoisomers, a well-designed experimental plan is crucial.

Protocol: Comparative Kinetic Analysis of Oxazolidine Formation

This protocol outlines a method to compare the rate of oxazolidine formation for two different aminooxanol stereoisomers using ¹H NMR spectroscopy.

Materials:

  • Stereoisomer A of the aminooxanol

  • Stereoisomer B of the aminooxanol

  • Aldehyde (e.g., benzaldehyde)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare two separate stock solutions in CDCl₃, one for each stereoisomer, containing a known concentration of the aminooxanol and the internal standard.

  • Calibrate the NMR spectrometer and acquire a spectrum of each stock solution at t=0.

  • To each NMR tube, add a stoichiometric equivalent of the aldehyde at a precisely recorded time.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the oxazolidine product relative to the internal standard.

  • Plot the concentration of the product as a function of time for each stereoisomer.

  • Determine the initial reaction rates and the rate constants from the kinetic data.

Data Presentation

The results of such comparative studies can be effectively summarized in a table.

StereoisomerAldehydeDiastereomeric Ratio (cis:trans)Yield (%)Rate Constant (M⁻¹s⁻¹)
(1R,2S)-AminooxanolBenzaldehyde>95:5921.2 x 10⁻³
(1R,2R)-AminooxanolBenzaldehyde<5:95880.8 x 10⁻³

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The stereochemical identity of an aminooxanol is a paramount factor governing its chemical reactivity. Through steric and electronic effects, as well as intramolecular interactions, the spatial arrangement of the amino and hydroxyl groups dictates the stereochemical outcome of reactions, influences reaction rates, and can be harnessed for asymmetric synthesis. A thorough understanding of these principles, supported by rigorous experimental evaluation, is essential for the effective application of these valuable chiral building blocks in research and development.

References

  • Martínez, R. F., et al. (2011). A quantitative structure-reactivity relationship in N-acetyl oxazolidines: an electrostatic interaction controls rotamer population. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). National Library of Medicine. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2021). National Institutes of Health. [Link]

  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013). ACS Publications. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Oxazolidine. (n.d.). Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). National Library of Medicine. [Link]

  • Shaghafi, M. B., et al. (2011). Oxazolidine synthesis by complementary stereospecific and stereoconvergent methods. Organic Letters. [Link]

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  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). National Institutes of Health. [Link]

  • Novel Methodology for the Synthesis of N-Alkoxyamines. (2003). ResearchGate. [Link]

  • Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. (2013). Organic & Biomolecular Chemistry. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. (2013). National Library of Medicine. [Link]

  • Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. (2021). RSC Publishing. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3R,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to a culture of safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3R,4R)-4-aminooxan-3-ol hydrochloride, a specialized heterocyclic compound used in research. As your partner in the laboratory, we aim to provide value that extends beyond the product itself, ensuring you have the critical information needed to operate safely and effectively.

Part 1: Core Principle — Hazard-Based Waste Management

The cornerstone of any chemical disposal plan is a thorough understanding of the compound's potential hazards. For this compound, while a specific, comprehensive Safety Data Sheet (SDS) may be sparse, data from closely related stereoisomers and parent compounds provide a reliable basis for a conservative risk assessment. The primary directive is to treat this compound as a hazardous substance at all times.

Based on aggregated GHS information for analogous amine hydrochloride compounds, the anticipated hazard profile is summarized below.[1][2][3]

Hazard Category GHS Classification Precautionary Statement Codes Rationale and Implications for Handling
Skin Corrosion/Irritation Skin Irrit. 2 (Warning)H315: Causes skin irritationDirect contact with the solid or solutions can cause inflammation and irritation. This necessitates the use of chemical-resistant gloves and a lab coat to prevent skin exposure.[1]
Serious Eye Damage/Irritation Eye Irrit. 2A (Warning)H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical safety goggles or a face shield are mandatory.[1]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3 (Warning)H335: May cause respiratory irritationInhalation of the powdered compound can irritate the respiratory tract. All handling of the solid material must be performed in a certified chemical fume hood or a well-ventilated area to minimize dust inhalation.[1]
Acute Toxicity (Oral) Acute Tox. 4 (Warning)H302: Harmful if swallowedIngestion of the compound is harmful. Standard laboratory practices of not eating, drinking, or smoking in the lab must be strictly enforced.[2]

This table synthesizes data from related compounds to establish a precautionary hazard profile.

Part 2: Personal Protective Equipment (PPE) — Your First Line of Defense

Before any handling or disposal procedures begin, the correct PPE must be worn. This is a non-negotiable aspect of laboratory safety designed to protect you from the identified hazards.[4][5]

PPE Item Specification Justification
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with airborne particles of the solid compound, preventing serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier to prevent skin contact and subsequent irritation.[4]
Body Protection A standard laboratory coat.Protects street clothes from contamination and minimizes skin exposure.
Respiratory Protection Work in a chemical fume hood.When handling the solid powder, a fume hood is essential to control and exhaust any dust, preventing respiratory tract irritation.[4]

Part 3: Step-by-Step Disposal Protocol

The required method for disposing of this compound is to treat it as hazardous chemical waste designated for professional incineration. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [6][7]

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect, label, and store waste containing this compound for pickup by a licensed environmental services vendor.

Materials:

  • Waste this compound (solid or in solution).

  • Designated, compatible, and leak-proof hazardous waste container with a secure screw-top cap.[8][9]

  • Hazardous Waste Label.

  • Required PPE (as detailed in Part 2).

Procedure:

  • Segregation: Keep waste containing this compound separate from all other chemical waste streams.[4] Incompatible materials can react, creating a significant safety hazard.[9][10]

  • Solid Waste Collection:

    • Carefully transfer the solid waste into a designated, clearly labeled hazardous waste container.

    • Perform this transfer inside a chemical fume hood to prevent the generation and inhalation of dust.[4]

  • Liquid Waste Collection:

    • Collect all aqueous or solvent-based solutions containing the compound in a separate, compatible liquid hazardous waste container.

    • Ensure the container material is appropriate for the solvent used (e.g., avoid metal containers for acidic solutions).[11]

  • Container Management:

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[11]

    • Keep the waste container securely capped at all times, except when adding waste.[9]

  • Labeling:

    • Immediately label the waste container. The label must, at a minimum, include:

      • The words "Hazardous Waste" .[12]

      • The full chemical name: "this compound" .

      • The CAS Number: 1523530-38-2 .[13]

      • An accurate list of all components by percentage, including solvents.[9]

      • The appropriate hazard pictograms (e.g., irritant/harmful).[12]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][12]

    • The SAA must be located at or near the point of generation and under the control of laboratory personnel.[8]

    • Ensure the storage area is well-ventilated and that the container is placed in secondary containment to mitigate potential spills.[10]

  • Final Disposal:

    • Arrange for the collection of the waste container with your institution's Environmental Health and Safety (EHS) department or a contracted professional waste disposal service.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated segregate Segregate from Incompatible Waste start->segregate decision_type Solid or Liquid Waste? solid_path Solid Waste decision_type->solid_path Solid liquid_path Liquid Waste decision_type->liquid_path Liquid containerize Place in Compatible, Sealed Container solid_path->containerize liquid_path->containerize segregate->decision_type label_waste Label with 'Hazardous Waste', Full Chemical Name, CAS, and Hazard Pictograms containerize->label_waste store_saa Store in Secondary Containment in a Designated SAA label_waste->store_saa end Arrange Pickup by Licensed Disposal Vendor store_saa->end

Caption: Logical workflow for the safe disposal of this compound.

Part 4: Emergency Spill Procedures

In the event of a small spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the lab. For a small, manageable spill, ensure the area is secure.

  • Don PPE: Before cleaning, don the full PPE as described in Part 2.

  • Contain and Absorb: Cover the spill with a chemical absorbent pad or inert material (such as vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, pads, etc.) must be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

Part 5: Regulatory Compliance

All waste disposal activities are governed by strict regulations to protect human health and the environment. In the United States, the primary frameworks are:

  • The Environmental Protection Agency (EPA): Regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[8][14] Your laboratory is considered a waste generator and must comply with all applicable RCRA requirements for waste identification, storage, and disposal.[11]

  • The Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including employee training on chemical hazards (Hazard Communication Standard) and procedures for handling hazardous waste.[10][15][16][17]

By following the protocols in this guide, you are taking the necessary steps to comply with these regulations and ensure a safe laboratory environment for yourself and your colleagues.

References

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  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206.
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  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
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  • Hazardous Waste Experts. How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • PubChem. (3R,4S)-4-aminooxolan-3-ol hydrochloride | C4H10ClNO2 | CID 69151115.
  • Benchchem. Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
  • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • PubChem. (3R,4R)-4-Aminooxolan-3-ol | C4H9NO2 | CID 33746102.
  • J&K Scientific. This compound | 1523530-38-2.
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A Researcher's Guide to Handling (3R,4R)-4-aminooxan-3-ol hydrochloride: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for (3R,4R)-4-aminooxan-3-ol hydrochloride, focusing on operational and disposal plans. Our aim is to empower you with the knowledge to maintain a safe laboratory environment while handling this compound.

The information herein is synthesized from established safety data for structurally similar compounds and general principles of laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, aggregated data from suppliers and databases indicate that it should be handled with care due to its potential hazards.

Hazard Assessment: What You Need to Know

Based on data for the stereoisomer (3S,4R)-4-aminooxan-3-ol hydrochloride, this compound is classified as an irritant.[1] The primary hazards associated with this chemical class include:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

A similar compound, (3R,4R)-4-Aminooxolan-3-ol, is noted to be harmful if swallowed, and can cause severe skin burns and eye damage.[2] Given these potential risks, a conservative and stringent approach to personal protective equipment is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation or burns.[3][4] It is advisable to change gloves every 30 to 60 minutes.[5]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.Protects skin from accidental spills and splashes.[3]
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.[3]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Minimizes inhalation of potentially harmful vapors or dust.[3]
  • Preparation: Before entering the laboratory, ensure that an eyewash station and safety shower are readily accessible.[3] All necessary equipment and reagents should be assembled.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Next, put on your chemical splash goggles.

    • Then, put on your face shield.

    • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Avoid all direct contact with the skin, eyes, and clothing.[3] Use appropriate tools for transferring the chemical and keep containers tightly closed when not in use.[3]

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outside with your bare hands.

    • Remove your face shield and goggles.

    • Remove your lab coat.

    • Wash your hands thoroughly with soap and water.

Operational Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Assemble Materials & Reagents prep_area->gather_materials verify_safety Verify Eyewash/Shower Accessibility gather_materials->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe conduct_experiment Conduct Experiment in Fume Hood don_ppe->conduct_experiment Proceed to Handling minimize_exposure Avoid Direct Contact conduct_experiment->minimize_exposure keep_closed Keep Containers Closed minimize_exposure->keep_closed decontaminate Decontaminate Work Area keep_closed->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Hazardous Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharps_container Sharps Container is_sharp->sharps_container Yes final_disposal Final Disposal per EHS Guidelines is_sharp->final_disposal No solid_container->final_disposal neutralize Neutralize Liquid Waste liquid_container->neutralize sharps_container->final_disposal neutralize->final_disposal

Caption: Decision tree for waste disposal.

By adhering to these rigorous safety and disposal protocols, you can confidently and safely incorporate this compound into your research endeavors. Always remember that a proactive approach to safety is the cornerstone of scientific excellence.

References

  • PubChem. . National Center for Biotechnology Information.

  • BenchChem. .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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(3R,4R)-4-aminooxan-3-ol hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.